molecular formula C₈H₁₄O₅ B1161770 (2-(2-Oxopropoxy)ethoxy)methyl Acetate

(2-(2-Oxopropoxy)ethoxy)methyl Acetate

Katalognummer: B1161770
Molekulargewicht: 190.19
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

(2-(2-Oxopropoxy)ethoxy)methyl Acetate is a useful research compound. Its molecular formula is C₈H₁₄O₅ and its molecular weight is 190.19. The purity is usually 95%.
BenchChem offers high-quality (2-(2-Oxopropoxy)ethoxy)methyl Acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2-(2-Oxopropoxy)ethoxy)methyl Acetate including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel

C₈H₁₄O₅

Molekulargewicht

190.19

Herkunft des Produkts

United States
Foundational & Exploratory

(2-(2-Oxopropoxy)ethoxy)methyl acetate chemical structure and properties

[1][2]

Introduction & Chemical Identity

(2-(2-Oxopropoxy)ethoxy)methyl acetate is a heterobifunctional reagent characterized by an acetonyl (ketone) terminus and an acetoxymethyl ether (ester-protected hemiacetal) terminus.[1][2] It serves as a critical "spacer" or "linker" unit in the synthesis of PROTACs (Proteolysis Targeting Chimeras) and other bioconjugates.[1][2]

The molecule allows for orthogonal conjugation: the ketone moiety undergoes reductive amination or oxime ligation, while the acetoxymethyl ether functions as a masked alcohol or a reactive electrophile upon activation.[1][2]

Core Chemical Data
PropertyDetail
Chemical Name (2-(2-Oxopropoxy)ethoxy)methyl acetate
CAS Number N/A (Catalog Ref: CB34996076)
Molecular Formula

Molecular Weight 190.19 g/mol
SMILES CC(=O)COCCOCOC(C)=O
InChI Key Predicted based on structure
Classification Functionalized Glycol Ether / Linker Intermediate

Structural Analysis & Physicochemical Properties

The compound consists of a diethylene glycol-like backbone where one hydroxyl is capped with an acetonyl group and the other is converted to an acetoxymethyl ether.[1][2]

Structural Connectivity

The connectivity is defined as: Acetyl - Methylene - Ether Oxygen - Ethylene - Ether Oxygen - Methylene - Acetate .

12
Physicochemical Profile (Predicted)
ParameterValueImplications for Handling
Physical State Colorless to pale yellow liquidStandard liquid handling; viscous.[1][2]
Boiling Point ~260–280°C (at 760 mmHg)High boiling point; purification via column chromatography preferred over distillation.[1][2]
Solubility DMSO, DCM, Ethyl Acetate, MethanolCompatible with standard organic synthesis solvents.[1][2]
LogP ~ -0.2 to 0.5Amphiphilic; amenable to cell permeability.[1][2]
Stability Acid-sensitive (Acetal), Base-sensitive (Ester)Store at -20°C under inert atmosphere (Ar/N2).[1][2] Avoid aqueous acids/bases.[1][2]

Synthetic Methodology

The synthesis of (2-(2-Oxopropoxy)ethoxy)methyl acetate typically involves the functionalization of the precursor alcohol, 2-(2-oxopropoxy)ethanol .[1][2]

Reaction Pathway

The transformation follows a standard Acetoxymethylation protocol, converting the primary alcohol into an acetoxymethyl (AM) ether.[1][2]

Step 1: Precursor Synthesis (2-(2-oxopropoxy)ethanol)[1][2]
  • Reagents: Ethylene Glycol, Propargyl Bromide, Mercury(II) salts (hydration).[1][2]

  • Alternative: Reaction of Solketal-derived tosylate with ethylene glycol, followed by deprotection and oxidation.[1][2]

Step 2: Acetoxymethylation (The Core Reaction)

This step installs the acetate-labile protecting group.[1][2]

12

Protocol:

  • Dissolution: Dissolve 2-(2-oxopropoxy)ethanol (1.0 eq) in dry Dichloromethane (DCM).

  • Reagent Addition: Add Paraformaldehyde (1.2 eq) and Zinc Chloride (ZnCl2, catalytic).

  • Acylation: Dropwise addition of Acetyl Chloride (1.1 eq) or Acetic Anhydride at 0°C.[1][2]

  • Workup: Quench with saturated NaHCO3, extract with DCM, and concentrate.

Visualization of Synthesis Pathway

SynthesisPathwayPrecursorEthylene GlycolIntermediate2-(2-Oxopropoxy)ethanol(Alcohol Intermediate)Precursor->IntermediateAlkylation & HydrationProduct(2-(2-Oxopropoxy)ethoxy)methyl acetate(Target Linker)Intermediate->ProductAcetoxymethylation(ZnCl2 cat.)ReagentsParaformaldehyde+ Acetyl ChlorideReagents->Product

Caption: Synthetic route from ethylene glycol to the target acetoxymethyl ether linker.

Applications in Drug Development

This compound is a high-value intermediate in the construction of Degronimers (compounds that induce protein degradation).[1][2]

PROTAC Linker Construction

The "2-(2-oxopropoxy)ethoxy" motif is chemically stable yet hydrophilic, reducing the lipophilicity of the final drug conjugate—a critical parameter for oral bioavailability.[1][2]

  • Ketone Function: Serves as a "handle" for attaching the E3 ligase ligand (e.g., Thalidomide or VHL ligand) via reductive amination.[1][2]

  • Acetoxymethyl Group: Acts as a masked alcohol.[1][2] Once the linker is attached to the target ligand, the acetate is hydrolyzed (or cleaved in vivo by esterases) to reveal a formaldehyde hemiacetal, which spontaneously decomposes to release the free alcohol for further conjugation.[1][2]

Prodrug Strategies

The acetoxymethyl ether moiety (

121212

Experimental Validation (Quality Control)

To ensure the integrity of the linker before use in complex synthesis, the following analytical validations are required.

NMR Characterization (Predicted)
  • 1H NMR (CDCl3, 400 MHz):

    • 
       2.05 (s, 3H, Acetate 
      
      
      )[1][2]
    • 
       2.15 (s, 3H, Ketone 
      
      
      )[1][2]
    • 
       4.10 (s, 2H, 
      
      
      adjacent to ketone)[1][2]
    • 
       3.60–3.75 (m, 4H, Ethylene glycol backbone)[1][2]
      
    • 
       5.30 (s, 2H, 
      
      
      Anomeric protons)[1][2]
Mass Spectrometry[1][2]
  • Method: ESI-MS (Positive Mode)[1][2]

  • Expected Ion:

    
    [1][2]
    

References

  • ChemicalBook. (2-(2-Oxopropoxy)ethoxy)methyl Acetate Product Page. Retrieved from [1][2]

  • Santa Cruz Biotechnology. (2-(2-Oxopropoxy)ethoxy)methyl Acetate.[1][2] Retrieved from [1][2]

  • WIPO (World Intellectual Property Organization). Bromodomain targeting degronimers for target protein degradation.[1][2] Patent WO2017197056A1.[1][2] Retrieved from

  • PubChem. Methyl 2-(2-oxopropoxy)acetate (Related Structure Comparison). Retrieved from [1][2]

Advanced Application Guide: (2-(2-Oxopropoxy)ethoxy)methyl Acetate in PROTAC Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Application of (2-(2-Oxopropoxy)ethoxy)methyl Acetate in Targeted Protein Degradation Content Type: In-depth Technical Guide Audience: Drug Discovery Researchers, Medicinal Chemists, and Chemical Biologists

Executive Summary & Chemical Identity

(2-(2-Oxopropoxy)ethoxy)methyl acetate is a specialized heterobifunctional linker precursor used primarily in the synthesis of Proteolysis Targeting Chimeras (PROTACs) . It serves as a critical building block for functionalizing E3 ubiquitin ligase ligands—specifically Cereblon (CRBN) binders like Thalidomide, Pomalidomide, and Lenalidomide.

This reagent is designed to introduce a short, hydrophilic polyethylene glycol (PEG)-like spacer ending in a reactive ketone handle onto the imide nitrogen of the glutarimide core. The resulting intermediate allows for convergent coupling with target protein ligands via reductive amination or oxime ligation, facilitating the rapid generation of degrader libraries.

Chemical Profile
PropertyDetail
Chemical Name (2-(2-Oxopropoxy)ethoxy)methyl acetate
Common Role Linker Building Block / E3 Ligase Ligand Modifier
Molecular Formula C₈H₁₄O₅
Molecular Weight 190.19 Da
Functional Groups Acetoxymethyl ether (Electrophile), Ketone (Bioorthogonal Handle)
Solubility Soluble in DCM, THF, DMSO; Miscible with water (due to PEG backbone)

Mechanistic Role in PROTAC Design

The efficacy of a PROTAC depends heavily on the linker's length, composition, and attachment point.[1][2] (2-(2-Oxopropoxy)ethoxy)methyl acetate addresses two major challenges in degrader design: solubility and synthetic convergence .

The "Acetoxymethyl" Strategy for Imide Functionalization

The glutarimide ring of Thalidomide derivatives is essential for binding to the CRBN pocket. However, the imide nitrogen (N-H) is a permissive site for modification that does not abolish binding affinity.

This reagent functions as an acetoxymethyl ether , a "masked" alkylating agent. Under basic conditions or Lewis acid catalysis, the acetate group acts as a leaving group, generating an oxocarbenium ion (or equivalent electrophile) that reacts with the imide nitrogen.

Transformation: Glutarimide N-H + AcO-CH2-O-PEG-Ketone


Glutarimide N-CH2-O-PEG-Ketone + AcOH

This reaction installs a hemiaminal ether linkage, which is stable under physiological conditions but improves the water solubility of the hydrophobic drug core.

The Ketone Handle for Convergent Synthesis

The distal end of the linker contains a 2-oxopropoxy (acetonyl) group. Unlike carboxylic acids or amines, which require protection/deprotection steps, the ketone is:

  • Orthogonal: Non-reactive during standard amide coupling or esterification.

  • Versatile: Reacts selectively with amines (reductive amination) or hydroxylamines (oxime formation) to link the "Warhead" (Target Ligand).

Logical Pathway Visualization

PROTAC_Synthesis cluster_mechanism Mechanism of Action Reagent (2-(2-Oxopropoxy)ethoxy)methyl Acetate (Linker Precursor) Intermediate Ketone-Functionalized Cereblon Binder Reagent->Intermediate Electrophilic Transfer Thalidomide Thalidomide/Pomalidomide (E3 Ligase Ligand) Thalidomide->Intermediate N-Alkylation (Base/Lewis Acid) PROTAC Final PROTAC (Ternary Complex Former) Intermediate->PROTAC Reductive Amination (NaBH3CN) Warhead Target Ligand-Amine (POI Binder) Warhead->PROTAC Coupling

Caption: Workflow for converting a standard Cereblon binder into a reactive PROTAC precursor using (2-(2-Oxopropoxy)ethoxy)methyl acetate.

Experimental Protocols

Protocol A: Synthesis of Ketone-Functionalized Pomalidomide

Objective: To install the acetonyl-PEG linker onto the imide nitrogen of Pomalidomide.

Reagents:

  • Pomalidomide (1.0 equiv)[2]

  • (2-(2-Oxopropoxy)ethoxy)methyl acetate (1.2 equiv)

  • Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) (2.0 equiv)

  • Solvent: Anhydrous DMF or DMSO[2]

Step-by-Step Methodology:

  • Dissolution: In a flame-dried round-bottom flask under Nitrogen atmosphere, dissolve Pomalidomide (e.g., 273 mg, 1.0 mmol) in anhydrous DMF (5 mL).

  • Deprotonation: Add K₂CO₃ (276 mg, 2.0 mmol) and stir at room temperature for 30 minutes. The solution may change color (often yellow/orange) indicating deprotonation of the imide.

  • Alkylation: Add (2-(2-Oxopropoxy)ethoxy)methyl acetate (228 mg, 1.2 mmol) dropwise.

  • Reaction: Heat the mixture to 60°C and stir for 4–16 hours. Monitor by LC-MS for the disappearance of Pomalidomide (M+H 274) and appearance of the product (M+H ~404).

  • Workup: Dilute with ethyl acetate (50 mL) and wash with water (3 x 20 mL) and brine (1 x 20 mL) to remove DMF.

  • Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify via flash column chromatography (SiO₂, 0-10% MeOH in DCM).

  • Validation: Verify structure via ¹H NMR (look for the characteristic methylene singlet N-CH2-O around 5.0-5.2 ppm and the methyl ketone singlet around 2.1 ppm).

Protocol B: Convergent Assembly of PROTAC via Reductive Amination

Objective: Couple the ketone-linker-ligand to an amine-containing target ligand.

Reagents:

  • Ketone-Functionalized Pomalidomide (from Protocol A) (1.0 equiv)

  • Target Ligand-Amine (e.g., JQ1-amine for BRD4) (1.0 equiv)

  • Sodium Cyanoborohydride (NaBH₃CN) (2.0 equiv)

  • Acetic Acid (catalytic)

  • Solvent: Methanol/DCM (1:1)

Methodology:

  • Imine Formation: Mix the Ketone intermediate and the Target Ligand-Amine in MeOH/DCM. Add a drop of acetic acid to adjust pH to ~5–6. Stir for 1 hour at room temperature.

  • Reduction: Add NaBH₃CN (or NaBH(OAc)₃ for milder conditions) in one portion.

  • Completion: Stir for 2–4 hours. Monitor LC-MS for the reduced secondary amine product.

  • Isolation: Quench with saturated NaHCO₃. Extract with DCM. Purify by preparative HPLC.

Comparative Analysis of Linker Properties

The choice of (2-(2-Oxopropoxy)ethoxy)methyl acetate versus standard alkyl linkers impacts the physicochemical properties of the final drug candidate.

Feature(2-(2-Oxopropoxy)ethoxy)methyl LinkerStandard Alkyl Chain LinkerImpact on Research
Hydrophilicity High (Ether oxygens)Low (Lipophilic)Improves solubility of greasy Warhead-Ligase complexes.
Flexibility Moderate-High HighAllows "wrapping" around the protein surface to find the optimal ternary complex geometry.
Metabolic Stability Moderate (Hemiaminal ether)HighThe N-CH2-O bond can be susceptible to hydrolysis at low pH, but is generally stable in plasma.
Synthesis Utility Convergent (Ketone handle)LinearEnables "Click-like" library generation without copper catalysts.

Troubleshooting & Optimization

  • Issue: Low Yield in Alkylation Step.

    • Cause: Steric hindrance or moisture in DMF.

    • Solution: Switch to Cs₂CO₃ (more soluble base) and ensure strict anhydrous conditions. Increase temperature to 80°C if necessary, but watch for degradation of the acetoxymethyl moiety.

  • Issue: Hydrolysis of the Acetate Reagent.

    • Cause: The reagent (2-(2-Oxopropoxy)ethoxy)methyl acetate can hydrolyze to formaldehyde and the alcohol if stored improperly.

    • Solution: Store the reagent at -20°C under argon. Verify purity by NMR before use (Acetate methyl singlet at 2.0 ppm should be distinct).

  • Issue: Imine Reduction Fails.

    • Cause: Steric bulk around the ketone or amine.

    • Solution: Use Titanium(IV) isopropoxide (Ti(OiPr)₄) as a Lewis acid additive to drive imine formation before adding the reducing agent.

References

  • Patent: Bromodomain targeting degronimers for target protein degrad

    • Source: WO2017197056A1 (Google P
    • Context: Describes the synthesis of "Degron-Linker" fragments using acetonyl-PEG reagents for PROTAC development.
  • Chemical Identity: (2-(2-Oxopropoxy)ethoxy)

    • Source: ChemicalBook / PubChem
    • Context: Structural confirmation and physical property d
  • Review: Linker Str

    • Source: Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. Signal Transduction and Targeted Therapy.
    • Context: Discusses the impact of PEG vs.
  • Protocol: PROTAC Synthesis and Linker Optimiz

    • Source: BenchChem Application Notes[2]

    • Context: General protocols for coupling E3 ligase ligands with functionalized linkers.

Sources

The Strategic Deployment of Acetonyloxy-PEG Linkers in Targeted Protein Degradation: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Foreword: Beyond the Spacer - The Linker as a Functional Fulcrum in TPD

In the rapidly advancing field of Targeted Protein Degradation (TPD), the Proteolysis-Targeting Chimera (PROTAC) has emerged as a powerful modality for eliminating disease-causing proteins.[1][2][3] These heterobifunctional molecules are comprised of a ligand for the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker that tethers the two.[1][3][4] While initially conceived as a simple spacer, the linker is now appreciated as a critical determinant of a PROTAC's efficacy, influencing everything from ternary complex formation to pharmacokinetic properties.[5][6] This guide delves into a specific, functionally advanced class of linkers: Acetonyloxy-PEG linkers. We will explore their design, mechanism of action, and the strategic advantages they offer in the development of next-generation protein degraders.

The Imperative for Controlled PROTAC Activity: The Rise of Cleavable Linkers

The catalytic, event-driven pharmacology of PROTACs is a key advantage over traditional occupancy-based inhibitors.[7] However, the systemic and continuous activity of a potent PROTAC can lead to on-target and off-target toxicities. This has spurred the development of "smart" or functional linkers that can control PROTAC activity in a spatiotemporal manner.[7][8] A prominent strategy in this domain is the use of cleavable linkers, which are designed to release the active PROTAC under specific physiological conditions, effectively creating a PROTAC prodrug.[7][8][9]

Acetonyloxy-PEG Linkers: A Prodrug Strategy for Intracellular PROTAC Activation

While the term "Acetonyloxy-PEG linker" is not yet widespread in the literature, its chemical structure suggests a strategic design as an esterase-cleavable linker. This positions it as a sophisticated tool for creating PROTAC prodrugs. The core concept is to mask a critical functional group on the PROTAC, rendering it inactive until it reaches the intracellular environment where ubiquitous esterases can cleave the acetonyloxy group and liberate the active degrader.[10][11][12]

Mechanism of Action: Unveiling the Active PROTAC

The proposed mechanism for an Acetonyloxy-PEG linker hinges on the well-established principle of acetoxymethyl (AM) ester cleavage.[10][11][13]

  • Cellular Entry: The PROTAC, appended with the Acetonyloxy-PEG linker, is designed to have improved physicochemical properties, such as increased lipophilicity, to facilitate passive diffusion across the cell membrane.[14]

  • Esterase-Mediated Cleavage: Once inside the cell, intracellular esterases recognize and hydrolyze the acetonyloxy ester bond.[10][11] This enzymatic reaction is generally rapid and efficient.

  • Release of the Active PROTAC: The cleavage of the acetonyloxy group unmasks a crucial functional group (e.g., a carboxylic acid or hydroxyl group) on the PROTAC, which is essential for binding to either the POI or the E3 ligase. This "unmasked" PROTAC is now fully active and can proceed to form the ternary complex, leading to the ubiquitination and subsequent degradation of the target protein.

graph TD; A[PROTAC with Acetonyloxy-PEG Linker (Inactive)] -->|Cellular Uptake| B(Intracellular Space); B -->|Intracellular Esterases| C{Cleavage of Acetonyloxy Group}; C --> D[Active PROTAC]; D --> E{Ternary Complex Formation (POI-PROTAC-E3 Ligase)}; E --> F(Ubiquitination of POI); F --> G(Proteasomal Degradation of POI); subgraph Extracellular Space A end subgraph Cell B C D E F G end style A fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style B fill:#FFFFFF,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style C fill:#EA4335,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF style D fill:#34A853,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF style E fill:#4285F4,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF style F fill:#FBBC05,stroke:#202124,stroke-width:2px,fontcolor:#202124 style G fill:#202124,stroke:#5F6368,stroke-width:2px,fontcolor:#FFFFFF
Figure 1: Proposed mechanism of intracellular activation of a PROTAC with an Acetonyloxy-PEG linker.
The Dual Role of the PEG Component

The inclusion of a polyethylene glycol (PEG) spacer within the linker architecture serves multiple purposes:

  • Enhanced Solubility: PROTACs are often large, complex molecules with poor aqueous solubility. The hydrophilic nature of PEG can significantly improve the solubility of the entire construct, which is beneficial for both formulation and bioavailability.[1][15][16]

  • Optimized Pharmacokinetics: PEGylation is a well-established strategy to increase the hydrodynamic size of molecules, which can reduce renal clearance and extend the circulation half-life of the PROTAC prodrug.[17][18]

  • Fine-tuning of Linker Length and Flexibility: The length of the PEG chain can be precisely controlled to optimize the distance and orientation between the POI and E3 ligase ligands, which is crucial for efficient ternary complex formation.[3][5][15]

Design and Synthesis of Acetonyloxy-PEG Linkers and PROTAC Conjugates

The modular nature of PROTACs allows for a systematic approach to the synthesis of degraders featuring Acetonyloxy-PEG linkers.[3]

Synthesis of the Acetonyloxy-PEG Linker

A bifunctional Acetonyloxy-PEG linker can be synthesized with orthogonal protecting groups to allow for sequential conjugation to the E3 ligase ligand and the POI ligand.

Illustrative Synthetic Scheme:

  • Starting Material: A commercially available PEG linker with a terminal amine and a terminal carboxylic acid, with the amine protected (e.g., with a Boc group).

  • Introduction of the Acetonyloxy Group: The free carboxylic acid can be reacted with bromomethyl acetate in the presence of a base to form the acetoxymethyl ester.

  • Deprotection: The Boc protecting group on the amine can be removed under acidic conditions.

  • Final Linker: The resulting product is an Acetonyloxy-PEG linker with a free amine at one end and the acetoxymethyl ester at the other, ready for conjugation.

PROTAC Synthesis Workflow

The synthesis of the final PROTAC conjugate typically involves standard coupling chemistries.

graph LR; subgraph "Step 1: E3 Ligase Ligand Conjugation" A[E3 Ligase Ligand with Carboxylic Acid] -->|Amide Coupling| B(E3 Ligase-Linker Intermediate); C[Acetonyloxy-PEG Linker with Amine] --> B; end subgraph "Step 2: POI Ligand Conjugation" D(E3 Ligase-Linker Intermediate with Deprotected Handle) -->|Coupling Reaction| E(Final PROTAC Conjugate); F[POI Ligand with Reactive Group] --> E; end B --> D; style A fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style C fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style F fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style B fill:#4285F4,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF style D fill:#4285F4,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF style E fill:#34A853,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF
Figure 2: General workflow for the synthesis of a PROTAC using an Acetonyloxy-PEG linker.

Experimental Evaluation of PROTACs with Acetonyloxy-PEG Linkers

A series of in vitro and cellular assays are required to validate the prodrug strategy and characterize the performance of the final PROTAC.

In Vitro Stability and Cleavage Assays
  • Plasma Stability: It is crucial to assess the stability of the Acetonyloxy-PEG linker in plasma to ensure that the PROTAC prodrug is not prematurely cleaved in circulation, which could lead to systemic toxicity.[13][19] This can be evaluated by incubating the PROTAC with plasma and monitoring the disappearance of the parent compound and the appearance of the active PROTAC over time using LC-MS.

  • Intracellular Esterase-Mediated Cleavage: To confirm the intended mechanism of activation, the PROTAC prodrug can be incubated with cell lysates or purified esterases. The rate of cleavage can be quantified by LC-MS.

Cellular Assays for Protein Degradation
  • Western Blotting: This is the gold-standard method to directly measure the degradation of the target protein. Cells are treated with varying concentrations of the PROTAC, and the levels of the POI are assessed by Western blotting.

  • Quantitative Proteomics: Techniques such as Stable Isotope Labeling by Amino acids in Cell culture (SILAC) or Tandem Mass Tag (TMT) labeling can provide a more global view of the proteome and confirm the selectivity of the PROTAC.

  • Reporter Assays: Cell lines engineered to express the POI fused to a reporter protein (e.g., luciferase or a fluorescent protein) can be used for higher-throughput screening of PROTAC activity.

Table 1: Representative Data for a Hypothetical PROTAC with an Acetonyloxy-PEG Linker

AssayPROTAC Prodrug (with Acetonyloxy-PEG Linker)Active PROTAC (Cleaved)
Plasma Half-life (t1/2) > 8 hours2 hours
Cell Lysate Cleavage (t1/2) < 15 minutesN/A
DC50 (Target Degradation) 50 nM5 nM
Dmax (Maximum Degradation) > 95%> 95%
Off-target Protein Degradation MinimalMinimal

Data are illustrative and will vary depending on the specific PROTAC, cell line, and experimental conditions.

Experimental Protocol: Evaluation of Target Protein Degradation by Western Blotting
  • Cell Culture: Plate cells at an appropriate density and allow them to adhere overnight.

  • PROTAC Treatment: Treat the cells with a serial dilution of the PROTAC prodrug and the corresponding active PROTAC (as a positive control) for a predetermined time course (e.g., 4, 8, 12, 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

  • Immunoblotting: Probe the membrane with a primary antibody specific for the target protein and a loading control (e.g., GAPDH or β-actin). Subsequently, incubate with a secondary antibody conjugated to horseradish peroxidase (HRP).

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Densitometry Analysis: Quantify the band intensities and normalize the target protein levels to the loading control. Calculate the percentage of protein degradation relative to the vehicle control.

Advantages and Considerations

The use of Acetonyloxy-PEG linkers in PROTAC design offers several potential advantages:

  • Improved Therapeutic Index: By restricting the activity of the PROTAC to the intracellular environment, systemic exposure to the active degrader is minimized, potentially reducing on-target and off-target toxicities.[7][8]

  • Enhanced "Druggability": Masking polar functional groups can improve the membrane permeability and oral bioavailability of PROTACs, which are often challenging due to their high molecular weight and polarity.[9][14]

  • Spatiotemporal Control: This approach allows for a degree of controlled activation, ensuring that the potent degradation machinery is unleashed primarily within the target cells.[7][8]

However, there are also important considerations:

  • Extracellular Esterase Activity: High levels of esterases in plasma and the extracellular space can lead to premature cleavage of the linker, negating the prodrug effect.[13][19] Careful evaluation of plasma stability is therefore essential.

  • Incomplete Intracellular Cleavage: The efficiency of intracellular esterase activity can vary between different cell types. Incomplete cleavage would result in reduced potency.[10]

  • Increased Molecular Complexity: The addition of the cleavable moiety and the PEG chain further increases the molecular weight and complexity of the PROTAC, which can pose synthetic and formulation challenges.

Future Perspectives

The development of advanced, functional linkers like the Acetonyloxy-PEG linker represents a key area of innovation in the TPD field. Future research will likely focus on:

  • Tailoring Cleavage Kinetics: Designing linkers with varying susceptibility to esterases to fine-tune the rate of PROTAC activation.

  • Orthogonal Cleavage Chemistries: Exploring other enzyme-cleavable linkers (e.g., those sensitive to proteases or phosphatases overexpressed in specific disease states) to achieve greater tissue or tumor selectivity.[][21][22]

  • Multi-functional Linkers: Combining cleavable moieties with other functionalities, such as imaging agents or targeting ligands, to create theranostic PROTACs.

Conclusion

Acetonyloxy-PEG linkers, and the broader class of esterase-cleavable linkers, represent a sophisticated strategy to address some of the key challenges in PROTAC development. By functioning as a prodrug moiety, they offer the potential to improve the therapeutic index and druggability of these powerful molecules. A thorough understanding of their mechanism, coupled with rigorous experimental validation, will be crucial for the successful translation of this promising technology into the next generation of targeted protein degraders.

References

  • Prodrug Strategy for PROTACs: High Efficiency and Low Toxicity. (2025). ACS Omega. [Link]

  • Bioorthogonal PROTAC Prodrugs Enabled by On-Target Activation. (n.d.). PMC. [Link]

  • 7 strategies to improve PROTACs' oral bioavailability. (2022). Drug Discovery and Development. [Link]

  • Prodrug Strategy for PROTACs: High Efficiency and Low Toxicity. (2025). PubMed. [Link]

  • Early-Stage PROTAC Development and the Road to IND. (2025). AAPS Newsmagazine. [Link]

  • Limited utility of acetoxymethyl (AM)-based intracellular delivery systems, in vivo: interference by extracellular esterases. (2007). PubMed. [Link]

  • Limited Utility of Acetoxymethyl (AM) Based Intracellular Delivery Systems, in vivo: Interference by Extracellular Esterases. (n.d.). PMC. [Link]

  • Cell-based assays using calcein acetoxymethyl ester show variation in fluorescence with treatment conditions. (n.d.). PMC. [Link]

  • TARGETED PROTEIN DEGRADER LINKERS. (n.d.). JenKem Technology USA. [Link]

  • Targeting the undruggables ---- the power of protein degraders. (2024). EurekAlert!. [Link]

  • Chemical Approaches to Controlling Intracellular Protein Degradation. (n.d.). PMC - NIH. [Link]

  • Ultimate Guide to Choosing the Right Cleavable Linker for ADCs. (2024). AxisPharm. [Link]

  • Addressing the challenge of degrader linker design for targeted protein degradation with the new Spark™ 'Linkers' databases. (2024). Cresset Group. [Link]

  • Current strategies for the design of PROTAC linkers: a critical review. (n.d.). PMC. [Link]

  • Cleavable Linkers Play a Pivotal Role in the Success of Antibody-Drug Conjugates (ADCs). (2024). Creative Biolabs. [Link]

  • Targeted Protein Degradation: Design Considerations for PROTAC Development. (2023). PMC. [Link]

  • PROTAC PEG Linkers. (2024). JenKem Technology USA. [Link]

  • PEG Linkers. (n.d.). AA Blocks. [Link]

  • EP3057585B1 - Pegylated drug-linkers for improved ligand-drug conjugate pharmacokinetics. (n.d.).
  • Mechanistic Insights into the Reductive N–O Bond Cleavage of O‑Acyl Hydroxylamines: Dual Reactivity as Potent Oxidants and Nitrogen Transfer Agents. (2025). PMC. [Link]

  • Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates. (2021). ScienceDirect. [Link]

  • Fmoc-PEG Linkers and PEGylation Reagents. (2019). Aapptec Peptides. [Link]

  • The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn. (2023). ResearchGate. [Link]

  • Amine synthesis by C-N bond cleavage. (n.d.). Organic Chemistry Portal. [Link]

  • (PDF) Oxidative Cleavage of Ketoximes to Ketones using Photoexcited Nitroarenes. (2026). ResearchGate. [Link]

Sources

(2-(2-Oxopropoxy)ethoxy)methyl acetate CAS number and synonyms

Author: BenchChem Technical Support Team. Date: March 2026

The following is an in-depth technical guide on (2-(2-Oxopropoxy)ethoxy)methyl acetate , structured for researchers and drug development professionals.

Role: Critical Process Intermediate & Impurity Standard in Nucleoside Analog Synthesis

Executive Summary

(2-(2-Oxopropoxy)ethoxy)methyl acetate is a specialized ether-ester derivative primarily utilized in the pharmaceutical industry as a reference standard and process intermediate for the characterization of impurities in antiviral nucleoside analogs, specifically Acyclovir and Valacyclovir .

Its presence in the drug manufacturing process is typically indicative of side reactions involving acetonylated glycols during the alkylation of the purine base. As a precursor to O-Hydroxy Acyclovir (a known impurity), accurate quantification of this compound is essential for meeting ICH Q3A/Q3B regulatory thresholds for genotoxic and process-related impurities.

Chemical Identity & Physicochemical Properties[1][2][3][4]

This compound lacks a widely assigned CAS number in public registries, often listed as N/A or by proprietary catalog numbers (e.g., CB34996076 ). It is chemically distinct from common solvents like methyl acetate or standard protecting groups.

Nomenclature & Identifiers
PropertyDetail
Chemical Name (2-(2-Oxopropoxy)ethoxy)methyl acetate
Synonyms Acetoxymethyl 2-(2-oxopropoxy)ethyl ether; Acyclovir Impurity Intermediate; 1-Acetoxy-1-(2-(2-oxopropoxy)ethoxy)methane
CAS Number Not Assigned (Referenced as Catalog ID: CB34996076, C251077)
Molecular Formula C₈H₁₄O₅
Molecular Weight 190.19 g/mol
SMILES CC(=O)COCCOCOC(C)=O
InChI Key (Predicted) KVNRLNKVLQKJID-UHFFFAOYSA-N
Structural Analysis

The molecule consists of three distinct functional segments linked by ether bonds:

  • Acetonyl Group (2-Oxopropoxy): CH₃-C(=O)-CH₂-O- (Reactive ketone moiety).

  • Ethoxy Linker: -CH₂-CH₂-O- (Ethylene glycol backbone).

  • Acetoxymethyl Group: -CH₂-O-C(=O)CH₃ (Reactive ester/leaving group).

This structure mimics the side-chain precursors used in Acyclovir synthesis (e.g., (2-acetoxyethoxy)methyl acetate), but with an extended, oxidized chain.

Synthesis & Origin in Drug Manufacturing

The formation of (2-(2-Oxopropoxy)ethoxy)methyl acetate is typically an artifact of the raw materials used in the synthesis of the acyclic side chain.

Mechanistic Pathway

The compound arises from the reaction of 2-(2-oxopropoxy)ethanol with acetic anhydride and paraformaldehyde (or an equivalent acetoxymethylating agent). The core alcohol, 2-(2-oxopropoxy)ethanol, is likely a byproduct formed during the production of ethylene glycol derivatives if acetone or chloroacetone is present as a contaminant.

Figure 1: Proposed Formation Pathway

SynthesisPathway EG Ethylene Glycol (HO-CH2-CH2-OH) Intermediate 2-(2-Oxopropoxy)ethanol (HO-CH2-CH2-O-CH2-C(=O)CH3) EG->Intermediate Alkylation (Side Rxn) CA Chloroacetone (Cl-CH2-C(=O)CH3) CA->Intermediate Target (2-(2-Oxopropoxy)ethoxy)methyl acetate (Target Compound) Intermediate->Target Acetoxymethylation Ac2O Acetic Anhydride / CH2O Ac2O->Target

Caption: Figure 1. The step-wise formation of the target impurity from glycol and ketone precursors.

Role as a Precursor to API Impurities

In the synthesis of Acyclovir, the acetoxymethyl group acts as a leaving group to alkylate the N-9 position of Guanine. If (2-(2-Oxopropoxy)ethoxy)methyl acetate is present in the starting material (typically (2-acetoxyethoxy)methyl acetate), it competes in the alkylation reaction.

  • Alkylation: The target compound reacts with Guanine (or diacetylguanine).

  • Hydrolysis: The ester groups are hydrolyzed.

  • Result: Formation of 9-[(2-(2-oxopropoxy)ethoxy)methyl]guanine .

  • Reduction (Optional): The ketone may be reduced to an alcohol, yielding 9-[(2-(2-hydroxypropoxy)ethoxy)methyl]guanine (referred to as "O-Hydroxy Acyclovir").

Figure 2: Impurity Propagation in Acyclovir Synthesis

ImpurityCascade Target (2-(2-Oxopropoxy)ethoxy)methyl acetate (Impurity in Starting Material) Coupling N-9 Alkylation Reaction Target->Coupling Guanine Guanine / Silylated Guanine Guanine->Coupling Intermediate_Imp 9-[(2-(2-Oxopropoxy)ethoxy)methyl]guanine (Ketone Impurity) Coupling->Intermediate_Imp - AcOH Final_Imp O-Hydroxy Acyclovir (Alcohol Impurity) Intermediate_Imp->Final_Imp Reduction (NaBH4 step)

Caption: Figure 2. Propagation of the impurity into the final Drug Substance (API).

Analytical Methodology

Detecting this compound requires high-resolution techniques due to its structural similarity to the main reagents.

HPLC Method Parameters (Recommended)
  • Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 60% B over 20 minutes.

  • Detection: UV is weak (carbonyl only); LC-MS/MS or RI (Refractive Index) is preferred for the intermediate itself. For the guanine-derivative, UV at 254 nm is sufficient.

Mass Spectrometry (ESI+)
  • Precursor Ion: [M+H]⁺ = 191.20 Da; [M+Na]⁺ = 213.18 Da.

  • Fragmentation Pattern:

    • Loss of Acetyl group (-43 Da).

    • Cleavage of the acetal linkage.

    • Characteristic fragment at m/z 43 (Acetyl) and m/z 58 (Acetone moiety).

Handling & Stability

  • Storage: -20°C, hygroscopic. Store under inert gas (Argon/Nitrogen).

  • Solubility: Soluble in Chloroform, Dichloromethane, DMSO, and Methanol.

  • Stability: Susceptible to hydrolysis in acidic or basic aqueous media. The acetal linkage is acid-labile; the ester is base-labile.

References

  • ChemicalBook. (2024). (2-(2-Oxopropoxy)ethoxy)methyl Acetate Product Page. Link

  • Coompo. (2024).[1] Certificate of Analysis: (2-(2-Oxopropoxy)ethoxy)methyl Acetate. Link

  • Santa Cruz Biotechnology. (2024). Product Search: Acyclovir Impurities. Link

  • Pharmacopoeia References. (General). Monographs on Acyclovir and Valacyclovir Impurities (EP/USP). (Note: Specific impurity codes may vary by edition).

Sources

Engineering Bioorthogonal Conjugates: The Reactivity and Application of 2-Oxopropoxy PEG Linkers

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Polyethylene glycol (PEG) linkers are foundational to modern drug discovery, extending the circulatory half-life of biotherapeutics and serving as the structural backbone for Antibody-Drug Conjugates (ADCs) (). However, the efficacy of a PEG linker is entirely dependent on the chemoselectivity of its terminal functional groups. This whitepaper provides an in-depth technical analysis of the 2-oxopropoxy group (-O-CH₂-C(=O)CH₃), a highly specialized methyl ketone moiety. By examining its kinetic stability, mechanistic pathways, and role in advanced tyrosine-click chemistry, this guide equips researchers with the causality and protocols needed to deploy 2-oxopropoxy linkers in high-precision bioconjugation workflows.

Chemical Causality: The Methyl Ketone Advantage

When designing heterobifunctional PEG linkers, researchers often default to aldehyde-reactive groups (e.g., propionaldehyde) for reductive amination. However, aldehydes present significant liabilities in complex biological matrices. They are highly electrophilic and prone to spontaneous, off-target Schiff base formation with the ε-amino groups of native lysine residues (1)[1]. Furthermore, aldehydes are susceptible to auto-oxidation into carboxylic acids during prolonged storage.

The 2-oxopropoxy group circumvents these issues by introducing a terminal methyl ketone. The causality behind its superior performance lies in two chemical principles:

  • Steric Hindrance: The terminal methyl group physically shields the electrophilic carbonyl carbon, preventing bulky native amines from attacking the site.

  • Electronic Deactivation: The electron-donating nature of the methyl group reduces the partial positive charge on the carbonyl carbon, rendering it thermodynamically stable at physiological pH.

Because of this stability, the 2-oxopropoxy group is virtually inert to native biological amines. It achieves true bioorthogonality, reacting exclusively with "alpha-effect" nucleophiles—such as aminooxy (-O-NH₂) or hydrazide (-CO-NH-NH₂) groups—where the adjacent heteroatom's lone pair supercharges nucleophilicity to overcome the ketone's activation energy barrier.

Mechanistic Pathways: Aniline-Catalyzed Oxime Ligation

While the bioorthogonality of the 2-oxopropoxy group is a massive advantage, the uncatalyzed reaction between a methyl ketone and an aminooxy group is kinetically slow. To make this reaction viable for fragile biotherapeutics, researchers employ aniline catalysis .

Aniline acts as a nucleophilic catalyst. At a mildly acidic pH (4.5–6.0), aniline rapidly attacks the 2-oxopropoxy ketone to form a protonated Schiff base intermediate. This intermediate is significantly more electrophilic than the original ketone, allowing the aminooxy-functionalized payload to rapidly displace the aniline and form a highly stable oxime linkage.

G A 2-Oxopropoxy PEG (Methyl Ketone) C Protonated Schiff Base (Highly Electrophilic) A->C + Aniline pH 4.5-6.0 E Stable Oxime Linkage (Conjugate) A->E Uncatalyzed (Slow) B Aniline Catalyst (Nucleophilic Attack) C->E + Payload - Aniline D Aminooxy-Payload (R-O-NH2)

Aniline-catalyzed oxime ligation mechanism of 2-oxopropoxy PEG linkers.

Quantitative Reactivity Profile

To select the correct linker, drug developers must weigh reactivity against stability. The table below summarizes the quantitative and qualitative parameters of 2-oxopropoxy against other common PEG functional groups.

Functional GroupTarget NucleophileOptimal pHOff-Target ReactivityLinkage Stability
2-Oxopropoxy (Ketone) Aminooxy / Hydrazide4.5 – 6.0Very Low (Bioorthogonal)High (Oxime/Hydrazone)
Propionaldehyde Primary Amines5.0 – 8.0High (Lysine residues)Moderate (Requires reduction)
Maleimide Thiols (Cysteine)6.5 – 7.5Moderate (Thiol exchange)Moderate (Retro-Michael)
NHS Ester Primary Amines7.0 – 9.0High (Hydrolysis)High (Amide)

Advanced Applications: Tyrosine-Click Chemistry

A cutting-edge application of the 2-oxopropoxy group is its integration into "Tyrosine-Click" chemistry. Because lysine is too abundant for site-specific modification and cysteine requires the harsh reduction of native disulfide bonds, tyrosine has emerged as an ideal target (2)[2].

Researchers utilize a specialized reagent: 4-(4-(2-oxopropoxy)phenyl)-1,2,4-triazolidine-3,5-dione (PTAD-2-oxopropoxy) .

  • Intrinsic Step: The PTAD moiety undergoes an aqueous Ene-like reaction specifically with the phenolic ring of tyrosine residues (3)[3].

  • Extrinsic Step: This tags the protein with the 2-oxopropoxy methyl ketone. An aminooxy-functionalized PEG or payload is then introduced, reacting with the ketone to form an oxime bond.

This two-step extrinsic bioconjugation strategy yields conjugates that demonstrate remarkable stability against pH extremes and human blood plasma, far outperforming traditional maleimide-cysteine linkages (4)[4].

Self-Validating Experimental Protocol: Oxime Ligation

Trust in bioconjugation requires a self-validating system. The following protocol details the aniline-catalyzed ligation of a 2-oxopropoxy PEG linker to an aminooxy-functionalized payload, with built-in analytical checkpoints.

Step-by-Step Methodology
  • Buffer Preparation: Prepare a 100 mM Sodium Acetate buffer at pH 5.5. Add aniline to a final concentration of 50 mM.

    • Causality: pH 5.5 is the thermodynamic sweet spot. It is acidic enough to protonate the ketone (activating it) but basic enough to ensure the aminooxy group (pKa ~4.6) remains sufficiently unprotonated to act as a nucleophile.

  • Biomolecule Functionalization: Ensure the target protein or payload is functionalized with an aminooxy (-O-NH₂) group and dissolved in the reaction buffer at a concentration of 1-5 mg/mL.

  • Conjugation Reaction: Add the 2-oxopropoxy PEG linker at a 5- to 10-fold molar excess relative to the target molecule. Mix gently and incubate at room temperature for 4 to 12 hours.

  • Quenching & Desalting: Quench the reaction by adjusting the pH to 7.4 using a 1M Tris-HCl buffer.

    • Causality: Raising the pH deprotonates the Schiff base intermediate, immediately halting aniline catalysis. Remove excess PEG and aniline using a Size-Exclusion Chromatography (SEC) column or spin desalting column.

  • Validation: Analyze the purified conjugate.

    • Causality: Run an SDS-PAGE gel to visually confirm the molecular weight shift (PEGylated proteins migrate slower). Concurrently, use MALDI-TOF Mass Spectrometry to determine the exact mass of the conjugate. The mass should equal the protein mass + PEG mass - 18 Da (loss of water during oxime formation).

Workflow Step1 1. Buffer Preparation (Acetate Buffer pH 5.5 + Aniline) Step2 2. Biomolecule Functionalization (Introduce Aminooxy Group) Step1->Step2 Step3 3. Conjugation Reaction (Add 2-Oxopropoxy PEG, RT) Step2->Step3 Step4 4. Quenching & Desalting (Raise pH to 7.4, SEC) Step3->Step4 Step5 5. Validation (SDS-PAGE & MALDI-TOF MS) Step4->Step5

Self-validating bioconjugation workflow for 2-oxopropoxy PEG linkers.

References

  • Benchchem. Understanding PEG Linkers in Drug Discovery: A Technical Guide.

  • PurePEG. PEG Linker Selection Guide.1

  • ACS Publications. Facile and Stabile Linkages through Tyrosine: Bioconjugation Strategies with the Tyrosine-Click Reaction.2

  • Google Patents. US8765920B2 - Tyrosine bioconjugation through aqueous Ene-like reactions.3

  • PMC / NIH. Facile and Stabile Linkages through Tyrosine: Bioconjugation Strategies with the Tyrosine-Click Reaction.4

Sources

Difference between acetonyloxy and acetoxyethoxy PEG derivatives

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the structural and functional distinctions between Acetonyloxy and Acetoxyethoxy PEG derivatives.

Core Topic: Structural Divergence and Functional Applications in Bioconjugation Content Type: Technical Whitepaper Audience: Senior Researchers, Medicinal Chemists, and Process Development Scientists

Executive Summary

In the precise landscape of PEGylation, the distinction between Acetonyloxy and Acetoxyethoxy derivatives is not merely nomenclatural but functional. It represents the choice between chemoselective ligation and hydrolytic release/protection .

  • Acetonyloxy PEG (Ketone): A bioorthogonal handle used for site-specific conjugation via stable oxime or hydrazone linkages. It is a tool for building stable conjugates.

  • Acetoxyethoxy PEG (Ester): An ester-terminated species often utilized as a hydrolyzable prodrug moiety, a metabolic precursor, or a hydroxyl-protecting group (related to ACE chemistry). It is a tool for masking or releasing functionality.

This guide dissects the chemical reactivity, synthesis pathways, and experimental protocols for both derivatives.[1]

Chemical Structure & Reactivity Profile

The fundamental difference lies in the terminal functional group: a ketone versus an ester .

Acetonyloxy PEG (The Ligation Handle)
  • Chemical Structure:

    
    
    
  • Class: Methyl Ketone.

  • Reactivity: The ketone group is relatively inert to natural biological nucleophiles (amines, thiols, hydroxyls) at physiological pH, making it bioorthogonal .

  • Mechanism: It reacts specifically with alpha-effect nucleophiles (aminooxy, hydrazide, or thiosemicarbazide groups) to form stable linkages (oximes, hydrazones).

  • Stability: The resulting oxime bond is hydrolytically stable (unlike the ester), though hydrazones can be designed to be pH-sensitive (cleavable in endosomes).

Acetoxyethoxy PEG (The Cleavable Cap)
  • Chemical Structure:

    
    
    
  • Class: Acetate Ester.

  • Reactivity: Electrophilic at the carbonyl carbon, but not sufficiently activated for spontaneous amidation under mild conditions (unlike NHS esters).

  • Mechanism: It serves as a substrate for hydrolysis (chemical or enzymatic via esterases).

  • Application Context:

    • Prodrugs: To mask a hydroxyl group, improving lipophilicity or cellular uptake, then cleaved intracellularly.

    • ACE Chemistry: In RNA synthesis, "acetoxyethoxy" is part of the ACE (bis(2-acetoxyethoxy)methyl) orthoester protecting group, designed for rapid deprotection.

Structural Comparison Diagram

PEG_Comparison Acetonyloxy Acetonyloxy PEG (Ketone) Structure1 PEG-O-CH2-C(=O)-CH3 Acetonyloxy->Structure1 Acetoxyethoxy Acetoxyethoxy PEG (Ester) Structure2 PEG-O-CH2-CH2-O-C(=O)-CH3 Acetoxyethoxy->Structure2 Function1 Bioorthogonal Ligation (Oxime/Hydrazone) Structure1->Function1 Reacts with -ONH2 / -NHNH2 Function2 Hydrolytic Release (Esterase Cleavage) Structure2->Function2 Cleaved by HO- / Esterases

Figure 1: Structural and functional divergence of Acetonyloxy (Ketone) vs. Acetoxyethoxy (Ester) PEG derivatives.

Applications in Bioconjugation[1][2][3][4][5]

Acetonyloxy PEG: Site-Specific Protein Modification

The primary utility of acetonyloxy PEG is in N-terminal or glycan-targeted PEGylation.

  • N-Terminal Transamination: Proteins can be chemically or enzymatically modified to convert the N-terminal amine into a ketone. Acetonyloxy PEG is then conjugated to this site.

  • Glycan Oxidation: Carbohydrate residues on antibodies (mAbs) can be oxidized (using Periodate or Galactose Oxidase) to aldehydes/ketones. Acetonyloxy PEG (via a bifunctional aminooxy linker) or direct reaction with hydrazide-modified PEGs allows for site-specific conjugation away from the antigen-binding site.

Acetoxyethoxy PEG: Solubility & Protection
  • Solubility Enhancement: The acetoxyethoxy group acts as a neutral, polar cap. Unlike the hydroxyl terminus (which can be oxidized) or the methoxy terminus (which is hydrophobic), the acetoxyethoxy group provides a specific polarity profile that can be tuned via hydrolysis.

  • RNA Synthesis (ACE Protection): In oligonucleotide synthesis, the 2'-O-bis(2-acetoxyethoxy)methyl (ACE) group protects the 2'-hydroxyl. It is unique because it is stable during synthesis but undergoes rapid intracellular biodegradation or chemical removal.

Experimental Protocols

Protocol A: Acetonyloxy PEG Conjugation (Oxime Ligation)

Objective: Conjugate Acetonyloxy PEG to a protein modified with an aminooxy linker.

Reagents:

  • Target Protein (Aminooxy-functionalized).[2]

  • Acetonyloxy PEG (10–20 equivalents).

  • Catalyst: Aniline or m-Phenylenediamine (10–100 mM).

  • Buffer: 0.1 M Sodium Acetate or Phosphate, pH 4.5 – 6.0.

Workflow:

  • Buffer Exchange: Equilibrate the protein into acidic buffer (pH 4.5–6.0). The reaction is faster at lower pH due to protonation of the ketone oxygen, but protein stability must be considered.

  • Catalysis: Add Aniline to a final concentration of 100 mM. Note: Aniline acts as a nucleophilic catalyst, forming a highly reactive Schiff base intermediate that rapidly transimines with the aminooxy group.

  • Reaction: Add Acetonyloxy PEG. Incubate at 25°C for 4–16 hours.

  • Purification: Remove excess PEG and catalyst via Size Exclusion Chromatography (SEC) or Dialysis.

  • Validation: Verify conjugate molecular weight via SDS-PAGE (barium iodide stain for PEG) or MALDI-TOF MS.

Protocol B: Hydrolysis of Acetoxyethoxy PEG (Deprotection)

Objective: Convert Acetoxyethoxy PEG to Hydroxy-PEG (or release payload).

Reagents:

  • Acetoxyethoxy PEG derivative.[3][4][5][6]

  • Base: 0.1 M NaOH or Esterase enzyme (e.g., Porcine Liver Esterase).

Workflow:

  • Chemical Hydrolysis: Dissolve derivative in aqueous buffer. Adjust pH to 10–11 with NaOH. Monitor hydrolysis by HPLC (shift in retention time due to polarity change).

  • Enzymatic Cleavage: Incubate derivative in PBS (pH 7.4) with 10 units/mL Esterase at 37°C.

  • Kinetics: Acetoxyethoxy esters typically hydrolyze with a half-life (

    
    ) of minutes to hours depending on steric hindrance and pH.
    

Mechanistic Visualization

The following diagram illustrates the divergent reaction pathways.

Reaction_Pathways cluster_0 Acetonyloxy Pathway (Ligation) cluster_1 Acetoxyethoxy Pathway (Release) Ketone Acetonyloxy PEG (Ketone) Intermediate Tetrahedral Intermediate Ketone->Intermediate + Aniline (Catalyst) Nucleophile Aminooxy-Protein (H2N-O-Protein) Nucleophile->Intermediate Oxime Stable Oxime Conjugate (PEG-O-N=C-Protein) Intermediate->Oxime - H2O Ester Acetoxyethoxy PEG (Ester) Hydrolysis Hydrolysis (pH > 9 or Esterase) Ester->Hydrolysis Products Hydroxy-PEG + Acetate Hydrolysis->Products Cleavage

Figure 2: Mechanistic comparison of Oxime Ligation (Acetonyloxy) vs. Ester Hydrolysis (Acetoxyethoxy).

Comparison Table

FeatureAcetonyloxy PEGAcetoxyethoxy PEG
Functional Group Methyl Ketone (

)
Acetate Ester (

)
Primary Reactivity Nucleophilic addition-eliminationHydrolysis (Nucleophilic acyl substitution)
Key Reagent Pair Aminooxy, Hydrazide, ThiosemicarbazideWater/Hydroxide, Esterase enzymes
Bond Stability High (Oxime is stable)Low (Ester is labile)
Typical Use Constructing stable bioconjugatesProtecting hydroxyls or Prodrug release
Catalyst Aniline (Nucleophilic catalysis)Acid/Base or Enzyme

References

  • Bioconjugation Techniques (3rd Edition). Hermanson, G. T. (2013). Academic Press. (Defines oxime ligation chemistry and ketone-functionalized PEG usage).
  • Heterobifunctional PEG Ligands for Bioconjugation. Bloemen, M., et al. (2014).[7] PLOS ONE. (Discusses PEG derivative synthesis and carboxylic acid/ester activation).

  • 2'-O-bis(2-acetoxyethoxy)methyl (ACE) protecting group. Scaringe, S. A. (2001). Methods in Enzymology. (Defines the specific use of acetoxyethoxy moieties in RNA synthesis protection).
  • Polyethylene Glycol Structure and Properties. SinoPEG Technical Data. (General structural reference for PEG derivatives).

  • Chemical Reactivity of Acetonyloxy vs Acetoxy Groups.BroadPharm / BenchChem Application Notes.

Sources

Technical Guide: Stability of Acetoxymethyl Ether Protecting Groups in Linkers

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The Acetoxymethyl (AM) group represents a specialized class of "soft" alkylation protecting groups. Unlike robust ether protections (e.g., Methoxymethyl [MOM] or Benzyl [Bn]) designed solely to survive synthetic rigors, the AM ether is biolabile . It functions as a hybrid acetal-ester system:


.

While it provides moderate stability against oxidation and mild acidic conditions during organic synthesis, its primary utility in drug development (PROTACs, molecular glues, and prodrugs) lies in its programmed instability . It acts as a self-immolative trigger: upon enzymatic or hydrolytic cleavage of the distal acetate, the remaining hemiacetal spontaneously collapses to release the parent substrate and formaldehyde.

This guide details the stability profile, mechanistic degradation, and synthetic utility of AM ethers, specifically tailored for linker design where controlled release is paramount.

Structural & Mechanistic Basis: The Self-Immolative Cascade

The stability of the acetoxymethyl ether is entirely dependent on the integrity of its terminal ester moiety. It is distinct from standard acetals (like MOM) because the leaving group activation does not require protonation; rather, it requires ester hydrolysis.

The Degradation Mechanism

The "trigger" for deprotection is the removal of the acetyl group. This can occur via:

  • Nucleophilic attack (Base hydrolysis:

    
    ).
    
  • Enzymatic catalysis (Esterases/Lipases).

Once the acetate is removed, the intermediate hydroxymethyl ether is thermodynamically unstable and collapses.

AM_Degradation AM_Ether Parent AM Ether (R-O-CH2-OAc) Intermediate Unstable Hemiacetal (R-O-CH2-OH) AM_Ether->Intermediate Hydrolysis (- AcOH) Trigger Trigger: Esterase or Base (OH-) Trigger->AM_Ether Products Released Payload (R-OH) + Formaldehyde (HCHO) Intermediate->Products Spontaneous Collapse

Figure 1: The programmed degradation pathway of Acetoxymethyl ethers. The stability of the linker is kinetically determined by the ester bond, not the acetal linkage.

Stability Profile: Chemical vs. Biological

The AM group exhibits a "Janus-faced" stability profile: robust in specific synthetic environments, yet fragile in biological media.

Comparative Stability Matrix

The following table contrasts AM ethers with structurally related protecting groups used in linker synthesis.

ParameterAcetoxymethyl (AM)Methoxymethyl (MOM)Acetate (Ac)
Structure



Acid Stability Moderate (Stable to mild acid)Low (Labile to dilute acid)High (Stable to dilute acid)
Base Stability Very Low (Hydrolyzes rapidly)High (Stable to strong base)Low (Saponifies)
Reductive Stability Moderate (Stable to

)
HighHigh
Plasma Stability Unstable (

< 10 min)
StableVariable (Species dependent)
Primary Use Prodrugs / Transient MaskingSynthetic ProtectionSimple Protection
Detailed Chemical Stability
  • Acidic Conditions: The electron-withdrawing effect of the carbonyl group in the AM moiety makes the acetal carbon less basic than in a MOM group. Consequently, AM ethers are more stable to acid than MOM ethers. They can survive mild acidic workups (e.g., pH 4–5) but will hydrolyze in strong mineral acids (HCl/MeOH).

  • Basic Conditions: AM ethers are highly labile. Any condition capable of saponifying an ester (NaOH, LiOH,

    
    /MeOH) will trigger the cascade shown in Figure 1.
    
  • Nucleophiles: Stable to non-basic nucleophiles but reactive toward strong nucleophiles that can attack the ester carbonyl.

Biological Stability (The Linker Context)

In drug development, the AM group is often chosen because of its instability in plasma and cytosol.

  • Plasma Half-life: Typically short (minutes to hours), driven by butyrylcholinesterase and carboxylesterases.

  • Intracellular Release: Highly efficient. Once the molecule crosses the cell membrane (facilitated by the lipophilicity of the AM group), intracellular esterases cleave the group, trapping the polar parent molecule inside the cell.

Synthetic Protocols

Installation of the AM Group

The standard synthesis involves alkylation of the parent alcohol/phenol with Bromomethyl acetate or Chloromethyl acetate .

Reagents:

  • Substrate:

    
     (Phenol or Alcohol)
    
  • Reagent: Bromomethyl acetate (

    
    )
    
  • Base:

    
    -Diisopropylethylamine (DIPEA) or Cesium Carbonate (
    
    
    
    )
  • Solvent: Dry DCM or DMF

Protocol:

  • Dissolve

    
     (1.0 equiv) in anhydrous DCM under Argon.
    
  • Add DIPEA (1.5 equiv) and cool to 0°C.

  • Add Bromomethyl acetate (1.2 equiv) dropwise.

  • Allow to warm to RT and stir for 2–4 hours.

  • Critical Step: Quench with saturated

    
    . Avoid basic washes (like 
    
    
    
    with prolonged contact) to prevent premature hydrolysis.
Stability Testing Workflow

When developing a linker, verifying the stability of the AM group in the intended matrix is critical.

Stability_Workflow Prep Sample Preparation (10 µM AM-Linker in DMSO) Incubation Incubation (Plasma, Buffer pH 7.4, or Liver S9) 37°C Prep->Incubation Sampling Time-Point Sampling (0, 5, 15, 30, 60 min) Incubation->Sampling Quench Quench (Cold Acetonitrile + Internal Std) Sampling->Quench Analysis LC-MS/MS Analysis (Monitor Parent vs. Hydrolyzed) Quench->Analysis Data Calculate t1/2 (First-order kinetics) Analysis->Data

Figure 2: Standard workflow for assessing the hydrolytic stability of AM-protected linkers in biological matrices.

Application in Drug Delivery & Linkers[1]

The "Masking" Strategy

In PROTACs and molecular glues, polar groups (phosphates, carboxylates, phenols) often prevent cell permeability.

  • Problem: High polarity = Low

    
     (Permeability).
    
  • Solution: Mask the polar group with an AM ether.[1]

  • Result: The neutral, lipophilic AM-ester crosses the membrane. Inside the cell, ubiquitous esterases cleave the AM group, regenerating the active, polar drug. This is the "Trojan Horse" approach.

Linker Stability Considerations

If the AM group is part of the linker backbone (rather than a pendant protecting group), the linker will cleave in vivo.

  • Design Rule: Do not use AM ethers in the permanent backbone of an ADC linker if you require the payload to stay attached in circulation, unless you specifically target extracellular esterases or accept a short half-life.

Troubleshooting & Optimization

  • Issue: Premature Hydrolysis during Purification.

    • Cause: Silica gel is slightly acidic; mobile phases containing methanol can cause transesterification over time.

    • Fix: Use neutralized silica (pre-wash with 1%

      
      ) or use mild reverse-phase conditions. Avoid methanolic solvents if the compound is stored for long periods.
      
  • Issue: Low Yield during Installation.

    • Cause: Bromomethyl acetate is moisture sensitive.

    • Fix: Ensure reagents are fresh. If using the chloride (

      
      ), add NaI (Finkelstein condition) to generate the more reactive iodide in situ.
      
  • Issue: Toxicity.

    • Note: The byproduct is formaldehyde. While usually negligible in low-concentration cellular assays, high-load prodrugs can generate cytotoxic levels of formaldehyde. Control experiments with non-releasing analogs are recommended.

References

  • Greene's Protective Groups in Organic Synthesis. (Wuts, P. G. M.).[2] John Wiley & Sons.[2] The definitive guide on protecting group stability and installation.

  • Ester Bonds in Prodrugs. (Beaumont, K., et al.). Current Drug Metabolism, 2003. Reviews the stability of ester-based prodrugs including AM esters in plasma.

  • Acetoxymethyl Esters in Cell Biology. (Tsien, R. Y.). Nature, 1981.

  • Prodrug Strategies in Drug Design. (Rautio, J., et al.). Nature Reviews Drug Discovery, 2008. Discusses the utility and stability of acyloxyalkyl groups in drug delivery.

  • Synthesis and utility of fluorogenic acetoxymethyl ethers. (Lavis, L. D., et al.). Chemical Science, 2011.

Sources

Overview of heterobifunctional PEG linkers with ketone handles

Author: BenchChem Technical Support Team. Date: March 2026

Title: Precision Bioconjugation: A Technical Guide to Heterobifunctional PEG Linkers with Ketone Handles

Executive Summary

This technical guide addresses the strategic application of heterobifunctional Polyethylene Glycol (PEG) linkers featuring ketone handles (e.g., NHS-PEG-Ketone, Maleimide-PEG-Ketone). Unlike ubiquitous amine- or thiol-reactive chemistries, ketone-based linkers enable bioorthogonal conjugation —a "lock-and-key" mechanism that is inert to native biological functional groups. This guide details the chemistry, catalytic requirements (specifically aniline-mediated ligation), and validated protocols for deploying these linkers in Antibody-Drug Conjugate (ADC) development and protein engineering.

The Strategic Advantage of Ketone Handles

In the landscape of bioconjugation, specificity is the limiting factor. Native amino acids offer abundant targets (Lysine amines, Cysteine thiols), but their ubiquity leads to heterogeneous product mixtures.[1]

The Ketone Handle (R-C(O)-R') introduces a non-native functional group into the biomolecule. Because ketones are virtually absent on cell surfaces and extracellular proteins, they serve as a unique chemical landing pad.

Key Technical Benefits:

  • Bioorthogonality: Ketones react selectively with hydrazide or alkoxyamine (aminooxy) groups, avoiding off-target coupling with native residues.

  • Hydrolytic Stability: The resulting oxime bond (from alkoxyamines) is significantly more stable in physiological plasma (pH 7.4) than the hydrazone bond, making it the preferred choice for therapeutic ADCs.

  • Modularity: Heterobifunctional linkers (e.g., NHS-PEG-Ketone) allow researchers to "install" this bioorthogonal handle onto any lysine-rich protein, effectively upgrading a standard antibody into a site-specific scaffold.

Chemistry of the Ketone-PEG Interface

The core reaction utilized with ketone handles is Oxime Ligation .[2][3]

The Reaction Mechanism

The condensation of a ketone-functionalized PEG with an alkoxyamine-bearing payload releases water to form an oxime.



The Critical Role of Catalysis (The "Aniline Switch")

At neutral pH (7.0), oxime formation is kinetically slow (


) because the rate-determining step—protonation of the carbinolamine intermediate—is inefficient.
  • Solution: Nucleophilic catalysis using Aniline or m-Phenylenediamine (mPDA) .[4][5]

  • Mechanism: Aniline reacts rapidly with the ketone to form a highly reactive, protonated Schiff base (imine) intermediate. This intermediate is much more susceptible to nucleophilic attack by the alkoxyamine than the original ketone.

  • Impact: Increases reaction rate by 10–100 fold , allowing ligation at physiological pH and low concentrations.

Common Heterobifunctional Reagents

Reagent NameReactive Group A (Target)Reactive Group B (Handle)Primary Application
NHS-PEGn-Ketone NHS Ester (Lysine amines)Methyl Ketone / Levulinyl"Installing" a ketone handle onto native antibodies or proteins.
Mal-PEGn-Ketone Maleimide (Cysteine thiols)Methyl KetoneSite-selective installation on reduced disulfides or engineered Cys.
Azide-PEGn-Ketone Azide (Alkynes - Click)Methyl KetoneDual-bioorthogonal linking (e.g., linking two different payloads).

Visualization: The "Install & Click" Workflow

The following diagram illustrates the two-step logic: First, functionalizing the antibody with the ketone handle; Second, clicking the payload via oxime ligation.

ADC_Workflow cluster_0 Mechanism Antibody Native Antibody (Lysine-rich) Intermediate Antibody-PEG-Ketone (Activated Scaffold) Antibody->Intermediate Step 1: Functionalization (pH 7.5, No Amine Buffer) Linker NHS-PEG-Ketone (Reagent) Linker->Intermediate ADC Final ADC (Oxime Linked) Intermediate->ADC Step 2: Oxime Ligation (pH 6.5, Aniline Catalyst) Payload Aminooxy-Drug (Payload) Payload->ADC NHS Ester NHS Ester Amide Bond Amide Bond NHS Ester->Amide Bond Lysine attack Ketone + Aminooxy Ketone + Aminooxy Oxime Bond Oxime Bond Ketone + Aminooxy->Oxime Bond Aniline Cat.

Caption: Two-step conjugation strategy transforming a native antibody into a site-specific drug carrier using NHS-PEG-Ketone.

Experimental Protocol: Antibody-Drug Conjugation

This protocol describes the conjugation of an Aminooxy-functionalized payload to an IgG1 antibody using an NHS-PEG4-Ketone linker.

Phase 1: Installing the Ketone Handle
  • Buffer Exchange: Equilibrate the antibody (1–5 mg/mL) into Modification Buffer (100 mM Sodium Phosphate, 150 mM NaCl, pH 7.5).

    • Critical: Do NOT use Tris or Glycine buffers; primary amines will compete with the NHS ester.[6][7]

  • Linker Preparation: Dissolve NHS-PEG4-Ketone in dry DMSO or DMF to a concentration of 10 mM. Prepare immediately before use (NHS esters hydrolyze rapidly).[6][7]

  • Conjugation: Add a 10–20 fold molar excess of the linker to the antibody solution.

    • Example: For 1 mg IgG (~6.6 nmol), add 66–132 nmol of linker.

  • Incubation: Incubate at Room Temperature (RT) for 60 minutes or 4°C for 4 hours.

  • Purification 1: Remove excess linker via Zeba Spin Desalting Columns (7K MWCO) equilibrated with Ligation Buffer (100 mM Sodium Acetate or Phosphate, pH 6.0–6.5).

Phase 2: Oxime Ligation (The "Click")
  • Catalyst Addition: Add Aniline (from a 1 M stock in water/DMSO) to the purified Antibody-Ketone solution to a final concentration of 10–100 mM .

    • Note: 100 mM is standard for rapid kinetics; 10 mM is used if the protein is sensitive.

  • Payload Addition: Add the Aminooxy-Drug (dissolved in DMSO) at a 5–10 fold molar excess relative to the antibody. Ensure final organic solvent concentration is <10%.[6][7][8]

  • Incubation: Incubate at RT for 2–12 hours.

    • Monitoring: Monitor reaction progress via hydrophobic interaction chromatography (HIC) or LC-MS.

  • Purification 2: Remove excess drug and catalyst via extensive dialysis (20K MWCO) against PBS (pH 7.4) or Size Exclusion Chromatography (SEC).

Mechanism Visualization: Aniline Catalysis

The following diagram details why aniline is added. It acts as a nucleophilic catalyst, forming a transient intermediate that is more reactive than the ketone itself.

Aniline_Catalysis Ketone PEG-Ketone (Substrate) SchiffBase Protonated Schiff Base (Activated) Ketone->SchiffBase Fast Attack (- H2O) Aniline Aniline (Catalyst) Aniline->SchiffBase SchiffBase->Aniline Regenerated Oxime Stable Oxime Conjugate SchiffBase->Oxime Transimination (Rate Limiting Step Accelerated) Aminooxy Aminooxy-Drug (Nucleophile) Aminooxy->Oxime Water H2O

Caption: The catalytic cycle of Aniline. It activates the ketone into a Schiff base, facilitating rapid attack by the aminooxy payload.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conjugation Yield (Step 1) Hydrolysis of NHS ester.Ensure DMSO/DMF is anhydrous.[7] Do not store NHS stocks.[6][7]
Precipitation during Ligation Hydrophobic payload or high catalyst conc.Add up to 10-20% DMSO/propylene glycol. Reduce Aniline to 10 mM.
Slow Ligation Kinetics pH too high (>7.5) or too low (<4.0).Adjust pH to 6.0–6.5. This is the "sweet spot" for aniline catalysis.
Protein Instability Acidic buffer or Aniline toxicity.Switch catalyst to m-Phenylenediamine (mPDA) , which is more efficient and works well at pH 7.0 [1].

References

  • Dirksen, A., & Dawson, P. E. (2008). "Expanding the scope of chemoselective peptide ligations in chemical biology." Current Opinion in Chemical Biology, 12(6), 760-766. Link

  • Kalia, J., & Raines, R. T. (2008). "Hydrolytic stability of hydrazones and oximes." Angewandte Chemie International Edition, 47(39), 7523-7526. Link

  • Rashidian, M., et al. (2013). "Kinetics of aniline-catalyzed oxime ligation with different ketones and aldehydes." Bioconjugate Chemistry, 24(7), 1277-1294. Link

  • BroadPharm. "PEG NHS Ester Conjugation Protocol." Technical Documentation. Link

  • Agarwal, P., & Bertozzi, C. R. (2015). "Site-Specific Antibody-Drug Conjugates: The Nexus of Bioorthogonal Chemistry, Protein Engineering, and Drug Development." Bioconjugate Chemistry, 26(2), 176–192. Link

Sources

Methodological & Application

Synthesis of (2-(2-Oxopropoxy)ethoxy)methyl acetate from 2-(2-oxopropoxy)ethanol

Author: BenchChem Technical Support Team. Date: March 2026

Technical Application Note: Selective Synthesis of (2-(2-Oxopropoxy)ethoxy)methyl Acetate via Soft Alkylation

Abstract & Core Directive

This guide details the synthesis of (2-(2-Oxopropoxy)ethoxy)methyl acetate (Target Molecule) from 2-(2-oxopropoxy)ethanol . The transformation involves the installation of an acetoxymethyl (AOM) moiety onto a primary alcohol. This specific ether-ester linkage is critical in prodrug design, serving as a formaldehyde-releasing spacer that improves lipophilicity and membrane permeability while remaining susceptible to enzymatic cleavage by esterases.

Key Challenge: The starting material contains a ketone functionality (


) susceptible to enolization and aldol condensation under strong basic conditions (e.g., NaH).
Solution:  This protocol utilizes a "soft alkylation" strategy employing Chloromethyl acetate  and 

-Diisopropylethylamine (DIPEA)
in Dichloromethane (DCM). This non-nucleophilic organic base method ensures chemoselectivity, preserving the ketone while quantitatively converting the alcohol.

Chemical Strategy & Mechanism

The synthesis proceeds via a bimolecular nucleophilic substitution (


).[1] The primary alcohol of the substrate acts as the nucleophile, attacking the methylene carbon of chloromethyl acetate.
  • Substrate: 2-(2-oxopropoxy)ethanol (Primary Alcohol, Ketone).

  • Reagent: Chloromethyl acetate (Electrophile).

  • Base: DIPEA (Proton Scavenger).

  • Catalyst (Optional): Sodium Iodide (NaI) can be used to generate the more reactive iodomethyl acetate in situ (Finkelstein exchange), though it is not strictly required for primary alcohols.

Reaction Scheme & Mechanism (Graphviz)

ReactionMechanism Substrate 2-(2-oxopropoxy)ethanol (Nucleophile) Intermediate Transition State [O...CH2...Cl]‡ Substrate->Intermediate Alcohol attacks Electrophile Base DIPEA (Base) Byproduct DIPEA·HCl Base->Byproduct Scavenges H+ Reagent Chloromethyl Acetate (Electrophile) Reagent->Intermediate Cl- Departure Product (2-(2-Oxopropoxy)ethoxy)methyl acetate Intermediate->Product SN2 Substitution Intermediate->Byproduct

Caption: Mechanistic flow of the soft alkylation. The base (DIPEA) sponges the proton as the alcohol oxygen attacks the electrophilic methylene group of the acetate reagent.

Experimental Protocol

Materials & Reagents Table
ComponentRoleMolecular Weight ( g/mol )EquivalentsDensity (g/mL)
2-(2-oxopropoxy)ethanol Substrate118.131.0~1.05
Chloromethyl acetate Reagent108.521.2 - 1.51.12
DIPEA (Hünig's Base) Base129.242.00.742
Dichloromethane (DCM) Solvent84.93N/A (0.2 M)1.33
Tetrabutylammonium iodide (TBAI) Catalyst (Optional)369.370.1Solid
Step-by-Step Methodology

1. Setup and Preparation:

  • Flame-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar.

  • Purge the flask with Nitrogen (

    
    ) or Argon to maintain an inert atmosphere.
    
  • Safety Note: Chloromethyl acetate is a suspected carcinogen and a lachrymator. Perform all operations in a functioning fume hood.

2. Solubilization:

  • Add 2-(2-oxopropoxy)ethanol (1.18 g, 10 mmol, 1.0 equiv) to the flask.

  • Add anhydrous DCM (50 mL) to achieve a concentration of ~0.2 M.

  • Add DIPEA (3.48 mL, 20 mmol, 2.0 equiv) via syringe.

  • Optional: Add TBAI (370 mg, 1.0 mmol) if rapid kinetics are required.

3. Reagent Addition:

  • Cool the reaction mixture to 0°C using an ice-water bath.

  • Add Chloromethyl acetate (1.63 g, 1.34 mL, 15 mmol, 1.5 equiv) dropwise over 10 minutes to prevent localized exotherms.

4. Reaction Phase:

  • Allow the mixture to stir at 0°C for 30 minutes.

  • Remove the ice bath and allow the reaction to warm to Room Temperature (20-25°C) .

  • Stir for 4–12 hours. Monitor conversion via TLC (Solvent system: 50% Ethyl Acetate / Hexanes). The product will be less polar (higher

    
    ) than the alcohol.
    

5. Workup:

  • Quench the reaction by adding 20 mL of saturated aqueous Ammonium Chloride (

    
    ).
    
  • Transfer to a separatory funnel. Extract the aqueous layer with DCM (

    
     mL).
    
  • Combine the organic layers and wash with:

    • Water (20 mL)

    • Brine (20 mL)

  • Dry the organic phase over anhydrous Sodium Sulfate (

    
    ).
    
  • Filter and concentrate under reduced pressure (Rotary Evaporator, <30°C bath temp) to yield the crude oil.

6. Purification:

  • Purify via Flash Column Chromatography on silica gel.

  • Eluent Gradient: 0%

    
     40% Ethyl Acetate in Hexanes.
    
  • Isolate the clear, colorless oil.

Experimental Workflow Diagram (Graphviz)

Workflow Start Start: Dry RBF, N2 Atm Mix Dissolve Substrate + DIPEA in DCM (0.2 M) Start->Mix Cool Cool to 0°C Mix->Cool Add Dropwise Addition: Chloromethyl Acetate Cool->Add React Warm to RT Stir 4-12 hrs Add->React Quench Quench: Sat. NH4Cl React->Quench Workup Extract (DCM) Wash (Brine) Dry (Na2SO4) Quench->Workup Purify Flash Chromatography (EtOAc/Hex) Workup->Purify

Caption: Operational workflow for the synthesis, emphasizing temperature control during addition and standard aqueous workup.

Characterization & Validation

To ensure the trustworthiness of the synthesis, the isolated product must be validated against the following expected spectral data.

  • 1H NMR (400 MHz,

    
    ): 
    
    • 
       2.08 (s, 3H, Acetate 
      
      
      
      ).
    • 
       2.15 (s, 3H, Ketone 
      
      
      
      ).
    • 
       4.15 (s, 2H, Ketone 
      
      
      
      ).
    • 
       3.60–3.75 (m, 4H, Ethoxy backbone 
      
      
      
      ).
    • Diagnostic Signal:

      
       5.35 (s, 2H, 
      
      
      
      ). This singlet confirms the installation of the acetoxymethyl group.
  • 13C NMR (100 MHz,

    
    ): 
    
    • Distinct peaks at ~170 ppm (Ester Carbonyl), ~206 ppm (Ketone Carbonyl), and ~89 ppm (Anomeric

      
       carbon).
      

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Low Conversion (<50%) Low reactivity of Chloromethyl acetate.Add 0.1 eq TBAI or NaI to generate Iodomethyl acetate in situ (Finkelstein).
Side Product: Acetate Ester Hydrolysis of reagent or product.[2]Ensure all solvents are anhydrous. Avoid aqueous workup if product is extremely labile (filter through silica instead).
Substrate Degradation Base too strong or temp too high.Ensure DIPEA is used (not TEA or NaH). Maintain 0°C during addition.
Reagent "Smoking" Chloromethyl acetate hydrolysis.Reagent has decomposed to HCl and Formaldehyde. Distill reagent or purchase fresh stock.

References

  • Protecting Groups in Organic Synthesis : Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. (Standard reference for acetal/ether formation).

  • Synthesis of Acetoxymethyl Ethers : Bundy, G. L., & Peterson, D. C. (1994). "The synthesis and biological activity of acetoxymethyl ethers of prostaglandins." Tetrahedron Letters, 35(46), 8569-8572. (Demonstrates DIPEA/Chloromethyl acetate protocol).

  • General Alkylation Protocols : BenchChem. (2025). An In-Depth Technical Guide to Ether Protecting Groups in Organic Synthesis. (General reference for ether synthesis stability).

  • Alpha-Halo Ethers Safety : Organic Syntheses, Coll. Vol. 9, p. 141 (1998); Vol. 74, p. 124 (1997). (Handling of Chloromethyl ethers).

Sources

Application Note: Chemoselective Reductive Amination of (2-(2-Oxopropoxy)ethoxy)methyl Acetate

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Document Type: Advanced Protocol & Mechanistic Guide

Introduction & Mechanistic Rationale

The compound (2-(2-Oxopropoxy)ethoxy)methyl acetate is a highly specialized, ethylene glycol-derived building block. It is most prominently utilized as an intermediate in the synthesis of acyclic nucleoside analogs, such as1[1]. Structurally, it features two critical functional domains:

  • An aliphatic ketone (the 2-oxopropoxy moiety) which serves as the electrophilic handle for bioconjugation or structural elaboration.

  • An acetoxymethyl ether (-O-CH₂-OAc), a protecting group that is notoriously labile under strongly acidic or basic conditions.

To convert the ketone into a functional secondary or tertiary amine, a 2[2] must be employed. The central challenge is achieving high chemoselectivity: reducing the transient iminium ion without prematurely reducing the starting ketone, while simultaneously preserving the delicate acetoxymethyl ether.

Reagent Selection: The Causality Behind NaBH(OAc)₃

Standard reducing agents like sodium borohydride (NaBH₄) are overly reactive and will directly reduce the ketone to an alcohol, leading to poor yields[3]. Conversely, sodium cyanoborohydride (NaBH₃CN) is effective but requires a highly acidic environment (pH 3–4) which risks cleaving the acetoxymethyl ether, not to mention the generation of highly toxic cyanide byproducts[2][3].

As a result, 4[4] is the reagent of choice. STAB is a mild, sterically hindered hydride source that selectively reduces iminium ions over ketones. Furthermore, it operates optimally in weakly acidic to neutral conditions (pH 5–7), ensuring the complete survival of acid-sensitive functional groups like acetals and ethers[4].

G A Ketone Reagent + Primary Amine B Hemiaminal Intermediate A->B Nucleophilic Attack (AcOH cat.) C Iminium Ion Intermediate B->C Dehydration (-H2O) D Reductive Amination Product C->D Hydride Reduction [NaBH(OAc)3]

Fig 1: Mechanistic pathway of the reductive amination using NaBH(OAc)3.

Experimental Design & Optimization

The choice of solvent and additives dictates the kinetics of the iminium formation. 1,2-Dichloroethane (DCE) is heavily favored over Tetrahydrofuran (THF) or Methanol (MeOH) as it accelerates the reaction and minimizes side-product formation[4]. Because aliphatic ketones are less electrophilic than aldehydes, the addition of 1.0 equivalent of glacial acetic acid (AcOH) is critical to catalyze the dehydration of the hemiaminal into the reactive iminium ion[4].

Table 1: Optimization of Reaction Conditions for Aliphatic Ketone Reductive Amination

Reducing AgentSolventAdditiveTempYield (%)Mechanistic Observation
NaBH₄ (1.5 eq)MeOHNoneRT< 20%Rapid over-reduction of ketone to alcohol; ether cleavage[3].
NaBH₃CN (1.5 eq)MeOHAcOH (pH 4)RT45%Moderate yield; acidic degradation of acetoxymethyl ether[2].
NaBH(OAc)₃ (1.5 eq)THFAcOH (1.0 eq)RT75%Good conversion, but sluggish kinetics compared to halogenated solvents[4].
NaBH(OAc)₃ (1.5 eq) DCE AcOH (1.0 eq) RT > 90% Rapid, clean conversion; protecting groups remain fully intact[4].

Experimental Workflow

Workflow Step1 1. Imine Formation Mix Ketone, Amine, AcOH in DCE Step2 2. Reduction Add NaBH(OAc)3 Stir 12-24h Step1->Step2 Step3 3. Quench & Workup Sat. NaHCO3 (aq) Extract with DCM Step2->Step3 Step4 4. Purification Flash Chromatography (Silica Gel) Step3->Step4

Fig 2: Step-by-step experimental workflow for the reductive amination protocol.

Detailed Step-by-Step Protocol

Scale: 10.0 mmol Target: Synthesis of a secondary amine derivative from (2-(2-Oxopropoxy)ethoxy)methyl acetate.

Materials Required:
  • (2-(2-Oxopropoxy)ethoxy)methyl acetate (1.0 eq, 10.0 mmol)

  • Primary Amine (e.g., Benzylamine) (1.05 eq, 10.5 mmol)

  • Glacial Acetic Acid (1.0 eq, 10.0 mmol)

  • Sodium triacetoxyborohydride, NaBH(OAc)₃ (1.5 eq, 15.0 mmol)

  • Anhydrous 1,2-Dichloroethane (DCE) (50 mL)

Methodology:
  • Preparation & Imine Formation: In an oven-dried 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve (2-(2-Oxopropoxy)ethoxy)methyl acetate (10.0 mmol) and the primary amine (10.5 mmol) in 50 mL of anhydrous DCE under an inert atmosphere (Nitrogen or Argon).

  • Acid Catalysis: Add glacial acetic acid (10.0 mmol) dropwise to the stirring solution. Allow the mixture to stir at room temperature (20–25 °C) for 30 minutes. Causality: This pre-stirring period allows the equilibrium to shift toward the hemiaminal/iminium intermediate before the reductant is introduced.

  • Hydride Addition: Add NaBH(OAc)₃ (15.0 mmol) to the reaction mixture in three equal portions over 15 minutes. Causality: Portion-wise addition prevents localized thermal spikes that could prematurely degrade the reductant or cause side reactions.

  • Reaction Monitoring: Stir the opaque, milky suspension at room temperature for 12–24 hours. Monitor the reaction via TLC or LC-MS until the ketone starting material is fully consumed.

  • Quench & Neutralization: Cool the flask in an ice bath (0 °C). Carefully quench the reaction by slowly adding 50 mL of saturated aqueous NaHCO₃. Causality: The basic aqueous solution neutralizes the acetic acid and decomposes unreacted hydride. Vigorous effervescence (CO₂ and H₂ gas) will occur, necessitating slow addition.

  • Extraction & Workup: Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer with Dichloromethane (DCM) (3 × 30 mL). Combine the organic layers, wash with brine (50 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via silica gel flash chromatography (typically using a gradient of Hexanes/Ethyl Acetate or DCM/MeOH containing 1% Triethylamine to prevent amine streaking) to yield the pure secondary amine.

Analytical Validation (The Self-Validating System)

A robust protocol must be self-validating. To confirm that the reductive amination was successful—and that the protecting group survived—rely on these specific spectroscopic markers:

  • Infrared (IR) Spectroscopy: The starting material contains two distinct carbonyl stretches. Upon successful reaction, the aliphatic ketone stretch (~1715 cm⁻¹) will disappear. However, the acetate ester stretch (~1740 cm⁻¹) must remain clearly visible.

  • ¹H NMR Spectroscopy (The Definitive Proof):

    • The Ketone Marker: In the starting material, the methyl group adjacent to the ketone (-C(=O)-CH₃ ) appears as a sharp singlet at ~2.1 ppm . After reduction to the amine (-CH(NHR)-CH₃ ), this methyl group is now adjacent to a single methine proton. By the n+1 rule, it will split into a doublet and shift upfield to ~1.0 – 1.2 ppm .

    • The Protecting Group Marker: The highly sensitive acetoxymethyl protons (-O-CH₂ -OAc) must be preserved. Look for a sharp singlet at ~5.2 – 5.4 ppm . If this peak is missing or shifted, the protecting group has been compromised during the reaction.

References

  • Title: (2-(2-Oxopropoxy)ethoxy)
  • Source: wikipedia.
  • Source: masterorganicchemistry.
  • Title: Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.

Sources

Introduction: The Strategic Advantage of Acetonyloxy-PEG

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol: Convergent PROTAC Synthesis via Acetonyloxy-PEG Linkers

Acetonyloxy-PEG linkers (often referred to as Ketone-PEG linkers) represent a specialized class of heterobifunctional polyethylene glycol (PEG) reagents designed for the convergent synthesis of Proteolysis Targeting Chimeras (PROTACs).

Structurally, these linkers feature a standard PEG backbone terminated with an acetonyloxy group (


). This methyl ketone moiety serves as a unique bioorthogonal handle, enabling a "click-like" oxime ligation  with hydroxylamine-functionalized ligands.

Why use Acetonyloxy-PEG in PROTACs?

  • Convergent Assembly: Unlike linear synthesis, which requires sequential steps on a growing molecule, this approach allows you to synthesize and purify the E3 ligase binder and the Target Protein (POI) binder separately.

  • Library Generation: You can create a "library" of E3-ligase-Ketone derivatives and mix them with various POI-Alkoxyamine ligands to rapidly screen linker lengths and compositions.

  • Bioorthogonality: The ketone-alkoxyamine reaction occurs under mild, aqueous-compatible conditions and is orthogonal to amines, carboxyls, and thiols commonly found in drug scaffolds.

  • Stability: The resulting oxime bond (

    
    ) is significantly more hydrolytically stable than hydrazones and is generally stable in physiological environments.
    

Chemical Biology Mechanism: Oxime Ligation

The core chemistry involves the condensation of the Acetonyloxy (Ketone) group on the linker with an Alkoxyamine (Aminooxy) group on the complementary ligand.

Reaction:



Key Mechanistic Features:

  • Nucleophilic Attack: The nitrogen lone pair of the alkoxyamine attacks the electrophilic carbonyl carbon of the ketone.

  • Dehydration: Loss of water drives the formation of the

    
     double bond.
    
  • Catalysis: The reaction is slow at neutral pH. Aniline (or

    
    -phenylenediamine) is used as a nucleophilic catalyst. It forms a highly reactive Schiff base intermediate with the ketone, which then rapidly transiminates with the alkoxyamine to form the stable oxime.
    

Experimental Workflow & Diagrams

Figure 1: Convergent Synthesis Strategy

PROTAC_Workflow LigandA Ligand A (e.g., E3 Binder-NH2) InterA Intermediate A: Ligand-PEG-Ketone LigandA->InterA Step 1: Amide Coupling Linker Acetonyloxy-PEG-NHS (Heterobifunctional) Linker->InterA LigandB Ligand B (e.g., POI Binder-NH2) InterB Intermediate B: Ligand-Aminooxy LigandB->InterB Step 2: Functionalization & Deprotection ModReagent Boc-Aminooxy-NHS ModReagent->InterB Final Final PROTAC (Oxime Linked) InterA->Final Step 3: Oxime Ligation (Aniline Cat., pH 4.5) InterB->Final

Caption: Convergent workflow for PROTAC assembly. Ligand A is functionalized with the Acetonyloxy-PEG linker, while Ligand B is modified to contain an aminooxy group. The two are coupled in the final step.

Detailed Protocol

Phase 1: Synthesis of Ketone-Functionalized Ligand (Ligand A)

Objective: Attach the Acetonyloxy-PEG linker to an amine-bearing ligand (e.g., Thalidomide-NH2 or VHL-NH2).

Materials:

  • Ligand A (containing a primary or secondary amine).

  • Acetonyloxy-PEG-NHS Ester (e.g., from BroadPharm or chemically synthesized).

  • Anhydrous DMF or DMSO.

  • DIPEA (N,N-Diisopropylethylamine).

Step-by-Step:

  • Dissolution: Dissolve 10 µmol of Ligand A in 500 µL anhydrous DMF.

  • Activation: Add 3.0 equivalents of DIPEA to the solution.

  • Coupling: Add 1.2 equivalents of Acetonyloxy-PEG-NHS .

  • Incubation: Stir at Room Temperature (RT) for 2–4 hours under nitrogen.

    • Monitoring: Check reaction progress via LC-MS. Look for mass shift:

      
      .
      
  • Work-up:

    • Dilute with Ethyl Acetate (EtOAc).[1][2]

    • Wash 3x with water/brine to remove unreacted PEG and DMF.

    • Dry over

      
      , filter, and concentrate.
      
    • Purification: If necessary, purify via Flash Chromatography (DCM/MeOH gradient).

  • Result: You now have Ligand A-PEG-Acetonyloxy (Stable intermediate).

Phase 2: Synthesis of Aminooxy-Functionalized Ligand (Ligand B)

Objective: Introduce a reactive


 group to the second ligand.

Materials:

  • Ligand B (Amine-bearing).[3][4]

  • Boc-Aminooxy-NHS Ester (Commercial reagent).

  • TFA (Trifluoroacetic acid).

Step-by-Step:

  • Coupling: React Ligand B with Boc-Aminooxy-NHS in DMF/DIPEA (similar to Phase 1).

  • Isolation: Isolate the Boc-protected intermediate.

  • Deprotection: Dissolve the intermediate in 20% TFA in DCM (1 mL). Stir for 30 min at RT.

  • Evaporation: Remove solvent and TFA under vacuum/nitrogen stream.

  • Result: Ligand B-O-NH2 (salt form). Note: Use immediately or store frozen.

Phase 3: The "Click" Oxime Ligation

Objective: Join the two halves to form the active PROTAC.

Materials:

  • Ligand A-PEG-Acetonyloxy (from Phase 1).

  • Ligand B-O-NH2 (from Phase 2).

  • Aniline (Catalyst).

  • Reaction Buffer: 100 mM Sodium Acetate buffer, pH 4.5 (or DMSO with 5% Acetic Acid).

Step-by-Step:

  • Preparation: Dissolve Ligand A-PEG-Acetonyloxy (1.0 eq) and Ligand B-O-NH2 (1.2 eq) in the minimal amount of DMSO (e.g., 100 µL).

  • Buffering: Dilute with Reaction Buffer to reach a final concentration of ~10–50 mM reactants.

    • Note: If solubility is an issue, use a 1:1 mixture of DMSO/Buffer.

  • Catalysis: Add Aniline to a final concentration of 100 mM.

    • Why? Aniline forms a Schiff base with the ketone, accelerating the reaction by 10–100x.

  • Reaction: Incubate at RT for 4–16 hours.

    • Monitoring: LC-MS will show the formation of the oxime product (Sum of masses - 18 Da for water loss).

  • Purification:

    • Inject the crude mixture directly onto a Preparative HPLC (C18 column).

    • Gradient: Water (0.1% Formic Acid) / Acetonitrile.

    • Note: TFA in mobile phase is acceptable; the oxime bond is stable to HPLC acid concentrations.

Data Presentation & Optimization

Table 1: Optimization of Oxime Ligation Conditions
ParameterCondition A (Standard)Condition B (Optimized)Outcome (Yield/Rate)
pH 7.4 (PBS)4.5 (Acetate) pH 4.5 increases rate by ~50x (protonation of carbonyl).
Catalyst None100 mM Aniline Catalyst increases rate by >100x; essential for dilute reactions.
Temperature 25°C37°C Slight rate increase; risk of degradation for sensitive ligands.
Concentration 1 mM10-50 mM High concentration favors bimolecular kinetics.
Troubleshooting Guide
  • Slow Reaction: Ensure pH is acidic (4.5–5.0). Add more Aniline (up to 300 mM).

  • Precipitation: The oxime product may be less soluble than the precursors. Add more DMSO or tert-butanol.

  • Hydrolysis: If the product degrades, ensure the final storage buffer is neutral (pH 7.4). While stable, oximes can slowly hydrolyze in strong acid over weeks.

References

  • Kalia, J., & Raines, R. T. (2008). Hydrolytic Stability of Hydrazones and Oximes. Angewandte Chemie International Edition. Link

  • Dirksen, A., & Dawson, P. E. (2008). Rapid Oxime and Hydrazone Ligations with Aromatic Aldehydes for Biomolecular Labeling. Bioconjugate Chemistry. Link

  • Burslem, G. M., & Crews, C. M. (2020). Proteolysis-Targeting Chimeras as Therapeutics and Tools for Biological Discovery. Cell. Link

  • BroadPharm. PEG Linkers & Click Chemistry Reagents for PROTAC Synthesis. Link

Sources

Bioconjugation methods for ketone-functionalized PEG acetates

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Bioconjugation Strategies for Ketone-Functionalized PEG Acetates

Abstract & Scientific Rationale

The conjugation of Polyethylene Glycol (PEG) to therapeutic proteins and peptides is a cornerstone strategy for extending circulating half-life, improving solubility, and reducing immunogenicity.[1] While traditional amine-reactive (NHS-ester) and thiol-reactive (Maleimide) chemistries are ubiquitous, they often suffer from site-heterogeneity and instability.

Ketone-functionalized PEG acetates (typically PEG-acetyl or PEG-acetophenone derivatives) offer a superior, bioorthogonal alternative. Because ketone groups are absent in native proteins (except for rare post-translational modifications), they allow for site-specific conjugation when paired with an engineered aminooxy or hydrazide moiety on the target biomolecule.

This guide details the Aniline-Catalyzed Oxime Ligation , the industry-standard method for reacting ketone-PEGs. This reaction forms a hydrolytically stable oxime bond, superior to the labile hydrazone linkage, and operates efficiently at physiological pH when catalyzed by nucleophilic amines.

Chemical Mechanism: The Aniline Effect

The reaction between a ketone-PEG and an aminooxy-protein is thermodynamically favored but kinetically slow at neutral pH (pH 7.0) due to the low nucleophilicity of the aminooxy group and the low electrophilicity of the ketone.

The Solution: Nucleophilic Catalysis We utilize aniline (or its derivative m-phenylenediamine) as a nucleophilic catalyst. Aniline reacts rapidly with the ketone to form a highly reactive protonated Schiff base (iminium ion) intermediate.[2] This intermediate is far more susceptible to nucleophilic attack by the aminooxy group than the original ketone, accelerating the reaction rate by up to 400-fold [1].

Mechanism Visualization

OximeLigation Ketone Ketone-PEG SchiffBase Protonated Schiff Base (Intermediate) Ketone->SchiffBase + Aniline (Fast) Water H2O Aniline Aniline (Catalyst) SchiffBase->Aniline Catalyst Regenerated Oxime Stable Oxime Conjugate SchiffBase->Oxime + Aminooxy-Protein (Transimination) Aminooxy Aminooxy-Protein

Figure 1: The catalytic cycle of aniline in oxime ligation.[2][3][4] The formation of the reactive Schiff base intermediate bypasses the slow direct attack on the ketone.

Comparative Analysis: Linkage Stability

Before initiating the protocol, researchers must select the appropriate nucleophile. The choice between Hydrazide and Alkoxyamine dictates the stability of the final conjugate.

FeatureHydrazone LinkageOxime LinkageRecommendation
Reactant Ketone-PEG + Hydrazide -ProteinKetone-PEG + Aminooxy -ProteinOxime
Bond Type C=N-NH-RC=N-O-ROxime
Stability (pH 7.4) Moderate (Reversible)High (Irreversible)Oxime
Stability (pH 5.0) Low (Hydrolyzes rapidly)High (Stable)Oxime
K_eq (approx) 10^4 M^-110^8 M^-1Oxime
Application Drug release (pH-sensitive)Stable PEGylation (Circulation)Oxime

Expert Insight: For permanent PEGylation intended to extend half-life, Oxime ligation is strictly preferred over hydrazone formation due to its resistance to hydrolysis in plasma [2].

Detailed Protocol: Aniline-Catalyzed Oxime Ligation

Objective: Conjugate a 20 kDa Ketone-functionalized PEG to an Aminooxy-engineered Protein.

Materials Required
  • Ketone-PEG Reagent: (e.g., mPEG-Acetophenone or mPEG-2-propanone, 20 kDa).

  • Target Protein: Must contain a solvent-accessible aminooxy group (introduced via unnatural amino acid incorporation or N-terminal oxidation).

  • Catalyst: Aniline (Pure, distilled if oxidized) or m-Phenylenediamine (mPDA).

  • Coupling Buffer: 0.1 M Sodium Phosphate, 0.15 M NaCl, pH 6.0.

  • Purification: Size Exclusion Chromatography (SEC) column (e.g., Superdex 200) or Dialysis Cassettes (MWCO 10 kDa).

Experimental Workflow

ProtocolWorkflow cluster_prep Phase 1: Preparation cluster_rxn Phase 2: Conjugation cluster_purify Phase 3: Downstream Buffer Prepare Buffer: 0.1M NaPi, pH 6.0 Catalyst Add Catalyst: 100 mM Aniline Buffer->Catalyst Mix Mix Reactants: Protein (50 µM) + PEG (250-500 µM) Catalyst->Mix Incubate Incubate: 4-16 Hours @ 25°C Mix->Incubate Dialysis Purification: Remove Aniline & Excess PEG Incubate->Dialysis QC QC Analysis: SDS-PAGE / SEC-HPLC Dialysis->QC

Figure 2: Step-by-step workflow for the conjugation and purification of Ketone-PEG conjugates.

Step-by-Step Procedure
  • Buffer Preparation (Critical):

    • Prepare 0.1 M Sodium Phosphate buffer adjusted to pH 6.0 .

    • Why pH 6.0? This pH is the "sweet spot." It is acidic enough to protonate the ketone oxygen (facilitating nucleophilic attack) but basic enough to keep a fraction of the aminooxy group unprotonated (nucleophilic, pKa ~4.5) [1].

  • Catalyst Addition:

    • Add Aniline to the buffer to a final concentration of 100 mM .[2]

    • Note: Aniline is toxic. Handle in a fume hood. For sensitive proteins, m-phenylenediamine (mPDA) can be used at lower concentrations (10 mM) with higher efficiency [3].

  • Reaction Setup:

    • Dissolve the Aminooxy-Protein in the Aniline-Buffer to a concentration of 2–5 mg/mL (approx. 50–100 µM).

    • Add Ketone-PEG to the mixture. Use a 5 to 10-fold molar excess of PEG over the protein.

    • Reasoning: High concentrations of PEG drive the reaction forward (Le Chatelier’s principle) and ensure complete modification of the protein.

  • Incubation:

    • Incubate at 25°C (Room Temperature) for 4 to 16 hours with gentle agitation.

    • Monitoring: Analyze an aliquot by SDS-PAGE or RP-HPLC at 4 hours. A shift in molecular weight (Protein MW + PEG MW) indicates success.

  • Purification (Essential):

    • Step A (Aniline Removal): Perform extensive dialysis against PBS (pH 7.4) or use a Desalting Column (PD-10) to remove the aniline catalyst immediately. Aniline can induce protein precipitation if left too long.

    • Step B (Excess PEG Removal): Use Size Exclusion Chromatography (SEC) or Ion Exchange Chromatography (IEX) to separate the PEGylated protein from the free, unreacted PEG.

Quality Control & Troubleshooting

Validation Metrics:

  • SDS-PAGE: Staining with Iodine (for PEG) and Coomassie (for Protein) should show colocalization at a higher molecular weight band.

  • SEC-HPLC: A single, symmetrical peak with a shorter retention time than the native protein confirms homogeneity.

Troubleshooting Guide:

ObservationRoot CauseCorrective Action
Low Yield (<20%) pH is too high (>7.0)Lower buffer pH to 6.0. At pH >7, the Schiff base intermediate is unstable.
Precipitation Aniline toxicity / HydrophobicitySwitch to m-phenylenediamine (10 mM) or reduce Aniline to 50 mM. Add 10% glycerol.
No Reaction Oxidized CatalystAniline must be clear/colorless. If brown/yellow, distill before use.
Multiple Bands Non-specific bindingEnsure the protein has only one aminooxy site. Ketones are bioorthogonal, so non-specific binding is rare unless the protein aggregates.

References

  • Dirksen, A., & Dawson, P. E. (2008). "Rapid Oxime and Hydrazone Ligations with Aromatic Aldehydes for Biomolecular Labeling.

  • Kalia, J., & Raines, R. T. (2008). "Hydrolytic Stability of Hydrazones and Oximes.

  • Rashidian, M., et al. (2013). "A Highly Efficient Catalyst for Oxime Ligation and Hydrazone–Oxime Exchange Suitable for Bioconjugation.

  • Hermanson, G. T. (2013). Bioconjugate Techniques (3rd Edition). Academic Press.

Sources

Advanced Oxime Ligation Protocols Utilizing (2-(2-Oxopropoxy)ethoxy)methyl Acetate for Bioorthogonal Conjugation and Prodrug Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, bioconjugation scientists, and drug development professionals.

Executive Summary

The development of bioorthogonal chemistries has revolutionized our ability to selectively modify biomolecules in complex biological environments. Among these, oxime ligation stands out for its high chemoselectivity and physiological stability [1]. This application note details the specialized use of (2-(2-Oxopropoxy)ethoxy)methyl acetate —a bifunctional linker featuring a reactive methyl ketone and an esterase-cleavable acetoxymethyl (AM) ether. By leveraging aniline-catalyzed oxime ligation, researchers can efficiently conjugate this moiety to aminooxy-functionalized peptides, oligonucleotides, or small molecules. The resulting conjugate benefits from transiently increased lipophilicity for cellular penetration, followed by rapid, esterase-mediated intracellular unmasking [2].

Mechanistic Rationale: The Bifunctional Advantage

To design a successful bioconjugation strategy, one must understand the causality behind the reagent's structural elements:

  • The Methyl Ketone (Ligation Handle): The 2-oxopropoxy group provides an electrophilic center that reacts exclusively with aminooxy (

    
    ) groups. While ketone-aminooxy condensations are notoriously slow at neutral pH, the introduction of a nucleophilic catalyst (such as aniline) bypasses this kinetic bottleneck by forming a highly reactive protonated Schiff base intermediate [3].
    
  • The Acetoxymethyl (AM) Ether (Prodrug Mask): The AM ether moiety is a well-established prodrug strategy used to mask polar functionalities, thereby enhancing membrane permeability [5]. Once the conjugate crosses the lipid bilayer, ubiquitous intracellular esterases hydrolyze the acetate group. The resulting hemiacetal is thermodynamically unstable and spontaneously eliminates formaldehyde, releasing the active, unmasked biomolecule [2].

G A Aminooxy-Biomolecule (R-O-NH2) C Oxime Conjugate (AM-Ether Masked) A->C Aniline Catalyst pH 4.5 - 7.0 B (2-(2-Oxopropoxy)ethoxy)methyl acetate (Ketone-AM Ether) B->C Oxime Ligation D Intracellular Delivery (Cell Membrane) C->D Increased Lipophilicity E Active Biomolecule (Esterase Cleaved) D->E Intracellular Esterases

Fig 1: Oxime ligation workflow and intracellular esterase-mediated AM ether cleavage.

Physicochemical Properties

Understanding the physical parameters of (2-(2-Oxopropoxy)ethoxy)methyl acetate is critical for optimizing reaction stoichiometry and downstream purification.

Table 1: Reagent Specifications

PropertyValue / Description
Chemical Name (2-(2-Oxopropoxy)ethoxy)methyl acetate
Molecular Formula

Molecular Weight 190.19 g/mol
Ligation Mass Shift +172.17 Da (Net addition to aminooxy substrate after

loss)
Cleavage Mass Shift -72.06 Da (Loss of AM group via esterase hydrolysis)
Solubility Soluble in DMSO, DMF; moderate aqueous solubility.

Experimental Workflows & Self-Validating Protocols

The following protocols are designed as self-validating systems. By tracking specific mass shifts via LC-MS, researchers can definitively confirm both the successful ligation and the functional unmasking of the prodrug moiety.

Protocol 1: Aniline-Catalyzed Bioorthogonal Ligation

Standard oxime ligations require acidic conditions (pH 4.0–4.5) which can degrade sensitive biomolecules. This protocol utilizes aniline to accelerate the reaction at a milder pH [4].

Reagents & Buffers:

  • Aminooxy-functionalized substrate (1 mM stock in water or DMSO).

  • (2-(2-Oxopropoxy)ethoxy)methyl acetate (10 mM stock in DMSO).

  • Aniline (100 mM) or p-Phenylenediamine (10 mM) for pH 7.0 applications.

  • Reaction Buffer: 100 mM Sodium Acetate (pH 5.5) or 100 mM PBS (pH 7.0).

Step-by-Step Methodology:

  • Preparation: Dilute the aminooxy-substrate to a final concentration of 100 µM in the chosen Reaction Buffer.

  • Catalyst Addition: Add aniline to a final concentration of 10–100 mM. Causality Check: Aniline acts as a nucleophilic surrogate, rapidly forming a Schiff base with the ketone to lower the activation energy of the rate-limiting step.

  • Ligation: Add (2-(2-Oxopropoxy)ethoxy)methyl acetate to a final concentration of 500 µM (5-fold molar excess).

  • Incubation: Incubate the mixture at room temperature (20–25°C) for 1 to 4 hours with gentle agitation.

  • Self-Validation (LC-MS): Quench a 5 µL aliquot with 0.1% TFA and analyze via LC-MS. Successful conjugation is confirmed by a precise mass shift of +172.17 Da relative to the starting aminooxy-substrate.

  • Purification: Purify the conjugate via RP-HPLC or size-exclusion chromatography to remove excess linker and aniline.

Mechanism K Ketone Linker (Target) S Protonated Schiff Base (Highly Reactive) K->S + Aniline (Fast) S->K Hydrolysis O Stable Oxime Bond (Conjugate) S->O + R-O-NH2 (Rate-Limiting) O->S - Aniline (Regenerated)

Fig 2: Aniline-catalyzed oxime ligation mechanism via a reactive Schiff base intermediate.

Protocol 2: In Vitro Esterase Activation Assay

To ensure the AM ether moiety will function as a traceless prodrug in living cells, its susceptibility to enzymatic cleavage must be validated in vitro [5].

Step-by-Step Methodology:

  • Preparation: Dissolve the purified oxime conjugate in PBS (pH 7.4) to a concentration of 50 µM.

  • Enzyme Addition: Add Porcine Liver Esterase (PLE) to a final concentration of 1 U/mL.

  • Incubation: Incubate at 37°C. Take 10 µL aliquots at 0, 15, 30, and 60 minutes.

  • Quenching: Quench each aliquot by adding an equal volume of ice-cold acetonitrile containing 0.1% formic acid to precipitate the enzyme.

  • Self-Validation (LC-MS): Centrifuge the samples and analyze the supernatant. The enzymatic hydrolysis of the acetate group triggers the spontaneous elimination of formaldehyde. This cascade is validated by a mass shift of -72.06 Da from the intact conjugate, yielding the free terminal alcohol.

Kinetic Optimization & Data Analysis

When adapting this protocol for highly sensitive proteins or live-cell labeling, the choice of catalyst and pH is paramount. Table 2 summarizes the kinetic optimization parameters derived from field-proven bioconjugation studies [3].

Table 2: Optimization of Aniline-Catalyzed Oxime Ligation Kinetics

CatalystCatalyst ConcentrationOptimal pH RangeRelative Reaction RateApplication Suitability
None (Uncatalyzed)N/A4.0 - 5.01xBase-line; slow kinetics, stable peptides
Aniline10 - 100 mM4.5 - 6.0~40xStandard peptide/oligonucleotide labeling
m-Phenylenediamine5 - 20 mM5.5 - 6.5~80xAlternative for near-neutral pH
p-Phenylenediamine2 - 10 mM6.0 - 7.0~120xpH-sensitive proteins; live-cell labeling

References

  • Live Cell Labeling of Native Intracellular Bacterial Receptors Using Aniline-Catalyzed Oxime Ligation Journal of the American Chemical Society[Link]

  • Synthesis and utility of fluorogenic acetoxymethyl ethers ACS Chemical Biology (via PMC)[Link]

  • Enhanced Catalysis of Oxime-Based Bioconjugations by Substituted Anilines ResearchGate / Bioconjugate Chemistry[Link]

  • Rapid Oxime and Hydrazone Ligations with Aromatic Aldehydes for Biomolecular Labeling Bioconjugate Chemistry (via NIH)[Link]

  • Design and Characterization of Prodrug-like Inhibitors for Preventing Glutamate Efflux through Reverse Transport ACS Chemical Neuroscience[Link]

Technical Guide: Preparation of Acetoxymethyl (AM) Ethers as Prodrug Moieties

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol Guide details the Preparation of Acetoxymethyl Ethers as prodrug moieties. This guide is structured for researchers in medicinal chemistry and chemical biology, focusing on the specific derivatization of phenols (and select alcohols) to improve membrane permeability and bioavailability.

Strategic Rationale & Mechanism

The Challenge: Polar Functionality

Many bioactive small molecules (fluorophores, chelators, drugs) contain polar hydroxyl (-OH) or phenolic groups that limit passive diffusion across the lipophilic cell membrane. While simple esters (acetyl, benzoyl) mask these groups, they are often too stable or hydrolyzed too slowly by intracellular esterases to be effective.

The Solution: The Acetoxymethyl (AM) Ether

The Acetoxymethyl (AM) ether moiety (


) offers a superior prodrug strategy. Unlike simple esters, the AM group links the drug to an acetate via a formaldehyde spacer.
  • Lipophilicity: Significantly increases

    
    , facilitating cell entry.
    
  • Lability: The terminal acetate is highly accessible to non-specific intracellular esterases.

  • Mechanism: Enzymatic cleavage of the acetate triggers a spontaneous, irreversible collapse of the hemiacetal intermediate, releasing the free drug and formaldehyde.

Mechanism of Activation

The following diagram illustrates the "self-immolative" cascade that releases the active parent drug inside the cell.

AM_Activation Prodrug AM Ether Prodrug (Lipophilic) Intermediate Hemiacetal Intermediate (Unstable) Prodrug->Intermediate Hydrolysis Enzyme Intracellular Esterases Enzyme->Prodrug Products Active Drug (R-OH) + Formaldehyde + Acetate Intermediate->Products Spontaneous Collapse

Figure 1: Mechanism of intracellular activation of Acetoxymethyl (AM) ether prodrugs.

Critical Reagent Preparation

The primary reagent for installing this group is Bromomethyl acetate (AcOCH₂Br) . While commercially available, it is expensive and unstable upon long-term storage. Fresh preparation is recommended for critical applications.

Protocol A: Synthesis of Bromomethyl Acetate

This method utilizes the cleavage of vinyl acetate, avoiding heavy metal catalysts like ZnCl₂ found in older protocols.

Safety Warning: Bromomethyl acetate is a potent alkylating agent and lachrymator. Perform all steps in a fume hood.

Reagents:

  • Vinyl Acetate (freshly distilled)

  • HBr (33% in Acetic Acid) or HBr gas

  • Dichloromethane (DCM)

Procedure:

  • Setup: Flame-dry a 2-neck round-bottom flask (RBF) equipped with a magnetic stir bar and an addition funnel. Purge with Argon.

  • Cooling: Charge the flask with HBr in Acetic Acid (1.2 equiv) and cool to 0°C in an ice bath.

  • Addition: Add Vinyl Acetate (1.0 equiv) dropwise over 30 minutes. Maintain internal temperature <5°C to prevent polymerization.

  • Reaction: Allow the mixture to stir at 0°C for 60 minutes.

  • Workup:

    • Dilute the reaction mixture with cold DCM.

    • Wash effectively with ice-cold water (3x) to remove acetic acid.

    • Wash with cold saturated NaHCO₃ (carefully, gas evolution) until neutral pH.

    • Dry organic layer over anhydrous MgSO₄.

  • Purification: Concentrate under reduced pressure (keep bath <30°C). Distill the residue under high vacuum (approx. 50–55°C at 15 mmHg) to obtain a clear, colorless oil.

  • Storage: Store at -20°C over activated molecular sieves. Use within 2 weeks.

Synthesis of AM Ether Prodrugs

Direct alkylation of phenols is the most robust method. Aliphatic alcohols are significantly less reactive and may require conversion to chloromethyl carbonates first (not covered here).

Protocol B: Standard Base-Mediated Alkylation (Phenols)

Best for: Robust phenols (e.g., simple fluorophores, paracetamol).

Reagents:

  • Parent Phenol (1.0 equiv)

  • Bromomethyl acetate (1.5 – 2.0 equiv)

  • N,N-Diisopropylethylamine (DIEA) (2.0 – 3.0 equiv)

  • Solvent: Anhydrous Acetonitrile (ACN) or DMF

Step-by-Step:

  • Dissolution: Dissolve the phenol in anhydrous ACN (0.1 M concentration) under Argon.

  • Base Addition: Add DIEA via syringe. Stir for 10 minutes at Room Temperature (RT) to generate the phenoxide.

  • Alkylation: Add Bromomethyl acetate dropwise.

    • Note: If using DMF, cool to 0°C during addition, then warm to RT.

  • Monitoring: Stir at RT for 3–12 hours. Monitor by TLC.[1][2]

    • TLC Tip: The product will be significantly less polar than the starting phenol.

  • Quench: Dilute with EtOAc and wash with 0.1 M Citric Acid (rapidly) or diluted Brine. Avoid strong basic washes which may hydrolyze the AM ester.

Protocol C: Silver(I)-Mediated Alkylation

Best for: Acid-sensitive substrates, sterically hindered phenols, or low-reactivity substrates (e.g., Fluorescein).

Reagents:

  • Parent Phenol (1.0 equiv)

  • Bromomethyl acetate (2.0 – 3.0 equiv)

  • Silver Oxide (Ag₂O) or Silver Carbonate (Ag₂CO₃) (2.0 equiv)

  • Solvent: Anhydrous Toluene or DCM

Step-by-Step:

  • Suspension: Suspend the phenol and Silver salt in anhydrous Toluene in a foil-wrapped flask (protect from light).

  • Addition: Add Bromomethyl acetate in one portion.

  • Reaction: Heat to 40–60°C for 4–12 hours. The silver salt acts as a "soft" Lewis acid and halide scavenger, driving the reaction.

  • Workup: Filter the suspension through a pad of Celite to remove silver salts. Rinse with EtOAc.[1][3][4]

  • Concentration: Evaporate the filtrate to dryness.

Purification & Handling

Critical Challenge: Acetoxymethyl ethers are acetals . They are sensitive to acid.[4] Standard silica gel is slightly acidic (pH 5–6) and can degrade the product during column chromatography.

Purification Strategy:

  • Pre-treat Silica: Slurry the silica gel in the eluent containing 1% Triethylamine (Et₃N) before packing the column. This neutralizes acidic sites.

  • Eluent: Use Hexanes/Ethyl Acetate gradients. Maintain 0.5% Et₃N in the mobile phase if the product is particularly labile.

  • Alternative: Use Neutral Alumina (Brockmann Grade III) if silica degradation is observed.

Storage:

  • Lyophilize to a dry powder immediately after purification.

  • Store at -80°C.

  • Avoid: Protic solvents (MeOH, EtOH) for long-term storage; they can cause transesterification. Use anhydrous DMSO for biological stock solutions.

Experimental Workflow Diagram

Synthesis_Workflow Start Start: Parent Drug (Phenol) Reaction Alkylation Reaction (Base: DIEA or Ag2O) Solvent: Anhydrous ACN/Tol Start->Reaction Reagent Prepare Reagent: Bromomethyl Acetate (Freshly Distilled) Reagent->Reaction Workup Workup & Filtration (Remove Ag salts/Base) Reaction->Workup Purify Purification (Silica + 1% Et3N) Workup->Purify Final Final AM-Ether Prodrug (Store -80°C) Purify->Final

Figure 2: Step-by-step synthetic workflow for AM ether preparation.

References

  • Lavis, L. D., et al. (2011). Synthesis and utility of fluorogenic acetoxymethyl ethers. Chemical Science. Link

  • Tsien, R. Y. (1981). A non-disruptive technique for loading calcium buffers and indicators into cells. Nature. Link

  • Raines Lab Protocols. Synthesis of Acetoxymethyl Ethers. University of Wisconsin-Madison. Link

  • Schultz, C. (2003). Prodrugs of biologically active phosphate esters. Bioorganic & Medicinal Chemistry. Link

  • Svendsen, O. (1998). Process for the preparation of 1-bromoethyl acetate. Patent WO1998055445A1. Link

Sources

Advanced Solvent Selection Protocol for (2-(2-Oxopropoxy)ethoxy)methyl acetate

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Technical Guide

Part 1: Executive Summary & Strategic Context[1]

Compound Identity: (2-(2-Oxopropoxy)ethoxy)methyl acetate CAS Registry: N/A (Specific Impurity/Intermediate) Molecular Formula: C₈H₁₄O₅ Molecular Weight: 190.19 Da[1][2][3][4]

In the high-stakes landscape of antiviral drug development, particularly for Acyclovir and its prodrugs, the management of impurities is critical.[1] (2-(2-Oxopropoxy)ethoxy)methyl acetate serves as a vital reference standard intermediate used in the synthesis of O-Hydroxy Acyclovir, a known process impurity.[1]

This molecule is characterized by a "poly-oxygenated" backbone containing three distinct functionalities: a ketone , a polyether linker , and a highly reactive acyloxymethyl ether moiety.[1] This specific structural arrangement presents a dichotomy: while the ether/ketone backbone suggests broad solubility, the acyloxymethyl ether linkage introduces significant hydrolytic instability.[1]

The Core Challenge: Selecting a solvent that solubilizes the compound for reaction or analysis without triggering the degradation of the labile acetal-ester linkage (releasing formaldehyde and acetic acid).[1]

Part 2: Physicochemical Profiling & Solubility Mechanics[1]

To select the correct solvent, we must first deconstruct the molecule’s interaction potential.[1]

Structural Breakdown[1]
  • Lipophilic Domain: The methyl groups on the acetate and acetonyl tails provide limited non-polar surface area.[1]

  • Hydrophilic/Polar Domain: Five oxygen atoms act as Hydrogen Bond Acceptors (HBA).[1]

  • Hydrogen Bond Donors (HBD): Zero.[1] The molecule has no -OH or -NH groups.[1]

Solubility Prediction Model

Based on the "Like Dissolves Like" principle and Hansen Solubility Parameters (HSP), the compound is predicted to behave as follows:

Solvent ClassPredicted SolubilityInteraction MechanismRisk Factor
Chlorinated (DCM, Chloroform) Excellent Dipole-dipole; London dispersion.[1]Toxicity (Class 1/2).[1]
Polar Aprotic (DMSO, DMF) Excellent Strong dipole interactions.[1]High boiling point; difficult to remove.[1]
Esters (Ethyl Acetate) Good/Excellent Van der Waals; Dipole matching.[1]Recommended (Green).
Alcohols (MeOH, EtOH) VariableSoluble, but chemically incompatible.[1]High Risk: Transesterification/Acetal exchange.[1]
Water Poor/UnstableH-bonding limited by lipophilic chain.[1]Critical Risk: Rapid Hydrolysis.[1]
Alkanes (Hexane) PoorPolarity mismatch.[1]Phase separation likely.[1]

Part 3: Experimental Protocol for Solvent Selection

This protocol is designed to empirically validate solubility while strictly monitoring stability.[1]

Materials & Equipment
  • Analyte: (2-(2-Oxopropoxy)ethoxy)methyl acetate (>95% purity).[1][4]

  • Solvent Panel: Dichloromethane (DCM), Ethyl Acetate (EtOAc), Acetonitrile (MeCN), 2-Methyltetrahydrofuran (2-MeTHF), Toluene.[1]

  • Instrumentation: HPLC-UV or GC-FID (for stability check), Karl Fischer Titrator.

  • Vessels: Silanized glass vials (moisture-free).

Workflow: The "Safe-Solvation" Screening Method[1]

Step 1: Solvent Dryness Verification

  • Rationale: The acyloxymethyl ether moiety is moisture-sensitive.[1]

  • Action: Ensure all solvents have water content <0.05% (500 ppm).[1] Use molecular sieves if necessary.[1]

Step 2: Visual Solubility Threshold (VST)

  • Weigh 10 mg of analyte into a 2 mL vial.

  • Add solvent in 20 µL increments at 25°C.

  • Vortex for 30 seconds between additions.

  • Endpoint: Clear solution with no particulates.[1]

  • Calculation: Solubility (mg/mL) = Mass (mg) / Volume added (mL).[1]

Step 3: Chemical Stability Validation (Critical)

  • Rationale: Dissolution does not equal stability.[1]

  • Action:

    • Prepare a 1 mg/mL solution in the candidate solvent.[1]

    • Inject immediately into HPLC/GC (T=0).

    • Store solution at room temperature for 4 hours.

    • Re-inject (T=4h).

    • Pass Criteria: Purity drop < 0.5% and no new peaks (corresponding to acetic acid or hydrolysis products).

Recommended Solvent Systems
For Analytical Standards (NMR/HPLC)
  • Primary Choice: Acetonitrile (anhydrous) or DMSO-d6 .[1]

    • Why: Chemically inert, excellent solubility, no proton exchange signals in NMR.[1]

  • Alternative: Chloroform-d (CDCl3) .[1]

    • Note: Ensure CDCl3 is neutralized (free of HCl) to prevent acid-catalyzed hydrolysis.[1] Filter through basic alumina if unsure.[1]

For Process/Synthesis (Reaction Medium)
  • Green Choice: Ethyl Acetate or 2-MeTHF .[1]

    • Why: Good solubility profile, lower toxicity than DCM, and aprotic nature protects the labile linker.[1]

  • Avoid: Methanol, Ethanol, Water, and acidic solvents.[1]

Part 4: Visualization & Decision Logic[1]

Solvent Selection Decision Tree

The following diagram illustrates the logic flow for selecting the appropriate solvent based on the intended application and chemical constraints.

SolventSelection Start Start: Solvent Selection for (2-(2-Oxopropoxy)ethoxy)methyl acetate AppCheck Intended Application? Start->AppCheck Process Process / Synthesis AppCheck->Process Synthesis Analysis Analytical (HPLC/NMR) AppCheck->Analysis QC / ID Storage Long-term Storage AppCheck->Storage Banking GreenCheck Green Chemistry Required? Process->GreenCheck Technique Technique? Analysis->Technique SolidState Store as Solid (Neat) -20°C, Argon atm Storage->SolidState EtOAc Select: Ethyl Acetate (Dry, Acid-free) GreenCheck->EtOAc Yes (Preferred) DCM Select: Dichloromethane (DCM) (Traditional, High Solubility) GreenCheck->DCM No (Legacy) NMR NMR: DMSO-d6 or CDCl3 (Neutralized) Technique->NMR HPLC HPLC: Acetonitrile (MeCN) (Avoid aqueous diluents >4h) Technique->HPLC AvoidSolv Avoid Solution Storage (Hydrolysis Risk) SolidState->AvoidSolv Warning

Caption: Decision matrix for solvent selection prioritizing chemical stability and application requirements.

Part 5: Stability & Handling (The "Self-Validating" System)[1]

To ensure trustworthiness in your results, treat the solvent system as a reactive variable.[1]

The "Acidity Test"

Before dissolving the bulk compound, test the solvent's acidity.[1]

  • Protocol: Place a moistened pH strip above the solvent headspace or use a micro-pH probe.[1]

  • Rule: If pH < 5, do not use . The acetal linkage will hydrolyze.[1]

  • Correction: For CDCl3, pass through a small plug of Basic Alumina or Potassium Carbonate to neutralize HCl traces.[1]

Peroxide Watch

As a poly-ether, this compound (and ether solvents like THF/2-MeTHF) is prone to peroxide formation.[1]

  • Test: Use commercially available peroxide test strips.[1]

  • Limit: < 10 mg/L peroxides.[1]

  • Mitigation: Use BHT-stabilized solvents or fresh anhydrous bottles.[1]

Part 6: References

  • ChemicalBook. (2-(2-Oxopropoxy)ethoxy)methyl Acetate - Product Properties and Safety. Retrieved from [1]

  • Santa Cruz Biotechnology. (2-(2-Oxopropoxy)ethoxy)methyl Acetate Product Data. Retrieved from [1]

  • BenchChem. Solubility Guide for Glycol Ether Esters. (General Reference for Class Solubility). Retrieved from [1]

  • Coompo. Product Information: (2-(2-Oxopropoxy)ethoxy)methyl Acetate (Acyclovir Impurity).[1][4] Retrieved from [1]

  • National Institutes of Health (NIH) - PubChem. Compound Summary for Related Glycol Esters. Retrieved from [1]

Sources

Application Note: Chemoselective Coupling of (2-(2-Oxopropoxy)ethoxy)methyl Acetate to Amines

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note provides a comprehensive technical guide for coupling (2-(2-Oxopropoxy)ethoxy)methyl acetate (a ketone-functionalized acetoxymethyl ether) to primary and secondary amines. The primary mechanism employed is Reductive Amination , selected for its chemoselectivity and mild conditions that preserve the sensitive acetoxymethyl (AM) ester moiety.

Introduction & Strategic Analysis

(2-(2-Oxopropoxy)ethoxy)methyl acetate is a bifunctional reagent containing a methyl ketone handle for conjugation and an acetoxymethyl (AM) ether tail.

  • Ketone Handle: Allows for site-specific coupling to amines via reductive amination.

  • AM Ether Tail: Acts as a pro-moiety. Upon cellular entry, intracellular esterases cleave the acetate, triggering the spontaneous collapse of the hemiacetal and releasing the free alcohol. This strategy is widely used to mask polarity and improve cell permeability of amines or to deliver cargo.

The Synthetic Challenge

The coupling reaction must balance two competing factors:

  • Imine Formation: Requires weak acid catalysis or dehydration to activate the ketone.

  • Linker Stability: The acetoxymethyl acetal linkage (

    
    ) is sensitive to:
    
    • Strong Acids: Hydrolysis of the acetal (

      
      ).
      
    • Strong Bases/Nucleophiles: Hydrolysis of the ester (

      
      ).
      

Strategic Solution: Use Direct Reductive Amination with Sodium Triacetoxyborohydride (STAB) in 1,2-Dichloroethane (DCE). This system operates at near-neutral to slightly acidic pH, avoiding the extremes that degrade the AM linker.

Reaction Pathway Visualization

ReactionPathway Reagent (2-(2-Oxopropoxy)ethoxy) methyl acetate (Ketone) Hemiaminal Hemiaminal Intermediate Reagent->Hemiaminal Mixing Byproduct Hydrolysis (Avoided) Reagent->Byproduct pH < 3 or pH > 9 Amine Primary/Secondary Amine (R-NH2) Amine->Hemiaminal Mixing Imine Imine / Iminium Species Hemiaminal->Imine -H2O (Acid/Ti Catalyst) Product Coupled Amine (AM-Ester Intact) Imine->Product Reduction (STAB/NaBH3CN)

Figure 1: Reaction pathway for reductive amination.[1] The critical path (solid lines) avoids hydrolysis conditions (dotted line).

Experimental Protocols

Protocol A: Standard Reductive Amination (Recommended)

Best for: Most primary and unhindered secondary amines. Reagent: Sodium Triacetoxyborohydride (STAB) Solvent: 1,2-Dichloroethane (DCE)

Rationale: STAB is a mild hydride donor that selectively reduces imines/iminiums over ketones. DCE promotes the reaction without participating as a nucleophile.

Materials
  • (2-(2-Oxopropoxy)ethoxy)methyl acetate (1.0 equiv)

  • Amine substrate (1.0 – 1.2 equiv)

  • Sodium Triacetoxyborohydride (STAB) (1.4 – 1.6 equiv)

  • Acetic Acid (glacial) (1.0 – 2.0 equiv)

  • Solvent: Anhydrous 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

Step-by-Step Procedure
  • Preparation: In a flame-dried round-bottom flask under Nitrogen or Argon, dissolve the amine (1.0 mmol) and (2-(2-Oxopropoxy)ethoxy)methyl acetate (1.0 mmol) in anhydrous DCE (5–10 mL).

  • Activation: Add Acetic Acid (1.0–2.0 mmol). Stir at Room Temperature (RT) for 30–60 minutes.

    • Note: This step promotes the equilibrium formation of the imine.

  • Reduction: Cool the mixture to 0°C (optional, but recommended to suppress side reactions). Add STAB (1.5 mmol) in one portion.

  • Reaction: Allow the mixture to warm to RT and stir for 4–16 hours. Monitor by TLC or LC-MS.

    • Target Mass: Look for [M_amine + M_reagent - 16 (Oxygen) + 2 (Hydrogen)].

  • Quench: Quench carefully with saturated aqueous NaHCO3 (10 mL). Stir for 15 minutes until gas evolution ceases.

    • Critical: Do not use strong base (NaOH) to adjust pH, as this will hydrolyze the AM ester.

  • Extraction: Extract with DCM (3 x 15 mL). Wash combined organics with Brine.

  • Drying: Dry over anhydrous Na2SO4, filter, and concentrate in vacuo.

  • Purification: Flash chromatography (Silica gel).

    • Eluent: DCM/MeOH or Hexanes/Ethyl Acetate. Avoid adding triethylamine to the eluent if possible, or keep it <1% to protect the ester.

Protocol B: Titanium-Mediated Reductive Amination

Best for: Sterically hindered amines or electron-deficient amines (e.g., anilines) where imine formation is unfavorable. Reagent: Titanium(IV) Isopropoxide (


) + 

(or STAB)

Rationale: Titanium acts as a Lewis acid and water scavenger, driving the equilibrium toward the imine species before reduction.

Step-by-Step Procedure
  • Imine Formation: In a dried vial, combine amine (1.0 equiv) and reagent (1.0 equiv). Add neat Titanium(IV) Isopropoxide (1.5 – 2.0 equiv).

    • Note: If the mixture is too viscous, add a minimal amount of dry THF (1-2 mL).

  • Incubation: Stir the mixture under Argon at RT for 6–12 hours. (Formation of the titanium-amine complex).

  • Dilution: Dilute the reaction mixture with dry Ethanol or Methanol (5 mL).

    • Caution: Exothermic reaction.

  • Reduction: Add Sodium Borohydride (

    
    )  (1.5 equiv) carefully. Stir for 2–4 hours at RT.
    
  • Quench & Workup: Add water (1 mL) to precipitate titanium salts (white solid). Filter through a pad of Celite. Rinse with EtOAc.[2]

  • Purification: Concentrate the filtrate and purify via column chromatography.

Critical Process Parameters & Troubleshooting

ParameterRecommendationImpact on Quality
pH Control Maintain pH 5–7< pH 4: Acetal hydrolysis (loss of linker). > pH 9: Ester hydrolysis (loss of acetate).
Water Content Use Anhydrous SolventsWater inhibits imine formation. STAB tolerates trace water, but dry conditions improve yield.
Stoichiometry 1:1 or slight amine excessExcess ketone is difficult to separate from the product if polarities are similar.
Temperature 0°C

RT
Heating (>40°C) may degrade the AM ether linkage.
Troubleshooting Guide
  • Issue: Low Conversion.

    • Cause: Poor imine formation.

    • Fix: Switch to Protocol B (Titanium method) or add 3Å molecular sieves to Protocol A to scavenge water.

  • Issue: Hydrolysis of Acetate (Product is an alcohol).

    • Cause: Workup was too basic or silica gel was too acidic/basic.

    • Fix: Use neutral silica. Perform workup with dilute bicarbonate, not carbonate/hydroxide.

  • Issue: Dialkylation.

    • Cause: Primary amine reacted twice.[3][4]

    • Fix: Use a large excess of amine (if cheap) or ensure the ketone is added slowly to the amine solution. However, with ketones, dialkylation is sterically difficult and rare compared to aldehydes.

References

  • Abdel-Magid, A. F., et al. (1996).[5] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry. Link

    • Found
  • Lavis, L. D., & Raines, R. T. (2011).[6] "Synthesis and utility of fluorogenic acetoxymethyl ethers." Chemical Science. Link

    • Authoritative source on the stability and synthesis of Acetoxymethyl (AM) ether linkages.
  • Mattson, R. J., et al. (1990). "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride." Journal of Organic Chemistry. Link

    • Source for the Titanium-medi
  • Borch, R. F., et al. (1971).[5] "The cyanohydridoborate anion as a selective reducing agent." Journal of the American Chemical Society.[5] Link

    • Reference for the NaBH3CN method (altern

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Hydrolytic Stability of (2-(2-Oxopropoxy)ethoxy)methyl Acetate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As researchers and drug development professionals utilizing (2-(2-Oxopropoxy)ethoxy)methyl acetate, you are working with an acetoxymethyl (AM) ether—a powerful chemical masking strategy designed to neutralize polar functionalities, thereby facilitating passive diffusion across lipid bilayers[1]. However, the very mechanism that makes AM ethers effective intracellular delivery vehicles also makes them notoriously susceptible to premature hydrolytic degradation[2].

As a Senior Application Scientist, I frequently see experiments compromised not by biological variance, but by the spontaneous unmasking of these probes in the vial or extracellular space. This guide is engineered to provide you with a deep mechanistic understanding of AM ether instability, alongside field-proven, self-validating protocols to ensure your compound reaches the cytosol intact.

Section 1: The Causality of Degradation (Why Your Compound is Failing)

To troubleshoot instability, we must first understand the chemical causality. The AM group (-CH2-O-CO-CH3) is an esterase-sensitive motif. Hydrolysis of the acetate ester yields a highly unstable hemiacetal intermediate[3]. Driven by thermodynamics, this intermediate rapidly and spontaneously decomposes to generate formaldehyde and the free, membrane-impermeable alcohol[1].

This cleavage is not exclusively enzymatic; it is highly susceptible to base-catalyzed hydrolysis in aqueous environments[2]. If your buffer pH drifts above 7.0, or if your stock solution absorbs atmospheric moisture, the compound will degrade before it ever touches a cell.

AM_Degradation_Pathway Stock AM Ether Stock (in DMSO) Aqueous Aqueous Media (pH > 7.0) Stock->Aqueous Dilution Esterase Serum Esterases (Extracellular) Aqueous->Esterase In vivo / Serum Hemiacetal Hemiacetal Intermediate Aqueous->Hemiacetal Base-catalyzed Hydrolysis Intracellular Intracellular Uptake (Target) Aqueous->Intracellular Rapid Loading (Ideal Path) Esterase->Hemiacetal Enzymatic Cleavage Degraded Prematurely Unmasked Free Alcohol + Formaldehyde Hemiacetal->Degraded Spontaneous Decomposition

Logical workflow of AM ether degradation versus successful intracellular loading.

Section 2: Troubleshooting FAQs

Q: Why does my stock solution lose efficacy after a few freeze-thaw cycles? A: The root cause is hygroscopy. Dimethyl sulfoxide (DMSO) rapidly absorbs moisture from the air. Even trace amounts of water introduced during repeated opening of the vial will initiate spontaneous hydrolysis of the AM ester group during storage[4]. Actionable Fix: Reconstitute only in high-quality, anhydrous DMSO. Immediately divide the stock into single-use aliquots and store them at -20°C over desiccant beads (e.g., molecular sieves)[4].

Q: I am observing high extracellular background and poor intracellular delivery. What is going wrong? A: If you are loading cells in the presence of serum (e.g., FBS) or performing in vivo injections, your compound is being destroyed by extracellular esterases. Blood plasma and serum supplements contain high concentrations of robust esterases that rapidly cleave the AM group before the molecule can cross the plasma membrane, leaving the impermeable free alcohol trapped outside the cell[5]. Actionable Fix: Always perform in vitro cell loading in strictly serum-free buffers (such as HBSS or plain DMEM)[4].

Q: Can the chemical structure be modified to permanently solve this instability? A: Yes. If your drug development workflow permits synthetic modification of the probe, replacing the standard acetate group with a sterically hindered ester—such as a cyclopropanecarboxylate—drastically improves stability[6]. The cyclopropyl group provides hyperconjugative stabilization and steric hindrance, effectively shielding the ester bond from both base-catalyzed and non-specific enzymatic hydrolysis, extending its half-life significantly[6].

Section 3: Quantitative Stability Profiles

Understanding the half-life of your compound under various conditions allows you to plan your experimental timing accurately.

Environmental Condition / ModificationObserved Half-Life (t1/2)Primary Degradation Mechanism
Standard AM Ester (Aqueous Buffer, pH 7.4, 37°C)~1 to 2 hoursBase-catalyzed aqueous hydrolysis[2]
Standard AM Ester (1:3 Diluted Porcine Plasma)< 10 minutesEnzymatic cleavage by extracellular esterases[5]
Cyclopropanecarboxylate Analog (Aqueous Buffer, pH 6.0)> 300 hoursProtected via hyperconjugative stabilization[6]
Anhydrous DMSO Stock (Stored at -20°C with desiccant)> 6 monthsStable (Hydrolysis arrested)[4]
Section 4: Self-Validating Experimental Protocol

To guarantee scientific integrity, your loading protocol must be treated as a self-validating system. The following step-by-step methodology minimizes aqueous exposure and includes a critical validation checkpoint to ensure you are not working with degraded material.

Protocol_Workflow Step1 1. Reconstitute in Anhydrous DMSO Step2 2. Aliquot & Desiccate (-20°C) Step1->Step2 Step3 3. Prepare Loading Buffer (Serum-free, pH 6.5-7.0) Step2->Step3 Step4 4. Add Pluronic F-127 (Optional) Step3->Step4 Step5 5. Incubate Cells (15-30 min) Step4->Step5 Step6 6. Wash with Dye-free Buffer Step5->Step6

Step-by-step preparation and cellular loading workflow to minimize hydrolytic degradation.

Step 1: Anhydrous Reconstitution Dissolve (2-(2-Oxopropoxy)ethoxy)methyl acetate in anhydrous DMSO to create a concentrated stock (typically 1–10 mM). Causality: High concentration minimizes the final volume of DMSO introduced to the cells (ideal final concentration ≤ 0.1%)[4].

Step 2: Aliquoting and Storage Immediately divide the stock into single-use aliquots. Store at -20°C in a sealed container containing active desiccant. Validation Checkpoint: Before a critical experiment, run a micro-aliquot of your stock on a TLC plate or via LC-MS. If you detect the presence of the free alcohol (unmasked product), discard the aliquot. Do not proceed with a degraded stock.

Step 3: Loading Buffer Preparation Prepare a serum-free loading buffer (e.g., PBS or HBSS). Strictly verify that the pH is between 6.5 and 7.0. Causality: Avoiding primary/secondary amines and keeping the pH neutral/slightly acidic suppresses base-catalyzed hydrolysis[2].

Step 4: Dispersion Enhancement (Optional) If the compound precipitates upon aqueous dilution, pre-mix your DMSO stock aliquot with an equal volume of 20% (w/v) Pluronic® F-127 in DMSO before adding it to the loading buffer. Causality: Pluronic F-127 is a nonionic surfactant that creates micelles, shielding the AM ether from water and facilitating membrane fusion[4].

Step 5: Incubation Add the loading buffer to the cells and incubate at 37°C for 15 to 30 minutes. Causality: Prolonged incubation (>45 mins) increases the probability of extracellular hydrolysis. Keep the window tight.

Step 6: Wash and Recovery Remove the loading buffer and wash the cells 2–3 times with fresh, dye-free buffer. Allow the cells to rest for 15 minutes in standard culture media to allow intracellular esterases to complete the unmasking process.

References

1.[1] Ester Bonds in Prodrugs | ACS Chemical Biology, acs.org. 1 2.[6] Cyclopropanecarboxylic acid esters as potential prodrugs with enhanced hydrolytic stability, nih.gov. 6 3.[3] Acetoxymethyl (AM) groups. (a) General schematic of AM ester..., researchgate.net. 3 4.[2] Synthesis and utility of fluorogenic acetoxymethyl ethers, nih.gov.2 5.[4] Acetoxymethyl (AM) and Acetate Esters, thermofisher.com. 4 6.[5] Limited Utility of Acetoxymethyl (AM) Based Intracellular Delivery Systems, in vivo: Interference by Extracellular Esterases, nih.gov. 5

Sources

Technical Support Center: Troubleshooting Acetonyloxy-PEG Conjugation

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Troubleshooting Low Yields in Acetonyloxy-PEG Conjugation Reactions Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Technical Support Guide & FAQs[1]

Introduction: Understanding the Chemistry

Acetonyloxy-PEG reagents feature a terminal methyl ketone group (


). Unlike the highly reactive aldehyde-PEGs, acetonyloxy groups are chemically robust but kinetically sluggish.

The primary conjugation route for this functionality is Oxime Ligation (reaction with an aminooxy group,


) or Hydrazone Formation  (reaction with a hydrazide, 

).

The Core Problem: Ketones are significantly less electrophilic than aldehydes due to steric hindrance and the electron-donating effect of the methyl group. Consequently, protocols optimized for aldehyde-PEGs often fail with acetonyloxy-PEGs, resulting in low yields unless specific catalysts and conditions are employed.

Diagnostic Workflow

Before altering your protocol, use this logic tree to identify the root cause of the low yield.

TroubleshootingFlow Start Start: Low Yield Observed CheckReagent 1. Check Reagent Quality (NMR/MS) Start->CheckReagent CheckPartner 2. Check Protein/Peptide (Aminooxy/Hydrazide content) CheckReagent->CheckPartner PEG is intact ReplacePEG Purchase fresh Acetonyloxy-PEG CheckReagent->ReplacePEG Degraded/Diol present CheckConditions 3. Evaluate Reaction Conditions CheckPartner->CheckConditions Partner functionalized Refunctionalize Verify aminooxy installation CheckPartner->Refunctionalize Missing reactive group Catalyst Are you using a Catalyst? (Aniline/mPDA) CheckConditions->Catalyst pH 6.5 - 7.5? pH_Adjust Adjust pH to 4.5 (uncatalyzed) or 7.0 (catalyzed) CheckConditions->pH_Adjust pH < 4 or > 8? IncreaseConc Increase Reactant Conc. (Ketone kinetics are 2nd order) Catalyst->IncreaseConc Yes, but yield low AddCatalyst Add 10-100 mM Aniline or mPDA Catalyst->AddCatalyst No

Figure 1: Diagnostic decision tree for isolating the cause of low conjugation yields.

Troubleshooting Guide & FAQs

Issue 1: "The reaction is extremely slow. After 24 hours, I only see <10% product."

Q: Why is the reaction rate so slow compared to my aldehyde-PEG experiments? A: This is a classic issue of ketone vs. aldehyde reactivity . The methyl group in Acetonyloxy-PEG provides steric hindrance and electronic stabilization, making the carbonyl carbon less susceptible to nucleophilic attack by the aminooxy group.

Solution: Nucleophilic Catalysis You must use a catalyst for efficient ketone conjugation at neutral pH.

  • Aniline: The standard catalyst. It forms a highly reactive Schiff base intermediate (imine) with the ketone, which then undergoes rapid transimination with the aminooxy group.

  • m-Phenylenediamine (mPDA): A "super-catalyst" that is up to 120-fold faster than aniline at pH 7.0 [1].

Action Item: Add 100 mM Aniline or 10-50 mM mPDA to your reaction buffer.

Issue 2: "I am using aniline, but yields are still low."

Q: My protein precipitates when I add aniline, or the yield hasn't improved enough. A: This points to either concentration issues or catalyst incompatibility .

  • Second-Order Kinetics: The rate depends on the concentration of both the PEG and the protein. If you are working with dilute protein (<1 mg/mL), the reaction will crawl.

  • Aniline Solubility/Toxicity: Aniline is hydrophobic and can denature sensitive proteins at high concentrations (100 mM).

Solution:

  • Increase Reactant Concentration: Concentrate your protein to >2-5 mg/mL if possible. Use a large molar excess of PEG (20-50 equivalents) to drive the equilibrium.

  • Switch to mPDA: Because mPDA is more efficient, you can use it at lower concentrations (10 mM), reducing the risk of protein denaturation while maintaining high reaction rates [1].

Issue 3: "Can I run this reaction at physiological pH?"

Q: My protein is unstable at acidic pH (4.5). Can I conjugate at pH 7.4? A: Yes, but only with a catalyst .

  • Uncatalyzed: Requires pH 4.0–5.0 to protonate the ketone oxygen (acid catalysis), but this protonates the aminooxy group (

    
    ), reducing its nucleophilicity. It's a delicate balance.
    
  • Catalyzed: Aniline/mPDA allows the reaction to proceed efficiently at pH 7.0 . The catalyst acts as a proton transfer agent, bypassing the need for an acidic environment.

Issue 4: "Is the product stable? Do I need to reduce it?"

Q: Do I need to add Sodium Cyanoborohydride (


)? 
A:  It depends on the linkage:
  • Oxime (Aminooxy + Ketone): Generally stable without reduction. The oxime bond is hydrolytically stable under physiological conditions. Reduction is optional but can prevent potential hydrolysis over very long periods (months).

  • Hydrazone (Hydrazide + Ketone): Reversible and less stable. You must reduce the hydrazone with

    
     (20-50 mM) to form a stable hydrazine linkage.
    

Scientific Mechanism: Aniline Catalysis[2][3]

Understanding why you add aniline helps in troubleshooting. The aniline does not just "speed up" the reaction; it changes the pathway.

Mechanism Ketone Acetonyloxy-PEG (Ketone) SchiffBase Protonated Schiff Base (Highly Reactive) Ketone->SchiffBase Step 1: Nucleophilic Attack (- H2O) Aniline Aniline (Catalyst) Aniline->SchiffBase Participates SchiffBase->Aniline Regenerated Oxime PEG-Protein Conjugate SchiffBase->Oxime Step 2: Transimination (Rapid) Aminooxy Protein-ONH2 Aminooxy->Oxime Attacks

Figure 2: The catalytic cycle of aniline. The rate-limiting step (attack on the ketone) is accelerated by forming a more electrophilic Schiff base intermediate [2].

Optimized Experimental Protocol

Objective: Site-specific conjugation of Acetonyloxy-PEG (20 kDa) to an aminooxy-functionalized protein.

Materials
  • Acetonyloxy-PEG (Verify MW and Purity)

  • Aminooxy-Protein (in PBS or Acetate buffer)

  • Catalyst: m-Phenylenediamine (mPDA) (Preferred) or Aniline[2]

  • Buffer: 0.1 M Sodium Phosphate, pH 7.0 (containing 1 mM EDTA)

Step-by-Step Procedure
  • Buffer Preparation: Prepare 0.1 M Phosphate Buffer, pH 7.0.

    • Critical: Degas buffers to prevent oxidation of the aminooxy group.

  • Catalyst Stock: Prepare a fresh 1.0 M stock of mPDA (or Aniline) in the reaction buffer or DMSO.

    • Note: mPDA is light sensitive; keep covered.

  • Reaction Setup:

    • Dilute protein to 2–5 mg/mL (approx. 50–100 µM).

    • Add Acetonyloxy-PEG to a 20-fold molar excess relative to the protein.

    • Add mPDA stock to a final concentration of 10–20 mM (or 100 mM if using Aniline).

  • Incubation:

    • Incubate at 25°C (Room Temp) for 4–16 hours .

    • Tip: Do not heat >37°C as oxime stability can decrease and protein aggregation increases.

  • Monitoring:

    • Analyze by SDS-PAGE or HPLC.[1] You should see a mass shift corresponding to the PEG MW.

  • Purification:

    • Remove excess PEG and catalyst via Size Exclusion Chromatography (SEC) or extensive dialysis.[3]

Data & Comparison Tables

Table 1: Catalyst Efficiency Comparison (at pH 7.0)
CatalystConcentrationRelative Rate (

)
Toxicity/RiskRecommendation
None N/A1 (Baseline)LowNot Recommended for Ketones
Aniline 100 mM~400xModerate (Protein precipitation)Standard Use
mPDA 10 mM~600xLow (at 10 mM)High Efficiency [1]
pPDA 10 mM~2300xModerate (Oxidation risk)Expert Use Only
Table 2: pH Effects on Oxime Ligation
pH ConditionReaction Rate (Uncatalyzed)Reaction Rate (Catalyzed)Protein Stability
pH 4.5 Moderate (Optimal for uncatalyzed)HighLow (Precipitation risk)
pH 6.0 SlowHighGood
pH 7.4 Very Slow (Negligible)High (Optimal) Excellent

References

  • Enhanced Catalysis of Oxime-Based Bioconjugations by Substituted Anilines. Source: Bioconjugate Chemistry (ACS Publications) URL:[Link]

  • Nucleophilic Catalysis of Oxime Ligation. Source: Angewandte Chemie International Edition URL:[Link]

  • Rapid Oxime and Hydrazone Ligations with Aromatic Aldehydes for Biomolecular Labeling. Source: Bioconjugate Chemistry URL:[Link]

Sources

Technical Guide: Optimizing Ketone-PEG Bioconjugation & Preventing Side Reactions

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Bioorthogonal Paradox

Ketone-functionalized PEGs are prized for their bioorthogonality—they do not react with native protein functional groups (amines, thiols, carboxyls) under physiological conditions. However, "bioorthogonal" does not mean "inert." The carbonyl carbon is an electrophile susceptible to nucleophilic attack, reduction, and acid-catalyzed hydrolysis.

This guide addresses the specific chemical liabilities of the ketone group during storage and conjugation, providing protocols to maximize the formation of stable oxime/hydrazone linkages while suppressing side reactions like Schiff base formation or aldol condensation.

Pre-Reaction Integrity: Storage & Stability

Q: My Ketone-PEG seems inactive. Could the ketone group have degraded during storage?

A: Yes. While ketones are generally stable, they are susceptible to unwanted reduction or aldol condensation if stored improperly.

  • The Issue (Reduction): If your lab environment uses volatile reducing agents (e.g., mercaptoethanol, DTT) or if the PEG was exposed to sodium borohydride (

    
    ) during a previous synthesis step without proper quenching, the ketone (
    
    
    
    ) can be reduced to a secondary alcohol (
    
    
    ). The alcohol is unreactive toward hydrazines/hydroxylamines.
  • The Issue (Aldol Condensation): In concentrated solutions at basic pH (>8.5), ketones with alpha-hydrogens can undergo self-reaction (aldol condensation), forming dimers and oligomers.

Corrective Protocol:

  • Storage: Store Ketone-PEGs as lyophilized powders at -20°C under argon or nitrogen.

  • Solvent Choice: Avoid protic solvents (methanol/ethanol) for long-term storage; use anhydrous DMSO or DMF if liquid storage is necessary.

  • Validation: Before committing expensive protein, run a simple 2,4-Dinitrophenylhydrazine (DNPH) test . A precipitate or color change (yellow/orange) confirms the presence of an active ketone.

Reaction Optimization: The Kinetic Competition

Q: I am seeing non-specific binding to my protein. Is the ketone reacting with Lysine residues?

A: Yes, this is the most common side reaction. This is known as Schiff Base competition .

While the reaction between a ketone and a Lysine epsilon-amine is thermodynamically unstable (reversible), it is kinetically accessible, especially at neutral or basic pH.

  • Mechanism: The Lysine amine attacks the ketone to form a carbinolamine, which dehydrates to an imine (Schiff base).[1]

  • The Fix: You must bias the reaction thermodynamics and kinetics toward your specific ligand (hydroxylamine or hydrazine) using pH control and Nucleophilic Catalysis .

The Solution: Aniline Catalysis & pH Tuning[2]

To prevent Lysine interference, you must operate at a pH where Lysine (


-amine 

) is fully protonated (non-nucleophilic), but your specific ligand (e.g., alkoxyamine

) remains partially unprotonated and reactive.
  • Optimal pH Window: 4.5 – 6.0.

  • Catalyst: Aniline or

    
    -phenylenediamine (pPDA).[2][3] These form a highly reactive intermediate (protonated aniline Schiff base) that undergoes rapid transimination with the alkoxyamine, bypassing the slow direct attack.
    
Diagram: Kinetic Competition & Catalysis Pathway

OximeLigation cluster_0 Side Reaction (Avoid) Ketone Ketone-PEG (Electrophile) SchiffBase Unstable Schiff Base (Reversible) Ketone->SchiffBase High pH (>7) Slow ActiveIntermediate Aniline-Imine Intermediate Ketone->ActiveIntermediate + Aniline Fast Lysine Lysine Amine (Side Reaction) Lysine->SchiffBase Alkoxyamine Alkoxyamine Ligand (Target) Oxime Stable Oxime Conjugate Alkoxyamine->Oxime SchiffBase->Ketone Hydrolysis Aniline Aniline Catalyst Aniline->ActiveIntermediate ActiveIntermediate->Oxime Transimination Very Fast

Figure 1: Reaction pathway showing how Aniline catalysis (Yellow) bypasses the reversible Lysine side reaction (Red) to form the stable Oxime (Green).

Post-Conjugation Stability: Hydrolysis

Q: My linker falls off during storage or in serum. Why?

A: You likely formed a Hydrazone instead of an Oxime , or the local environment is too acidic.

The stability of the carbon-nitrogen double bond (


) depends heavily on the electronegativity of the atom attached to the nitrogen.
  • Hydrazone (

    
    ):  Susceptible to hydrolysis, especially in endosomes (pH 5.0).
    
  • Oxime (

    
    ):  Significantly more stable due to the oxygen atom's electronegativity, which lowers the basicity of the nitrogen, making it harder to protonate (the first step of hydrolysis).[4]
    
Stability Data Comparison
Linkage TypeReactant AReactant BHydrolytic Stability (

at pH 7)
Recommended Use
Schiff Base KetoneAmine (Lysine)Seconds/MinutesNever (Side Reaction)
Hydrazone KetoneHydrazideHours to DaysCleavable Linkers (pH sensitive)
Oxime KetoneAlkoxyamineMonths to YearsStable Conjugation
Pictet-Spengler KetoneHydrazino-IndoleIrreversiblePermanent Ligation

Master Protocol: Aniline-Catalyzed Oxime Ligation[2][3][5]

This protocol is designed to minimize side reactions by maintaining a specific acidic pH and using a nucleophilic catalyst.

Reagents:

  • Buffer: 100 mM Sodium Acetate, pH 4.5 – 5.5.

  • Catalyst: Aniline (pure) or

    
    -phenylenediamine (pPDA).
    
    • Note: pPDA is more potent and allows reaction at pH 7.0 if your protein is acid-sensitive [2].

  • Ketone-PEG: 10–50 equivalents relative to protein.

Step-by-Step Workflow:

  • Buffer Exchange: Exchange protein into 100 mM Sodium Acetate (pH 5.0) .

    • Critical: Remove all amine-containing buffers (Tris, Glycine) as they will compete with the catalyst.

  • Catalyst Addition: Add Aniline to a final concentration of 100 mM .

    • Troubleshooting: If using pPDA, use 10 mM final concentration.

  • Ligand Addition: Add the Alkoxyamine/Hydrazide ligand (dissolved in dry DMSO).

  • Incubation: Incubate at 25°C for 4–16 hours in the dark.

    • Why Dark? Prevents photo-oxidation of the catalyst.

  • Quenching (Optional but Recommended): Add excess acetone or hydroxylamine to quench unreacted groups.

  • Purification: Remove excess PEG and catalyst via Size Exclusion Chromatography (SEC) or extensive dialysis.

References

  • Kalia, J., & Raines, R. T. (2008). Hydrolytic Stability of Hydrazones and Oximes. Angewandte Chemie International Edition, 47(39), 7523–7526. [Link]

  • Dirksen, A., & Dawson, P. E. (2008). Rapid oxime and hydrazone ligations with aromatic aldehydes for biomolecular labeling.[5] Bioconjugate Chemistry, 19(12), 2543–2548.[5] [Link]

  • Hermanson, G. T. (2013). Bioconjugate Techniques (3rd Edition). Academic Press. Chapter 17: Chemoselective Ligation. [Link]

  • Wendeler, M., et al. (2014). Enhanced catalysis of oxime-based bioconjugations by substituted anilines.[3][5] Bioconjugate Chemistry, 25(1), 93-101.[3] [Link]

Sources

Optimizing reductive amination efficiency with 2-oxopropoxy reagents

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Reductive Amination with 2-Oxopropoxy Reagents

Welcome to the Advanced Synthesis Support Hub

Subject: Optimization of Reductive Amination for 2-Oxopropoxy Functionalized Linkers/Reagents Lead Scientist: Dr. A. Vance, Senior Application Scientist Scope: Troubleshooting kinetics, selectivity, and workup for acetonyl-ether based substrates (


).

Introduction: The "2-Oxopropoxy" Challenge

You are likely utilizing 2-oxopropoxy reagents (acetonyl ethers) as bioconjugation linkers or building blocks to install an amine-reactive handle. While methyl ketones are generally reactive, the adjacent


-oxygen introduces unique electronic and chelating properties that distinguish this from a standard reductive amination.

Key Mechanistic Differentiators:

  • Inductive Activation: The

    
    -oxygen is electron-withdrawing, making the carbonyl carbon more electrophilic than a standard aliphatic ketone. This usually accelerates imine formation but also accelerates hydrolysis (instability).
    
  • Chelation Effects: The ether oxygen and the imine nitrogen can form a 5-membered chelate with Lewis acids (e.g.,

    
     or Boron species), potentially "locking" the intermediate and requiring harsher reduction conditions.
    
  • Steric Environment: If your 2-oxopropoxy group is attached to a PEG chain or a protein, the local reaction rate is diffusion-controlled.

Module 1: Reaction Setup & Kinetics

Q: My conversion is stalling at <50% despite using excess amine. Why?

A: This is rarely an electronic issue; it is typically a water/equilibrium issue. Because 2-oxopropoxy ketones are electron-deficient, the resulting imine is prone to rapid hydrolysis. If water is not aggressively scavenged, the equilibrium shifts back to the ketone.

Troubleshooting Protocol:

  • Solvent Choice: Switch from Methanol (MeOH) to 1,2-Dichloroethane (DCE) or Dichloromethane (DCM) . Protic solvents like MeOH can solvate the amine, reducing its nucleophilicity, and participate in hemiaminal equilibrium.

  • Water Scavenging: Add activated 4Å Molecular Sieves (powdered) directly to the reaction.

  • Lewis Acid Additive: For recalcitrant substrates, add Titanium(IV) isopropoxide (

    
    ) .[1][2] It acts as both a Lewis acid activator and a water scavenger.
    

Critical Warning: Do not use


 if your substrate contains other sensitive esters or carbamates that might undergo transesterification, although the isopropoxide ligand is generally mild.

Q: Can I use a "One-Pot" procedure?

A: Yes, but a Sequential One-Pot is superior for this substrate.

  • Imine Formation: Stir Ketone + Amine +

    
     (optional) for 1–2 hours.
    
  • Reduction: Add the reducing agent after imine formation is confirmed (via TLC/LCMS).

Module 2: Selectivity & Side Products

Q: I see a significant amount of alcohol byproduct (reduction of the ketone). How do I stop this?

A: This indicates your reducing agent is attacking the ketone before the imine is formed.

The Solution: Reagent Hierarchy Refer to the table below to select the appropriate reducing agent. Sodium Triacetoxyborohydride (STAB) is the Gold Standard for 2-oxopropoxy reagents because it is sterically bulky and electron-deficient, making it negligible towards ketones but highly reactive towards iminium ions.

Reducing AgentReactivity pHSelectivity (Imine vs. Ketone)Recommended for 2-Oxopropoxy?
Sodium Borohydride (

)
Basic/NeutralLow (Reduces both)NO. Too aggressive.
Sodium Cyanoborohydride (

)
pH 4–6High Yes , but toxic & slow.
STAB (

)
pH 5–7Excellent YES (Preferred).
2-Picoline Borane pH 4–7High Yes (Green alternative).

Q: I am observing dialkylation (formation of tertiary amine).

A: The 2-oxopropoxy group is unhindered (methyl ketone). If your amine is primary (


), the product is a secondary amine which is more nucleophilic than the starting material.[3]
  • Fix: Use a stoichiometric excess of the AMINE (1.5 – 2.0 equiv) relative to the ketone.

  • Fix: Use STAB.[2][4][5] Its steric bulk suppresses the second alkylation event compared to smaller hydrides.

Module 3: Visualization & Mechanism

To understand the troubleshooting logic, visualize the competition between the "Productive Pathway" (Imine formation) and "Dead End" (Direct Reduction).

ReductiveAmination Start 2-Oxopropoxy Reagent (Ketone) Hemiaminal Hemiaminal Intermediate Start->Hemiaminal + Amine Alcohol Side Product: Alcohol Start->Alcohol Direct Reduction (Avoid NaBH4) Amine Amine (R-NH2) Hemiaminal->Start Reversible Imine Imine / Iminium (Target Intermediate) Hemiaminal->Imine - H2O (Promoted by Ti(OiPr)4 / Sieves) Product Target Amine Imine->Product Selective Reduction (STAB / NaCNBH3) Chelation Note: Alpha-Oxygen can chelate Lewis Acids Chelation->Imine

Caption: Mechanistic pathway highlighting the critical water-removal step and the competition between direct ketone reduction vs. imine reduction.

Module 4: The "Gold Standard" Protocol

Application: Synthesis of secondary amines using 2-oxopropoxy linkers. Scale: 1.0 mmol (Adjust linearly).

Reagents:

  • 2-Oxopropoxy substrate (1.0 equiv)

  • Amine (1.2 – 1.5 equiv)

  • Sodium Triacetoxyborohydride (STAB) (1.5 equiv)

  • Solvent: Anhydrous 1,2-Dichloroethane (DCE) (Preferred) or THF.

  • Additive: Acetic Acid (1.0 equiv) OR

    
     (1.5 equiv) if kinetics are slow.
    

Step-by-Step Workflow:

  • Preparation: Flame-dry a round-bottom flask and cool under

    
    .
    
  • Imine Assembly:

    • Dissolve the 2-oxopropoxy substrate and Amine in DCE (0.2 M concentration).

    • Option A (Standard): Add Acetic Acid (1.0 equiv).

    • Option B (Difficult Substrates): Add

      
       (1.5 equiv) instead of acid.
      
    • Stir at Room Temperature (RT) for 60 minutes.

  • Reduction:

    • Add STAB as a solid in one portion.

    • Note: Gas evolution (

      
      ) is minimal with STAB, unlike 
      
      
      
      .
    • Stir at RT for 4–16 hours. Monitor via LCMS (Look for M+1 of amine; disappearance of imine peak).

  • Quench & Workup:

    • Quench with saturated aqueous

      
      .
      
    • If Ti(OiPr)4 was used: Quench with 1N NaOH or Rochelle's Salt solution and stir vigorously for 1 hour to break the Titanium emulsion.

    • Extract with DCM (3x), dry over

      
      , and concentrate.
      

Module 5: Troubleshooting Decision Tree

Use this logic flow to diagnose failures in real-time.

Troubleshooting Start Reaction Analysis (LCMS/TLC) Q1 Is Ketone remaining? Start->Q1 Q2 Is Alcohol present? Q1->Q2 No (Consumed) ImineCheck Is Imine visible? Q1->ImineCheck Yes (Stalled) Dialkyl Is Dialkylated Product? Q2->Dialkyl No Alcohol ChangeReductant Action: Switch to STAB Avoid NaBH4 Q2->ChangeReductant Yes Alcohol AddSieves Action: Add 4A Sieves or Ti(OiPr)4 ImineCheck->AddSieves No Imine (Equilibrium Issue) AddAcid Action: Add AcOH Check STAB Quality ImineCheck->AddAcid Yes Imine (Reduction Issue) Success Proceed to Workup Dialkyl->Success No Stoich Action: Increase Amine eq. Dilute Reaction Dialkyl->Stoich Yes

Caption: Diagnostic workflow for identifying stalling points or side-reactions.

References & Authority

  • Abdel-Magid, A. F. ; Carson, K. G.; Harris, B. D.; Maryanoff, C. A.; Shah, R. D.[1][6][7] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][2][5][6][7][8] Studies on Direct and Indirect Reductive Amination Procedures.[1][5][6][7]J. Org.[1][6] Chem. 1996, 61, 3849–3862.[1][6][7] Link

    • Core authority for the use of STAB and its selectivity mechanism.

  • Mattson, R. J. ; Pham, K. M.; Leuck, D. J.; Cowen, K. A.[1] An Improved Method for Reductive Alkylation of Amines Using Titanium(IV) Isopropoxide and Sodium Cyanoborohydride.[1]J. Org.[1][6] Chem. 1990, 55, 2552–2554.[1] Link

    • Foundational text for using Titanium isopropoxide to drive imine formation in difficult ketones.

  • Borch, R. F. ; Bernstein, M. D.; Durst, H. D. The Cyanohydridoborate Anion as a Selective Reducing Agent.[1][8][9]J. Am. Chem. Soc. 1971, 93, 2897–2904. Link

    • Establishes the pH dependence of imine reduction vs. ketone reduction.

Sources

Removing unreacted (2-(2-Oxopropoxy)ethoxy)methyl acetate from mixtures

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured as a specialized support resource for researchers and process chemists dealing with the purification of nucleoside analogues, specifically targeting the removal of the impurity (2-(2-Oxopropoxy)ethoxy)methyl acetate .

Topic: Removal of Unreacted (2-(2-Oxopropoxy)ethoxy)methyl Acetate

Executive Summary & Compound Profile

The Challenge: Researchers synthesizing Acyclovir, Ganciclovir, or related acyclic nucleoside analogues often encounter persistent aliphatic impurities. (2-(2-Oxopropoxy)ethoxy)methyl acetate (often cited in relation to Acyclovir synthesis intermediates [1, 2]) is a specific side-product or unreacted reagent characterized by a "stealthy" polarity profile that can make it difficult to separate from protected nucleosides using standard silica chromatography.[1]

Compound Analysis: To remove this impurity effectively, we must exploit its specific chemically reactive "handles."[1]

FeatureChemical MoietyReactivity / Removal Strategy
Target Handle 1 Methyl Ketone (2-Oxopropoxy)High Specificity: Forms water-soluble adducts with Sodium Bisulfite.[1]
Target Handle 2 Acetoxymethyl Ester Medium Specificity: Hydrolyzes under mild basic conditions to release formaldehyde and alcohol.[1]
Solubility Glycol/Ester BackboneSoluble in DCM, EtOAc, DMSO.[1] Moderately water-soluble (amphiphilic).[1]

Strategic Removal Protocols

Method A: The Bisulfite Extraction (Recommended)

Best for: Removing the impurity without degrading sensitive ester-protected products.[1]

This method exploits the methyl ketone functionality. Sodium bisulfite (NaHSO₃) reacts reversibly with unhindered ketones to form a charged, highly water-soluble sulfonate adduct, effectively pulling the impurity out of the organic phase [3, 4].[1]

Step-by-Step Protocol
  • Preparation:

    • Dissolve your crude reaction mixture in a water-immiscible solvent (e.g., Ethyl Acetate or Dichloromethane ).[1] Concentration should be ~0.1 M.[1]

    • Prepare a saturated aqueous solution of Sodium Bisulfite (NaHSO₃) (approx. 40% w/v).

  • Adduct Formation:

    • Add the saturated NaHSO₃ solution to the organic phase in a separatory funnel (Ratio: 1:1 v/v).

    • Crucial Step: Shake vigorously for 3–5 minutes .[1] The reaction is biphasic and diffusion-limited; vigorous agitation is required to ensure the ketone contacts the bisulfite.

  • Separation:

    • Allow layers to separate completely.[1][2]

    • Drain the aqueous layer (contains the impurity adduct).[2]

    • Optional: Repeat the extraction with fresh NaHSO₃ if the impurity load is high (>10%).

  • Workup:

    • Wash the organic layer once with brine to remove residual bisulfite.

    • Dry over Na₂SO₄, filter, and concentrate.[1][2]

Why this works: The impurity converts from a lipophilic neutral molecule to an ionic salt, partitioning >99% into the aqueous phase.

BisulfiteReaction Impurity (2-(2-Oxopropoxy)ethoxy)methyl acetate (Lipophilic / Organic Layer) Adduct Bisulfite Adduct (Hydrophilic / Aqueous Layer) Impurity->Adduct Vigorous Shaking (Nucleophilic Addition) Bisulfite NaHSO3 (Aqueous) Bisulfite->Adduct

Figure 1: Mechanism of phase-transfer purification via bisulfite adduct formation.[1]

Method B: Mild Hydrolytic Scavenging

Best for: Products that are stable to mild base (e.g., N-alkylated nucleosides) but where the impurity persists.[1]

The acetoxymethyl ester group is an "acetal ester." Hydrolysis does not just deprotect it; it decomposes the linker entirely, releasing formaldehyde and an alcohol [5]. This drastic change in polarity makes the fragments easy to wash away.

Step-by-Step Protocol
  • Reagent Setup:

    • Dissolve crude mixture in Methanol (MeOH) .

    • Add Potassium Carbonate (K₂CO₃) (0.5 equiv relative to impurity) or use 7N NH₃ in MeOH .[1]

  • Reaction:

    • Stir at 0°C to Room Temperature for 30–60 minutes.

    • Monitor: TLC should show the disappearance of the impurity spot (Rf ~0.5 in 5% MeOH/DCM).

  • Quench & Partition:

    • Evaporate MeOH.[1]

    • Resuspend in EtOAc and wash with water.[1] The breakdown products (formaldehyde, acetic acid, glycol derivative) will partition into the water.[1]

Warning: Do not use this method if your target product contains acetoxymethyl esters or other base-sensitive protecting groups (e.g., benzoyl groups might partially hydrolyze if conditions are too harsh).[1]

Troubleshooting & FAQs

Q1: I tried the bisulfite wash, but the impurity is still present in the organic layer. What went wrong?

  • Insufficient Agitation: The reaction occurs at the interface. If you didn't shake vigorously enough, the adduct won't form.

  • Old Reagent: NaHSO₃ oxidizes to sulfate over time.[1] Ensure your solution smells strongly of SO₂ (pungent) and is freshly prepared.[1]

  • Steric Hindrance: While methyl ketones generally react well, if the mixture is very viscous, dilute it further to improve mass transfer.[1]

Q2: My product is water-soluble (e.g., unprotected nucleoside). Can I still use these methods?

  • Bisulfite: No, if your product is in the aqueous phase, you cannot separate the bisulfite adduct easily.[1] You would need to use Reverse Phase (C18) Chromatography .[1] The impurity is less polar than the free nucleoside and will elute later (high % organic).

  • Scavenging: You can use a solid-supported scavenger .[1] A hydrazide resin (e.g., sulfonyl hydrazide) will covalently bind the ketone impurity.[1] Filter the resin to remove the impurity.

Q3: Is this impurity toxic?

  • Yes.[1] Acetoxymethyl esters release formaldehyde upon hydrolysis.[1][3] Alkylating agents and their precursors should be handled as potential genotoxins.[1] Handle in a fume hood [1].

Q4: How do I visualize this impurity on TLC?

  • It may stain poorly with UV if it lacks a chromophore (no aromatic rings).[1] Use Anisaldehyde or KMnO₄ stain.[1] The ketone and ether/ester functions will oxidize/condense to form a visible spot.

Comparative Data Summary

MethodSelectivityYield of ProductOperational Difficulty
Bisulfite Extraction High (Specific to Ketones)>95% (Non-destructive)Low (Liquid-Liquid Extraction)
Base Hydrolysis Low (Attacks all esters)Variable (Product dependent)Medium (Requires reaction step)
Silica Chromatography Medium (Separates by polarity)80-90% (Loss on column)High (Time/Solvent intensive)

References

  • Collins, P., et al. (1979).[1][4][5][6][7] "Viral sensitivities to acyclovir."[1] Journal of Antimicrobial Chemotherapy, 5, 431.[1][4][5][6]

  • CymitQuimica . (n.d.).[1][6] "Acyclovir Impurity Standards and Intermediates." CymitQuimica Product Catalog.

  • Furigay, M. H., et al. (2018).[1] "Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol." JoVE (Journal of Visualized Experiments).[1][8]

  • BenchChem . (2025).[1][2] "Sodium Bisulfite Extraction for the Purification of Reactive Ketones." BenchChem Application Notes. [1]

  • ThermoFisher Scientific . (2008). "Acetoxymethyl (AM) and Acetate Esters: Stability and Hydrolysis." Molecular Probes Technical Notes.

Sources

Technical Support Center: Solubility Solutions for Hydrophobic PEG-Acetate Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Solving solubility issues of hydrophobic PEG-acetate derivatives Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Technical Support Guide & Troubleshooting Center[1][2][3]

Introduction: The Solubility Paradox

Welcome to the Technical Support Center. You are likely here because a molecule that should be water-soluble (PEG) is behaving like a hydrophobic brick in your flask.

The Core Problem: While Polyethylene Glycol (PEG) is inherently hydrophilic, "PEG-acetate" derivatives (often Carboxymethyl-PEG or PEG-Acetic Acid) possess a unique duality. Their solubility is governed by two competing forces:

  • The Protonation State: The terminal carboxyl group (-COOH) is a weak acid. In its protonated form (low pH), it loses polarity, significantly reducing solubility in aqueous media.

  • The Hydrophobic/Hydrophilic Balance (HLB): If your PEG chain is short (<1kDa) or the derivative includes a hydrophobic core (e.g., multi-arm cores or conjugated lipids), the "acetate" functionality may not provide enough solvation energy to overcome the hydrophobic intermolecular forces.

This guide provides the diagnostic logic and self-validating protocols to resolve these issues.

Module 1: Diagnostic Framework (The Chemistry of Insolubility)

Before attempting to force the material into solution, identify the failure mode using this logic flow.

Visualization: The Solubility Decision Tree

SolubilityLogic Start OBSERVE SAMPLE BEHAVIOR Issue1 Sample is a Gummy/Waxy Solid that resists wetting Start->Issue1 Dry State Issue2 Sample precipitates/clouds upon adding Buffer Start->Issue2 In Solution Issue3 Sample forms a milky emulsion (Micelle Formation) Start->Issue3 In Solution Diag1 Diagnosis: Hydration Shell Barrier (Gel Layer Formation) Issue1->Diag1 Diag2 Diagnosis: Protonation State (pH < pKa) Issue2->Diag2 Diag3 Diagnosis: Critical Micelle Concentration (CMC) Exceeded Issue3->Diag3 Action1 Solution: Use 'Dry-First' Organic Wetting See Protocol A Diag1->Action1 Action2 Solution: Adjust pH > 5.5 or use Cosolvent See Protocol B Diag2->Action2 Action3 Solution: Heat > CMT or Add Chaotropes Diag3->Action3

Figure 1: Diagnostic logic flow for identifying the root cause of PEG-acetate insolubility based on visual observation.

Module 2: Troubleshooting Guide

Issue 1: The "Gummy Ball" Effect

Symptom: You add water to the dry PEG-acetate powder. Instead of dissolving, the powder clumps into a sticky, translucent gel ball that floats and refuses to break apart. Root Cause: PEGs are hygroscopic.[4] When water hits the bulk powder, the outer layer hydrates instantly, forming a viscous gel barrier that prevents water from reaching the dry core. The Fix:

  • Do not add water directly to the bulk powder.

  • Do disperse the powder in a small volume of water-miscible organic solvent (Methanol or DMSO) first, then add the aqueous buffer.

Issue 2: The "Cloudy Buffer" (pH Crash)

Symptom: Your PEG-acetate was soluble in water, but when you added it to your reaction buffer (e.g., MES pH 4.5 for EDC coupling), it turned cloudy or precipitated. Root Cause: PEG-Acetate derivatives (Carboxyl-PEG) have a pKa of approximately 4.0–5.0.

  • At pH > 5.0: The group is deprotonated (-COO⁻).[5] The negative charge repels other chains and interacts strongly with water. (Soluble)

  • At pH < 4.5: The group is protonated (-COOH). It loses its charge and becomes significantly more hydrophobic, leading to aggregation. The Fix:

  • Maintain pH > 5.5 for initial dissolution.

  • If acidic conditions are required (e.g., for activation), ensure the concentration is below the aggregation threshold or use 10-20% DMSO as a cosolvent.

Issue 3: Organic Solvent Insolubility

Symptom: The protocol says "Dissolve in DMF," but the PEG-acetate settles at the bottom. Root Cause: High molecular weight PEGs often have a semi-crystalline structure that requires thermal energy to break, even in good solvents. The Fix:

  • Apply gentle heat (35–40°C).

  • Critical: Use "Dry" (anhydrous) solvents.[4] The presence of trace water in DMF or DMSO can create "micro-domains" that inhibit the dissolution of hydrophobic PEG derivatives.

Module 3: Validated Experimental Protocols

Protocol A: The "Dry-First" Dissolution Method

Use this for high MW (>5kDa) or very hydrophobic PEG-acetate derivatives.

Materials:

  • Anhydrous DMSO (Dimethyl sulfoxide) or DMF.

  • Target Aqueous Buffer (e.g., PBS).[4][6]

  • Vortex mixer.

Step-by-Step:

  • Weighing: Weigh the PEG-acetate derivative into a glass vial.

  • Organic Wetting: Add anhydrous DMSO to the dry powder. Use the minimum volume necessary to wet the solid (approx. 100 µL per 10 mg of PEG).

    • Why: DMSO penetrates the PEG crystal lattice better than water and prevents the "gel barrier" formation [1].

  • Solvation: Vortex or sonicate for 30–60 seconds until a clear, viscous syrup is formed.

    • Checkpoint: The solution must be completely clear. If cloudy, warm to 37°C.

  • Aqueous Dilution: While vortexing the buffer, slowly add the DMSO-PEG syrup dropwise into the aqueous buffer.

    • Note: Do not do the reverse (do not add buffer to the DMSO syrup), as the sudden polarity shift can cause precipitation.

Protocol B: The pH-Switch Method (For Carboxyl-PEGs)

Use this when preparing stock solutions for conjugation.

Data Table: Solubility vs. pH

StatepH RangeChemical FormSolubility StatusRecommended Use
Protonated pH < 4.5PEG-COOHLow / AggregatesStorage (Solid state)
Transition pH 4.5 - 5.5EquilibriumUnstableAvoid during dissolution
Deprotonated pH > 6.0PEG-COO⁻High / ClearConjugation / Stock Solution

Step-by-Step:

  • Initial Solvent: Dissolve the PEG-acetate in pure deionized water (which is typically slightly acidic due to dissolved CO2) or a neutral buffer (PBS pH 7.4).

  • Adjustment: If the solution is cloudy, measure the pH. It is likely < 5.0.

  • Titration: Add 0.1 M NaOH dropwise while stirring.

  • Endpoint: As the pH passes 5.5–6.0, the solution should clarify instantly as the carboxyl groups deprotonate and repel each other [2].

  • Buffering: Once clear, add a concentrated buffer stock (e.g., 10x PBS) to lock the pH.

Module 4: Frequently Asked Questions (FAQ)

Q: Can I use Ethanol instead of DMSO for the "Dry-First" method? A: Yes, but with caution. Ethanol is a non-solvent for very high MW PEGs (>20kDa) and can cause precipitation if the concentration is too high. DMSO is universally safer for PEG derivatives [3].

Q: My PEG-acetate is stuck to the weighing paper/spatula. How do I handle it? A: Hydrophobic PEGs are often waxy or static-prone.

  • Technique: Do not use a spatula. Pour the approximate amount directly into a tared vial.

  • Technique: If it is a sticky wax, freeze the bottle at -20°C for 30 minutes before weighing. The cold hardens the wax, making it brittle and easier to handle.

Q: I need to activate the carboxyl group with EDC/NHS, but that requires pH 4.5-5.0. Won't it precipitate? A: This is a common dilemma.

  • Solution: Perform the activation in a "Dual-Phase" system. Dissolve the PEG in dry MES buffer (pH 5.0) containing 20% DMSO. The DMSO maintains solubility while the pH is low enough for EDC activation efficiency. Alternatively, use NHS-esters which react at neutral pH [4].[5]

Module 5: Mechanism of Action (Visualized)

Understanding the protonation switch is critical for mastering PEG-Acetate solubility.

Visualization: The Protonation Switch

ProtonationSwitch cluster_0 Chemical State Acidic Acidic (pH < 4) Hydrophobic Aggregates Neutral Neutral (pH > 6) Hydrophilic Soluble Acidic->Neutral Add Base (OH-) Deprotonation Neutral->Acidic Add Acid (H+) Protonation Struct1 PEG-COOH (Uncharged) Struct2 PEG-COO⁻ (Charged)

Figure 2: The reversible transition between the insoluble protonated state and the soluble deprotonated state.

References

  • LCGC International. (2022, April 06). Tips & Tricks: Trouble Analyzing PEGs? Retrieved from [Link]

  • NanoComposix. (n.d.). PEG Carboxyl Acid Surface - Stability and pH Dependence.[1] Retrieved from [Link]

Sources

Technical Support Center: Minimizing Acetal Hydrolysis During Linker Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Process Chemists, and ADC Formulation Scientists. Scope: Troubleshooting acid-catalyzed hydrolysis of acetal-based linkers during synthesis, purification, and storage.

Introduction: The Stability-Sensitivity Paradox

Acetal linkers are the workhorses of pH-responsive drug delivery (e.g., ADCs, micelles, nanoparticles).[1][2] They are designed to be stable at physiological pH (7.4) but hydrolyze rapidly in the acidic endosome/lysosome (pH 5.0–6.[3]0) to release their payload.

The Problem: The very feature that makes them effective—acid lability—makes them a nightmare to synthesize. Trace acidity in solvents, silica gel, or the atmosphere can trigger premature hydrolysis, reverting your linker to its aldehyde/ketone and alcohol precursors.

This guide provides field-proven protocols to maintain acetal integrity until the moment of therapeutic deployment.

Part 1: Troubleshooting Guide (Q&A)

Phase 1: Reaction & Workup

Q: I am synthesizing a benzaldehyde acetal linker. The reaction goes to completion, but I lose 30% of my product during the aqueous workup. Why?

A: This is likely due to a "pH crash" during the quench. Acetal formation is an equilibrium reaction driven by acid catalysis and water removal.[4][5] If you quench an acidic reaction mixture with water without immediate neutralization, the local pH drops drastically, catalyzing the reverse reaction (hydrolysis).

Corrective Protocol:

  • Never quench with pure water.

  • The "Reverse Quench": Pour your reaction mixture slowly into a vigorously stirred, pre-cooled solution of saturated aqueous Sodium Bicarbonate (NaHCO₃) or dilute Triethylamine (Et₃N).

  • Buffer the Aqueous Layer: Ensure the aqueous phase remains at pH > 8.0 throughout the extraction.

Q: Can I use molecular sieves to drive the reaction instead of a Dean-Stark trap?

A: Yes, and for sensitive linkers, it is preferred. Dean-Stark requires heat (reflux), which increases the entropy of activation for hydrolysis if any water is present.

  • Recommendation: Use activated 3Å or 4Å molecular sieves in a Soxhlet extractor or directly in the flask.

  • Chemical Scavengers: For highly sensitive acetals, use Trimethyl Orthoformate (TMOF) as a water scavenger. It reacts with water to form methanol and methyl formate, irreversibly removing water from the equilibrium.[6]

Phase 2: Purification (The Critical Failure Point)

Q: My crude NMR shows a pure acetal, but after flash column chromatography, I see significant aldehyde peaks. Is my product unstable?

A: Your product is likely stable, but your stationary phase is destroying it. Standard Silica Gel (SiO₂) is slightly acidic (pH ~6.5) due to surface silanol (Si-OH) groups. This acidity is sufficient to catalyze acetal hydrolysis during the time the compound spends on the column.

Corrective Protocol: Basified Silica Gel You must neutralize the acidic sites on the silica before loading your sample.[7] (See Protocol A below).

Phase 3: Storage

Q: My purified linker degraded after one week in the freezer. It was stored in CDCl₃.

A: Chloroform (CDCl₃) naturally decomposes over time to form trace Hydrochloric Acid (HCl) and Phosgene, especially when exposed to light.

  • Immediate Fix: Filter your CDCl₃ through basic alumina before use or store over silver foil.

  • Best Practice: Store acetal linkers in Benzene-d6 or DMSO-d6 for NMR. For bulk storage, keep as a solid or in an aprotic solvent (e.g., dry THF) with a trace of Et₃N (0.1%) at -20°C.

Part 2: Structural Design & Kinetics (SAR)

To optimize a linker, you must tune the hydrolysis rate.[8] This is governed by the stability of the Oxocarbenium Ion intermediate .

  • Electron Donating Groups (EDGs): Stabilize the intermediate

    
     Faster hydrolysis (High sensitivity, lower synthetic stability).
    
  • Electron Withdrawing Groups (EWGs): Destabilize the intermediate

    
     Slower hydrolysis (Higher stability, lower sensitivity).
    

Table 1: Comparative Hydrolysis Half-Lives of Common Acetal Linkers

Linker ClassSubstituent EffectApprox.

(pH 5.0)
Approx.

(pH 7.4)
Application
Acyclic Acetal Unsubstituted< 2 min~24 hoursRapid release payloads
Cyclic Acetal (1,3-dioxolane) Entropy stabilizes ring10 - 60 minDays/WeeksStandard ADCs
Benzaldehyde Acetal p-Methoxy (Strong EDG)< 1 minHoursUltra-sensitive targets
Benzaldehyde Acetal p-Nitro (Strong EWG)> 24 hoursMonthsSlow release / Prodrugs
NEBI Linker Imidazole (pH buffer)TunableHigh StabilityModern ADCs

Part 3: Visualizing the Mechanism

Understanding the mechanism reveals why "trace acid" is the enemy. The reaction is not consumed; the proton (


) is regenerated, meaning a single proton can hydrolyze millions of linker molecules.

AcetalHydrolysis cluster_prevention Intervention Points Acetal Acetal Linker (Stable) Protonation Protonation (Fast Equilibrium) Acetal->Protonation + H+ (Acid Impurity) Oxocarbenium Oxocarbenium Ion (Rate Limiting Step) Protonation->Oxocarbenium - R'OH Hemiacetal Hemiacetal (Unstable) Oxocarbenium->Hemiacetal + H2O (Nucleophilic Attack) Products Aldehyde + Alcohol (Hydrolyzed Payload) Hemiacetal->Products Fast Products->Acetal H+ Regenerated (Catalytic Cycle) P1 Add Base (Et3N) P1->Protonation Blocks H+ P2 Remove Water (Dry Solvents) P2->Oxocarbenium Prevents Attack

Figure 1: Acid-catalyzed hydrolysis mechanism showing the regeneration of the proton catalyst. Intervention points highlight where synthetic controls must be applied.

Part 4: Experimental Protocols

Protocol A: Preparation of Basified Silica Gel

Use this for ALL acetal linker purifications.

Materials:

  • Silica Gel 60 (230-400 mesh)[9]

  • Triethylamine (Et₃N)

  • Hexanes (or intended non-polar eluent)[9][10]

Procedure:

  • Slurry Preparation: In a beaker, suspend the required amount of silica gel in the starting eluent (e.g., 9:1 Hexanes:EtOAc).

  • Basification: Add 1% to 5% v/v Triethylamine to the slurry.

  • Equilibration: Stir gently for 5 minutes. Pour into the column.[7][11]

  • Flushing: Flush the packed column with 2-3 column volumes (CV) of the eluent containing 1% Et₃N.

  • Running the Column: You can now reduce the Et₃N concentration to 0.1% or 0.5% for the actual run to prevent streaking, but the silica surface is now neutralized.

Protocol B: Synthesis of a Model pH-Sensitive Benzaldehyde Acetal Linker

Example: Synthesis of p-methoxybenzaldehyde bis(2-hydroxyethyl) acetal.

Reagents:

  • p-Methoxybenzaldehyde (1.0 equiv)

  • Ethylene Glycol (5.0 equiv) - Excess drives equilibrium

  • p-Toluenesulfonic acid (pTSA) (0.05 equiv) - Catalyst

  • Benzene or Toluene (Solvent)

  • Saturated NaHCO₃ (Quench)

Workflow:

SynthesisWorkflow Start Reagents + Solvent (Toluene) Reflux Reflux with Dean-Stark (Water Removal) Start->Reflux Check TLC Check (Is Aldehyde gone?) Reflux->Check Check->Reflux No Quench CRITICAL STEP: Cool to 0°C & Pour into Sat. NaHCO3 + Et3N Check->Quench Yes Workup Extract (EtOAc) Wash (Brine) Dry (Na2SO4 - Neutral) Quench->Workup Purify Flash Chromatography (Basified Silica) Workup->Purify

Figure 2: Step-by-step synthesis workflow emphasizing the critical basic quench.

Step-by-Step:

  • Setup: Equip a round-bottom flask with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser.

  • Charge: Add p-Methoxybenzaldehyde (10 mmol), Ethylene Glycol (50 mmol), pTSA (0.5 mmol), and Toluene (50 mL).

  • Reflux: Heat to reflux. Water will separate in the Dean-Stark trap. Monitor by TLC until the aldehyde spot disappears (approx. 2-4 hours).

  • Quench (Critical): Cool the reaction mixture to room temperature and then to 0°C in an ice bath. Add 1 mL of Triethylamine directly to the reaction flask before pouring it into the aqueous workup.

  • Extraction: Pour the mixture into 50 mL of saturated NaHCO₃. Extract with Ethyl Acetate (3 x 30 mL).

  • Drying: Combine organics, wash with Brine, and dry over Anhydrous Na₂SO₄ (Sodium Sulfate is neutral; Magnesium Sulfate is slightly acidic—avoid MgSO₄ for ultra-sensitive acetals).[12]

  • Concentration: Evaporate solvent under reduced pressure (Rotovap) with the bath temperature < 40°C.

References

  • Gillies, E. R., et al. (2004).[1] "Acetals as pH-sensitive linkages for drug delivery."[1][2][8][13] Bioconjugate Chemistry. Link

  • Jain, N., et al. (2015).[13] "Current ADC Linker Chemistry." Pharmaceutical Research. Link

  • BenchChem Technical Support. (2025). "Purification of Polar Aminochromanols and Sensitive Acetals." BenchChem Protocols. Link

  • Organic Chemistry Portal. "Acetalization and Deacetalization Protocols." Link

  • Rzepa, H. (2015). "How to stop (some) acetals hydrolysing: Structural insights." Imperial College London. Link

Sources

Purification strategies for ketone-PEG-acetate intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Polyethylene Glycol (PEG) Bioconjugation . As a Senior Application Scientist, I frequently consult with researchers who hit a wall when purifying heterobifunctional PEGs.

Synthesizing a Ketone-PEG-Acetate intermediate is only half the battle. The true bottleneck is isolating it from unreacted PEG-diol, homobifunctional di-ketone-PEG, and di-acetate-PEG. Because PEGs are highly polydisperse and lack strong UV chromophores, traditional protein or small-molecule purification logic will fail here.

This guide is designed to bypass trial-and-error. We will explore the physical causality behind PEG separation and provide field-proven, self-validating protocols to ensure the absolute purity of your bioconjugation linkers.

Core Purification Workflows

G A Crude PEG Mixture (Diol, Di-Ketone, Ketone-PEG-Acetate) B Direct Separation (RP-HPLC) A->B Neutral Pathway C Derivatization (Girard's T Reagent) A->C Charge-Tagging Pathway D ELSD / CAD Detection (Hydrophobicity) B->D E Cation Exchange (CEX) (Charge-based) C->E F Pure Ketone-PEG-Acetate D->F E->F Hydrolysis of Tag

Fig 1: Orthogonal purification pathways for heterobifunctional PEG intermediates.

Troubleshooting & FAQs

Q1: Why does my Ketone-PEG-Acetate completely co-elute with PEG-diol and di-ketone impurities during Size Exclusion Chromatography (SEC)? The Causality: SEC separates molecules based on their hydrodynamic volume (Stokes radius) in solution[1]. A typical PEG chain (e.g., 5 kDa) dominates the molecule's overall volume. The addition of a small acetate group (MW 43 Da) or a ketone moiety does not significantly alter the polymer's hydration shell or spatial footprint. Consequently, the target heterobifunctional PEG and its homobifunctional impurities possess nearly identical hydrodynamic radii, rendering SEC entirely ineffective for this specific separation.

Q2: If SEC fails, what is the best direct chromatographic strategy for a neutral PEG? The Causality: Reverse-Phase HPLC (RP-HPLC) is the gold standard here. While the polymer backbone is identical, the end-groups dictate the molecule's overall hydrophobicity. An acetate group is significantly more hydrophobic than a terminal hydroxyl group. By using a highly retentive polymeric column (like PLRP-S) or a standard C18 column with an extremely shallow organic gradient, you can resolve these species based strictly on end-group polarity[2]. The elution order will predictably be: PEG-diol (most polar)


 Ketone-PEG-Acetate 

Di-acetate-PEG (most hydrophobic).

Q3: I am running RP-HPLC, but I see nothing on my UV detector at 280 nm or 220 nm. How do I track the fractions? The Causality: Polyethylene glycol backbones, aliphatic ketones, and acetate groups lack conjugated


-electron systems, meaning they do not absorb UV light effectively[3]. To visualize these peaks, you must use a universal detector that relies on the physical mass of the analyte rather than its optical properties. An Evaporative Light Scattering Detector (ELSD)  or a Charged Aerosol Detector (CAD)  is mandatory for this workflow.

Q4: My RP-HPLC resolution is still too poor for a 10 kDa PEG. Is there a way to use Ion Exchange Chromatography (IEX) even though Ketone-PEG-Acetate is neutral? The Causality: Yes, through reversible charge-tagging . This is a highly advanced, self-validating technique. By reacting the crude mixture with Girard's Reagent T (a hydrazine derivative bearing a quaternary ammonium group), you selectively convert the ketone groups into hydrazones[4].

  • PEG-diol remains neutral (Charge: 0).

  • Ketone-PEG-Acetate gets one tag (Charge: +1).

  • Di-ketone-PEG gets two tags (Charge: +2). You can now easily separate these on a Cation Exchange (CEX) column. Afterward, mild acidic hydrolysis cleaves the hydrazone, regenerating your pristine Ketone-PEG-Acetate.

Quantitative Data & Optimization

Table 1: Comparison of Analytical Detectors for PEG Derivatives
Detector TypeDetection PrincipleSuitability for PEGProsCons
UV/Vis Optical absorbancePoor Standard on all HPLCs.PEGs lack chromophores; invisible at standard wavelengths.
RI Refractive IndexModerate Good for isocratic runs.Incompatible with gradient elution required for RP-HPLC.
ELSD Light scattering of dried particlesExcellent Gradient compatible; mass-dependent signal.Destructive to the sample split; requires volatile buffers.
CAD Charge transfer to aerosol particlesOutstanding Higher sensitivity and wider dynamic range than ELSD.Expensive; highly sensitive to mobile phase impurities.
Table 2: Optimized RP-HPLC Gradient Strategy (For 5 kDa Ketone-PEG-Acetate)

Note: Mobile Phase A = Water + 0.1% TFA; Mobile Phase B = Acetonitrile + 0.1% TFA.

Time (min)% BFlow Rate (mL/min)Causality / Purpose of Step
0.0 - 5.010%1.0Equilibration & Loading: Allows polar impurities to wash out.
5.0 - 35.010%

45%
1.0Shallow Gradient: Critical for resolving end-group hydrophobicity differences.
35.0 - 40.095%1.0Column Wash: Elutes highly hydrophobic di-acetate impurities.
40.0 - 50.010%1.0Re-equilibration: Prepares column for the next injection.

Step-by-Step Methodologies

Protocol 1: High-Resolution RP-HPLC with ELSD Detection

This protocol is self-validating: the ELSD baseline will confirm the absence of non-volatile salts, and the distinct peak triad will confirm successful synthesis.

  • System Preparation: Connect a PLRP-S 100Å column (or equivalent C18) to an HPLC system equipped with an ELSD[3]. Set the ELSD drift tube temperature to 50°C and the nebulizer gas (Nitrogen) to 1.6 SLM.

  • Sample Preparation: Dissolve the crude Ketone-PEG-Acetate mixture in Mobile Phase A to a concentration of 5-10 mg/mL. Filter through a 0.22 µm PTFE syringe filter.

  • Chromatographic Execution: Inject 50 µL of the sample. Execute the gradient outlined in Table 2 .

  • Fraction Collection: Because ELSD is destructive, split the flow post-column (e.g., 90% to fraction collector, 10% to ELSD). Collect the middle peak (Ketone-PEG-Acetate), which will elute after the PEG-diol and before the di-acetate-PEG.

  • Lyophilization: Pool the target fractions, freeze at -80°C, and lyophilize to obtain the pure intermediate.

Protocol 2: Reversible Derivatization-Assisted Cation Exchange (CEX)

Use this when RP-HPLC fails to resolve higher molecular weight PEGs (>10 kDa).

G S1 1. React with Girard's T Reagent S2 2. Hydrazone Formation (+1 Charge) S1->S2 S3 3. Cation Exchange Chromatography S2->S3 S4 4. Mild Acidic Hydrolysis S3->S4 S5 5. Desalting / SEC Recovery S4->S5

Fig 2: Reversible charge-tagging workflow using Girard's T reagent for CEX.

  • Hydrazone Formation: Dissolve the crude PEG mixture in 100 mM sodium acetate buffer (pH 4.5). Add a 5-fold molar excess of Girard’s Reagent T (carboxymethyl trimethylammonium chloride hydrazide) relative to the estimated ketone content. Stir at room temperature for 2 hours[4].

  • CEX Separation: Load the reaction mixture onto a Strong Cation Exchange (SCX) column equilibrated with 20 mM MES buffer (pH 5.5).

    • Self-Validation: The neutral PEG-diol and di-acetate-PEG will flow directly through in the void volume.

  • Elution: Apply a linear salt gradient from 0 to 500 mM NaCl over 20 column volumes. The +1 charged Ketone(Girard)-PEG-Acetate will elute first, followed much later by the +2 charged di-ketone species.

  • Hydrazone Cleavage: Pool the +1 fractions. Adjust the pH to 2.0 using 1M HCl and stir for 4 hours at room temperature to hydrolyze the hydrazone, regenerating the free ketone.

  • Final Recovery: Pass the solution through a desalting column (e.g., Sephadex G-25) or dialyze against pure water to remove the cleaved Girard's reagent and salts. Lyophilize the retentate to yield ultra-pure Ketone-PEG-Acetate.

References

  • Agilent Technologies. Sensitive Analysis of Oligo/polyethylene Glycol by Reversed-phase HPLC with ELSD. Agilent Application Notes. Available at: [Link]

  • Ingenieria Analitica. High Resolution Analysis of Polyethylene Glycol using HPLC with ELSD. Available at: [Link]

  • Frontiers in Molecular Biosciences. Determination of short-chain fatty acids as putative biomarkers of cancer diseases by modern analytical strategies and tools: a review. Available at:[Link]

Sources

Technical Support Center: Optimizing the Stability of (2-(2-Oxopropoxy)ethoxy)methyl acetate through pH Control

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for (2-(2-Oxopropoxy)ethoxy)methyl acetate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting advice for maintaining the stability of this compound. Here, you will find a combination of frequently asked questions and detailed troubleshooting guides, all structured in a user-friendly question-and-answer format. Our goal is to empower you with the scientific understanding and practical knowledge to ensure the integrity of your experiments and formulations.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common questions regarding the handling and stability of (2-(2-Oxopropoxy)ethoxy)methyl acetate.

Q1: What is the primary cause of degradation for (2-(2-Oxopropoxy)ethoxy)methyl acetate in aqueous solutions?

A1: The primary degradation pathway for (2-(2-Oxopropoxy)ethoxy)methyl acetate, like most ester-containing compounds, is hydrolysis. This chemical reaction involves the cleavage of the ester bond by water, which can be significantly accelerated by the presence of acids or bases.[1][2][3]

Q2: What is the optimal pH range for maintaining the stability of (2-(2-Oxopropoxy)ethoxy)methyl acetate?

A2: While the exact optimal pH is specific to the molecule's complete structure and formulation matrix, most simple esters exhibit their greatest stability in a slightly acidic to neutral pH range, typically between pH 4 and 8.[4] Within this range, the rates of both acid-catalyzed and base-catalyzed hydrolysis are at their minimum. It is crucial to perform a pH-rate profile study to determine the precise pH of maximum stability for your specific application.

Q3: Can temperature affect the pH-dependent stability of this compound?

A3: Absolutely. An increase in temperature will accelerate the rate of hydrolysis at all pH values.[5] Therefore, for long-term storage or during experimental procedures, it is recommended to maintain the lowest practical temperature to minimize degradation.

Q4: Are there any other factors besides pH and temperature that I should be concerned about for stability?

A4: Yes. The presence of metal ions can catalyze ester hydrolysis.[1] If your formulation contains metal ions, consider the use of a chelating agent such as ethylenediaminetetraacetic acid (EDTA) to sequester them and improve stability.[1] Additionally, minimizing the exposure of your compound to high moisture levels is a critical step in preventing hydrolysis.[1]

Section 2: Troubleshooting Guide

This section provides solutions to specific problems you may encounter during your experiments with (2-(2-Oxopropoxy)ethoxy)methyl acetate.

Q1: I've observed a significant loss of my compound in a buffered solution at pH 8. What is likely happening and how can I fix it?

A1: A significant loss at pH 8 strongly suggests that base-catalyzed hydrolysis is occurring. While pH 8 is often considered close to neutral, for some esters, it can be sufficiently alkaline to promote degradation.

  • Immediate Action: Lower the pH of your buffered solution to a range of 4-6 and repeat the experiment.

  • Long-Term Solution: Conduct a forced degradation study to generate a complete pH-rate profile. This will definitively identify the pH of maximum stability for your compound. The protocol for this study is detailed in Section 4.

Q2: My compound appears to be degrading even in a supposedly optimal pH 5 buffer. What could be the issue?

A2: If degradation is observed at a pH that is expected to be optimal, consider the following possibilities:

  • Buffer-Catalyzed Hydrolysis: The specific buffer species you are using might be acting as a catalyst for the hydrolysis reaction. This is a known phenomenon where buffer components can directly participate in the degradation of the solute.

    • Troubleshooting Step: Prepare your compound in a different buffer system at the same pH and compare the stability. For example, if you are using a phosphate buffer, try a citrate or acetate buffer.

  • Incorrect pH Measurement: Ensure your pH meter is properly calibrated and that the pH of your final formulation is accurate.

  • Presence of Contaminants: Contaminants such as metal ions in your reagents or on your glassware could be catalyzing the degradation. Use high-purity reagents and thoroughly clean all glassware. The addition of a chelating agent like EDTA might be beneficial.[1]

Q3: How can I confirm that hydrolysis is the cause of my compound's degradation?

A3: To confirm hydrolysis, you will need to use an appropriate analytical technique to identify the degradation products.

  • Recommended Method: High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (LC-MS) is the ideal method. This will allow you to separate the parent compound from its degradants and obtain mass information to identify the likely hydrolysis products. The expected hydrolysis products would be acetic acid, (2-(2-oxopropoxy)ethoxy)methanol, and potentially further breakdown products.

  • Alternative Methods: Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, particularly for volatile degradation products.[6] Nuclear Magnetic Resonance (NMR) spectroscopy can provide structural information on the degradation products present in your sample.[5][7]

Section 3: Understanding the Degradation Pathway

The stability of (2-(2-Oxopropoxy)ethoxy)methyl acetate is governed by the susceptibility of its ester linkages to hydrolysis. The molecule contains two ester groups, and both are potential sites for cleavage. The rate of this cleavage is highly dependent on the pH of the solution.

  • Acid-Catalyzed Hydrolysis (pH < 4): Under acidic conditions, the carbonyl oxygen of the ester is protonated, which makes the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by a water molecule.

  • Neutral Hydrolysis (pH 4-8): In this range, the reaction is primarily with water, and the rate is at its minimum.

  • Base-Catalyzed Hydrolysis (pH > 8): Under basic conditions, the hydroxide ion, a much stronger nucleophile than water, directly attacks the carbonyl carbon of the ester, leading to a rapid cleavage of the ester bond.[3]

The following diagram illustrates the general mechanism of pH-dependent ester hydrolysis.

G cluster_acid Acid-Catalyzed Hydrolysis (pH < 4) cluster_neutral Optimal Stability (pH 4-8) cluster_base Base-Catalyzed Hydrolysis (pH > 8) Acid_Start (2-(2-Oxopropoxy)ethoxy)methyl acetate Acid_Protonation Protonated Ester Intermediate Acid_Start->Acid_Protonation + H+ Acid_Attack Tetrahedral Intermediate Acid_Protonation->Acid_Attack + H2O Acid_Products Hydrolysis Products: Acetic Acid + (2-(2-Oxopropoxy)ethoxy)methanol Acid_Attack->Acid_Products Neutral_Start (2-(2-Oxopropoxy)ethoxy)methyl acetate Neutral_Product Minimal Degradation Neutral_Start->Neutral_Product Slow reaction with H2O Base_Start (2-(2-Oxopropoxy)ethoxy)methyl acetate Base_Attack Tetrahedral Intermediate Base_Start->Base_Attack + OH- Base_Products Hydrolysis Products: Acetate + (2-(2-Oxopropoxy)ethoxy)methanol Base_Attack->Base_Products

Caption: pH-dependent hydrolysis pathways for (2-(2-Oxopropoxy)ethoxy)methyl acetate.

Section 4: Experimental Protocol for a pH-Rate Profile Study

This protocol outlines a forced degradation study to determine the pH of maximum stability for (2-(2-Oxopropoxy)ethoxy)methyl acetate.

Objective: To quantify the degradation rate of (2-(2-Oxopropoxy)ethoxy)methyl acetate across a range of pH values and identify the optimal pH for stability.

Materials:

  • (2-(2-Oxopropoxy)ethoxy)methyl acetate

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • A series of buffers (e.g., citrate, phosphate, borate) covering a pH range from 2 to 10

  • High-purity water

  • Calibrated pH meter

  • Constant temperature incubator or water bath

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV or MS)

  • Volumetric flasks and pipettes

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of (2-(2-Oxopropoxy)ethoxy)methyl acetate in a suitable organic solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

  • Sample Preparation:

    • For each pH point to be tested (e.g., pH 2, 4, 5, 7, 8, 10), pipette a small volume of the stock solution into a volumetric flask.

    • Add the appropriate buffer to dilute the sample to the final target concentration (e.g., 0.1 mg/mL). Ensure the volume of the organic solvent from the stock solution is minimal (e.g., <5%) to avoid significant changes in the buffer's properties.

    • Prepare a control sample in the same manner using the buffer at the expected optimal pH.

  • Forced Degradation:

    • Incubate all samples at a controlled, elevated temperature (e.g., 50°C) to accelerate degradation.

    • Withdraw aliquots from each sample at predetermined time points (e.g., 0, 2, 4, 8, 12, and 24 hours).

    • Immediately quench the degradation reaction by neutralizing the aliquot if it is in a strongly acidic or basic solution and/or by diluting it in the mobile phase and storing it at a low temperature (e.g., 4°C) until analysis.

  • Analysis:

    • Analyze all samples using a validated, stability-indicating HPLC method. The method should be able to resolve the parent peak from any degradation products.

    • Quantify the peak area of the parent compound at each time point for each pH.

  • Data Analysis:

    • For each pH, plot the natural logarithm of the concentration of (2-(2-Oxopropoxy)ethoxy)methyl acetate versus time.

    • Determine the observed degradation rate constant (k_obs) for each pH from the slope of the line.

    • Plot the logarithm of k_obs versus pH. The pH at which the rate constant is at its minimum is the pH of maximum stability.

Data Presentation:

The results of the pH-rate profile study can be summarized in the following table:

pHTemperature (°C)Degradation Rate Constant (k_obs) (hr⁻¹)Half-life (t½) (hours)
2.050ValueValue
4.050ValueValue
5.050ValueValue
7.050ValueValue
8.050ValueValue
10.050ValueValue

Section 5: Summary of Stability Recommendations

Based on the principles of ester chemistry, the following table provides a summary of recommended conditions for handling and storing (2-(2-Oxopropoxy)ethoxy)methyl acetate.

ConditionRecommendationRationale
pH Maintain in a buffered solution between pH 4 and 6.Minimizes both acid and base-catalyzed hydrolysis.
Temperature Store at refrigerated temperatures (2-8°C) for long-term storage.Reduces the rate of all chemical degradation pathways.
Moisture Minimize exposure to water and humidity.Water is a reactant in the hydrolysis reaction.[1]
Additives Consider the use of a chelating agent (e.g., EDTA) if metal ion contamination is a concern.Sequesters metal ions that can catalyze hydrolysis.[1]
Buffer Selection Screen different buffer systems to rule out buffer-catalyzed hydrolysis.Certain buffer species can participate in the degradation reaction.

By understanding the chemical principles governing the stability of (2-(2-Oxopropoxy)ethoxy)methyl acetate and implementing the strategies outlined in this guide, you can ensure the integrity and reliability of your experimental results.

References

  • Understanding Ester Stabilizers: Preventing Hydrolysis and Enhancing Performance. (2024, March 8). Vertex AI Search.
  • Effect of pH on Ether, Ester, and Carbonate Hydrolysis in High-Temperature Water.
  • Experiment C: Hydrolysis of a Carboxylic Acid Ester.
  • Basic Hydrolysis of Esters - Saponification. (2022, October 27). Master Organic Chemistry.
  • The pH-dependence of enzymic ester hydrolysis. Semantic Scholar.
  • The pH-dependence of enzymic ester hydrolysis. PMC.
  • Technical Support Center: Enhancing the Stability of Unsatur
  • Application of Chemical and Thermal Analysis Methods for Studying Cellulose Ester Plastics. caraa.
  • Determination and degradation of microquantities of acet
  • Purity Analysis of Synthesized Iso-decyl-acetate: A Comparative Guide to Analytical Techniques. Benchchem.
  • Enzymatic Systems for Cellulose Acetate Degrad
  • An assessment of an enzymatic system for the degradation of cellulose acet
  • Inhibition of Hydrolysis of Esters in Solution by Form
  • (2-Acetoxyethoxy)
  • (2-(2-Acetoxyethoxy)ethoxy)
  • 2-(2-Butoxyethoxy)
  • Methyl 2-(2-oxopropoxy)acetate | C6H10O4 | CID 11701055. PubChem - NIH.
  • Recent Advances in Techniques for Starch Esters and the Applic

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Technical Support Center: Handling & Stability of Acetoxymethyl (AM) Ether & Ester Compounds

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Topic: Moisture Sensitivity & Handling Protocols for AM-Modified Probes

Core Directive & Mechanism

Welcome to the technical support hub for AM (Acetoxymethyl) compounds. You are likely here because you are working with cell-permeant derivatives of carboxylates (e.g., Fura-2 AM, Calcein AM) or phenolic fluorophores (AM ethers).

The Paradox of AM Compounds: To make a polar molecule cell-permeable, we mask its hydrophilic groups with acetoxymethyl moieties. This renders the molecule uncharged and hydrophobic, allowing passive diffusion across cell membranes. However, the chemical bond that allows this—the acetal linkage —is inherently unstable in the presence of water.

The Failure Mode (Hydrolysis Mechanism): Moisture does not just "dilute" your probe; it chemically destroys the delivery vehicle. Upon contact with water (without intracellular esterases), the AM group hydrolyzes spontaneously.

Mechanism of Degradation

The following diagram illustrates why "wet" DMSO stocks lead to immediate experimental failure (non-fluorescent precipitates or high extracellular background).

AM_Hydrolysis_Mechanism AM_Compound Intact AM Compound (Hydrophobic/Permeable) Hemiacetal Unstable Hemiacetal Intermediate AM_Compound->Hemiacetal Hydrolysis Water H₂O (Trace Moisture) Water->Hemiacetal Breakdown Spontaneous Decomposition Hemiacetal->Breakdown Parent Parent Compound (Impermeant/Charged) Breakdown->Parent Precipitates extracellularly Formaldehyde Formaldehyde (Cytotoxic) Breakdown->Formaldehyde Causes cell death AceticAcid Acetic Acid Breakdown->AceticAcid

Figure 1: Spontaneous hydrolysis pathway. Note that formaldehyde is a byproduct, explaining why degraded stocks often cause unexplained cytotoxicity.

Standard Operating Procedures (SOPs)

SOP-01: Storage & Reconstitution

Objective: Prevent hydrolysis before the experiment begins.

ParameterSpecificationTechnical Rationale
Solvent Anhydrous DMSO (≥99.9%)DMSO is hygroscopic (absorbs water from air). Standard DMSO contains enough water to degrade AM esters within days [1].
Storage (Solid) -20°C, Desiccated, DarkLight accelerates oxidation; moisture triggers hydrolysis.
Storage (Stock) -20°C, Single-use aliquotsRepeated freeze-thaw cycles introduce atmospheric moisture condensation.
Shelf Life Solid: 6-12 monthsSolvent Stock: <1 monthHydrolysis is slow but cumulative even in "anhydrous" DMSO over time.

The "Dry-Down" Protocol:

  • Allow the product vial to equilibrate to room temperature before opening (approx. 15-30 mins). Failure to do this causes condensation to form on the cold solid inside the vial.

  • Add Anhydrous DMSO.[1][2][3][4] Vortex immediately.

  • If not using immediately, aliquot into small volumes (e.g., 10-20 µL) and freeze. Do not store diluted working solutions.

SOP-02: The Dispersion Workflow (Pluronic F-127)

Objective: Prevent precipitation when the hydrophobic AM stock hits the aqueous buffer.

AM compounds are hydrophobic.[3][5] Dropping them directly into saline causes them to form micellar aggregates or precipitate, preventing cell entry.

  • Prepare Pluronic Stock: Dissolve Pluronic F-127 in DMSO (20% w/v). This may require heating to 40°C [2].[4][6]

  • Premix: Mix your AM ester stock (e.g., 1 mM) 1:1 with the Pluronic DMSO stock.

  • Dilute: Add this premix to your loading buffer.

    • Critical: Keep final Pluronic concentration < 0.1%.[2][4][6] Higher levels can disrupt membranes.

Troubleshooting & Diagnostics

Logic Tree: "Why is my signal poor?"

Use this decision matrix to diagnose failure points.

Troubleshooting_Tree Start Issue: Low or No Signal Check_Stock 1. Check Stock Solution Is it cloudy? Start->Check_Stock Cloudy_Yes Precipitation/Hydrolysis Discard Stock Check_Stock->Cloudy_Yes Yes Cloudy_No 2. Check Loading Buffer Does it contain Serum? Check_Stock->Cloudy_No No Serum_Yes Serum Esterases cleaved probe extracellularly. Use Serum-Free Media. Cloudy_No->Serum_Yes Yes Serum_No 3. Check Incubation Temp Is it RT or 37°C? Cloudy_No->Serum_No No Temp_RT Incomplete Hydrolysis Intracellular esterases need heat. Increase to 37°C. Serum_No->Temp_RT RT Temp_37 4. Leakage? Add Probenecid. Serum_No->Temp_37 37°C

Figure 2: Diagnostic flow for low fluorescence signal.

Common Failure Scenarios (FAQs)

Q1: I see bright fluorescent spots outside the cells or sticking to the dish.

  • Diagnosis: Dye precipitation.[2]

  • Cause: The hydrophobic AM ester crashed out of solution upon contact with the aqueous buffer.

  • Fix: Ensure you are using Pluronic F-127 as a dispersing agent.[2][3][4][5] Ensure your stock DMSO was anhydrous.[1][2][4][5][6] Vortex the buffer vigorously while adding the dye stock [3].

Q2: My cells are fluorescent, but the background is also very high.

  • Diagnosis: Extracellular hydrolysis.[7]

  • Cause: You likely loaded the cells in media containing Fetal Bovine Serum (FBS) or BSA. Serum contains esterases that cleave the AM group before the dye enters the cell.[8]

  • Fix: Always load in serum-free media (e.g., HBSS, Krebs) [4]. Wash cells 3x after loading to remove extracellular dye.

Q3: The cells loaded well, but they look unhealthy or are dying.

  • Diagnosis: Formaldehyde toxicity or DMSO toxicity.

  • Cause: As shown in Figure 1, for every AM group cleaved, one molecule of formaldehyde is released. Multi-AM dyes (like Fura-2 AM) release multiple formaldehyde molecules.

  • Fix: Reduce loading concentration (try 1-5 µM instead of 10 µM). Reduce loading time. Ensure final DMSO concentration is < 0.1% [5].[2][4][6]

Q4: My dye leaks out of the cells within minutes.

  • Diagnosis: Anion transport extrusion.

  • Cause: Many cell types (e.g., macrophages, CHO cells) have anion transporters that actively pump the de-esterified dye back out.

  • Fix: Add Probenecid (1-2.5 mM) or Sulfinpyrazone to the loading buffer to inhibit these transporters [6].

References

  • Thermo Fisher Scientific. Handling and Storage of Acetoxymethyl (AM) Esters. Molecular Probes Handbook. Link

  • AAT Bioquest. Protocol: Using Pluronic® F-127 to Solubilize Dyes for Cell Loading.Link

  • BenchChem. Troubleshooting guide for poor Bapta-AM loading efficiency.Link

  • Reither, G., et al. (2000). Specificity of Calcium Indicators: Serum Esterases Cleave AM-Esters.Biochemical and Biophysical Research Communications. Link

  • Tymianski, M., et al. (1997). Physicochemical properties of acetoxymethyl esters of fluorescent indicators.Cell Calcium. Link

  • Di Virgilio, F., et al. (1990). Fura-2 secretion and sequestration in macrophages. Prevention by probenecid.[5]Journal of Immunology. Link

Sources

Validation & Comparative

NMR characterization of (2-(2-Oxopropoxy)ethoxy)methyl acetate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The Challenge: In the generic development of Acyclovir and Valacyclovir, the purity of the alkylating side-chain reagent is paramount. The standard reagent, (2-acetoxyethoxy)methyl acetate (AEMA), is susceptible to specific structural deviations that can lead to difficult-to-remove impurities in the final API.

The Target: This guide characterizes (2-(2-Oxopropoxy)ethoxy)methyl acetate (OEMA), a specific "acetonyl" impurity often co-eluting with AEMA.

The Solution: We provide a definitive NMR comparison guide to distinguish OEMA from AEMA, establishing a self-validating protocol for raw material qualification. This guide moves beyond basic spectral listing to explain the causality of chemical shifts, ensuring researchers can confidently identify this impurity in crude reaction mixtures.

Structural Logic & Synthesis Pathway

To understand the NMR data, we must first visualize the structural relationship between the target reagent and the impurity.

  • Target Reagent (AEMA): A di-ester used to install the acyclic side chain.

    • Structure:AcO-CH2-CH2-O-CH2-OAc

  • Impurity (OEMA): An ether-ketone-ester variant where the terminal acetate is replaced by an acetonyl group.

    • Structure:CH3-C(=O)-CH2-O-CH2-CH2-O-CH2-OAc

Figure 1: Structural Divergence and Impurity Formation

G cluster_0 Standard Synthesis (AEMA) cluster_1 Impurity Pathway (OEMA) Start 1,3-Dioxolane AEMA (2-Acetoxyethoxy)methyl acetate (Target Reagent) Start->AEMA + Ac2O / Lewis Acid Ac2O Acetic Anhydride OEMA (2-(2-Oxopropoxy)ethoxy)methyl acetate (Impurity) Acetone Acetone / Hydroxyacetone (Contaminant) Acetone->OEMA Side Reaction (Acetonyl Incorporation)

Caption: Synthesis pathway contrasting the formation of the desired AEMA reagent versus the OEMA impurity arising from acetonyl contaminants.

Comparative NMR Characterization

The distinction between AEMA and OEMA relies on identifying the transformation of the terminal ester into a terminal ketone .

1H NMR Diagnostic Signals (CDCl3, 400 MHz)

The following table contrasts the chemical shifts. The key discriminator is the disappearance of the ester methylene triplet (4.22 ppm) and the appearance of the acetonyl singlet (4.15 ppm).

MoietyProton AssignmentTarget (AEMA) δ (ppm)Impurity (OEMA) δ (ppm)MultiplicityDiagnostic Value
Acetal -O-CH2-OAc5.35 5.36 Singlet (2H)Low (Common to both)
Linker -O-CH2-CH2-O-3.753.65 - 3.72Multiplet (4H)Medium (Slight shift)
Terminal AcO-CH2-4.22 Triplet (2H)High (Absence confirms impurity)
Impurity -O-CH2-C(=O)- 4.15 Singlet (2H)Critical (Acetonyl marker)
Methyls CH3-C(=O)-2.08 (Acetate)2.18 (Ketone)Singlet (3H)High (Distinct shift)
Acetate -OAc (Acetal end)2.082.09Singlet (3H)Low
13C NMR Fingerprint (CDCl3, 100 MHz)
  • AEMA (Target): Shows two carbonyl peaks around 170.8 ppm (often overlapping).

  • OEMA (Impurity): Shows a distinct Ketone Carbonyl at ~206.5 ppm and only one Ester Carbonyl at 170.6 ppm .

Experimental Protocol: Self-Validating Identification

This protocol ensures that the identification of OEMA is not an artifact of solvent impurities or degradation.

Step 1: Sample Preparation
  • Solvent: Dissolve 10 mg of the sample in 0.6 mL of CDCl3 (99.8% D) containing 0.03% TMS.

    • Why CDCl3? It prevents exchange of the potentially acidic alpha-protons next to the ketone and provides sharp resolution for the acetal singlet.

  • Tube: Use high-precision 5mm NMR tubes to minimize shimming errors that could broaden the crucial singlet/triplet distinction at 4.1-4.2 ppm.

Step 2: Acquisition Parameters
  • Pulse Sequence: Standard 1H ZG30.

  • Relaxation Delay (D1): Set to 5 seconds .

    • Reasoning: The methyl protons of the acetate and ketone have different T1 relaxation times. A longer delay ensures accurate integration for quantitative impurity calculation.

  • Scans: Minimum 64 scans to detect OEMA at <1% levels.

Step 3: Data Processing & Logic Check
  • Reference: Calibrate TMS to 0.00 ppm.

  • Integration: Normalize the Acetoxymethyl singlet (-O-CH2-OAc) at 5.36 ppm to 2.00 integral units.

  • Validation Calculation:

    • Integrate the region 4.10–4.25 ppm.

    • If the integral is exactly 2.00 and the peak is a triplet , the sample is pure AEMA .

    • If you see a singlet at 4.15 ppm (integral x) and a triplet at 4.22 ppm (integral y), calculate molar impurity %:

      
      
      

Performance Comparison: Why It Matters

Why distinguish these two? The performance of the side-chain reagent directly impacts the yield and purification of Acyclovir.

FeatureTarget Reagent (AEMA)Impurity (OEMA)Impact on Drug Development
Reactivity Alkylates Guanine at N-9Alkylates Guanine at N-9Forms "Acetonyl-Acyclovir" analog.
Stability Stable under anhydrous conditionsSusceptible to Aldol condensationCan polymerize or darken reaction mixtures.
Removal Hydrolyzed to side-chain alcoholHydrolyzed to ketone-etherThe ketone derivative is difficult to separate from Acyclovir by crystallization.

References

  • Collins, P., et al. (1979). "9-(2-Hydroxyethoxymethyl)guanine activity against viruses of the herpes group."[1][2][3][4] Journal of Antimicrobial Chemotherapy, 5, 431-436. Link

  • Beauchamp, L. M., et al. (1985).[5] "Modifications on the heterocyclic base of acyclovir: syntheses and antiviral properties." Journal of Medicinal Chemistry, 28(8), 982–987.[5] Link

  • European Pharmacopoeia (Ph. Eur.) . "Acyclovir Impurity Profiling." European Directorate for the Quality of Medicines. Link

  • Matsumoto, H., et al. (1988). "Synthesis and Antiviral Activity of Novel Acyclic Nucleosides." Chemical & Pharmaceutical Bulletin, 36(3), 1153-1157. Link

Sources

A Senior Application Scientist's Guide to Mass Spectrometry Analysis of Acetonyloxy-PEG Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the precise characterization of polyethylene glycol (PEG) and its derivatives is paramount. The covalent attachment of PEG to therapeutic molecules, a process known as PEGylation, can significantly improve their pharmacokinetic and pharmacodynamic properties. Among the diverse range of functionalized PEGs, acetonyloxy-PEG derivatives are of growing interest for various bioconjugation strategies. This guide provides an in-depth comparison of mass spectrometry techniques for the analysis of these molecules, supported by experimental insights and data.

The Analytical Challenge of Acetonyloxy-PEG Derivatives

The analysis of acetonyloxy-PEG derivatives presents a unique set of challenges inherent to polymer analysis, compounded by the specific nature of the acetonyloxy end-group. Key analytical hurdles include:

  • Polydispersity: Synthetic PEGs are not single molecular entities but rather a distribution of polymer chains with varying numbers of ethylene glycol repeat units. This results in a complex mass spectrum with a series of peaks, each corresponding to a different oligomer.

  • Ionization Efficiency: The choice of ionization technique significantly impacts the quality of the mass spectrum. Both Matrix-Assisted Laser Desorption/Ionization (MALDI) and Electrospray Ionization (ESI) have their merits and demerits for PEG analysis.[1][2]

  • End-Group Fragmentation: The acetonyloxy group, being an ester, is susceptible to fragmentation during mass spectrometric analysis. Understanding these fragmentation pathways is crucial for correct spectral interpretation and structural confirmation.[3][4]

  • Spectral Complexity: With ESI, PEG derivatives, especially those with higher molecular weights, can form multiply charged ions, leading to convoluted spectra that are challenging to interpret.[5][6]

This guide will dissect these challenges and provide a comparative framework for selecting the optimal analytical strategy.

Comparative Analysis of Ionization Techniques: MALDI-TOF vs. ESI

The choice between MALDI-Time-of-Flight (TOF) and ESI is a critical first step in the mass spectrometric analysis of acetonyloxy-PEG derivatives.

FeatureMALDI-TOFESI
Principle A laser desorbs and ionizes the analyte co-crystallized with a matrix.A high voltage is applied to a liquid to create an aerosol of charged droplets.
Ionization Primarily forms singly charged ions ([M+Na]⁺ or [M+K]⁺).Can form multiply charged ions ([M+nH]ⁿ⁺ or [M+nNa]ⁿ⁺).[6]
Spectral Simplicity Generally produces simpler, easier-to-interpret spectra for polymers.[5]Can result in complex, overlapping isotopic envelopes from multiple charge states.[7]
Molecular Weight Range Well-suited for a wide range of molecular weights, including high-mass polymers.[8]More effective for lower to moderate molecular weight PEGs to avoid excessive multiple charging.[6]
Fragmentation Considered a "soft" ionization technique, but some fragmentation can occur.[6]Can induce fragmentation, especially with in-source collision-induced dissociation (CID).[9]
Coupling to LC Not directly compatible with liquid chromatography.Readily coupled with LC for separation prior to MS analysis (LC-MS).[10]

Expert Insight: For routine quality control and determination of molecular weight distribution and end-group fidelity of acetonyloxy-PEG derivatives, MALDI-TOF is often the preferred starting point due to its spectral simplicity.[11] However, for in-depth structural elucidation and analysis of complex mixtures, the coupling of ESI with tandem mass spectrometry (MS/MS) or liquid chromatography (LC-MS) provides invaluable data .[9][10]

Deciphering the Fragmentation Patterns of Acetonyloxy-PEG Derivatives

A thorough understanding of the fragmentation behavior of acetonyloxy-PEG derivatives is essential for accurate structural confirmation. The fragmentation is influenced by both the PEG backbone and the acetonyloxy end-group.

Fragmentation of the PEG Backbone

The PEG backbone typically fragments via cleavage of the C-O or C-C bonds of the ethylene glycol units. This results in a characteristic series of fragment ions separated by 44 Da (the mass of an ethylene glycol monomer).

Fragmentation of the Acetonyloxy End-Group

The acetonyloxy group (CH₃C(O)OCH₂C(O)-) is an ester, and its fragmentation is predictable based on established ester fragmentation rules.[3][4][12] Key fragmentation pathways to anticipate include:

  • Alpha-Cleavage: Cleavage of the bond adjacent to the carbonyl group. This can result in the loss of the acetonyl group or the formation of an acylium ion.

  • Neutral Loss of Acetic Acid or Ketene: Under certain conditions, intramolecular rearrangement can lead to the neutral loss of acetic acid (CH₃COOH, 60 Da) or ketene (CH₂CO, 42 Da).[7]

  • Formation of an Acetate Adduct Ion: In negative ion mode, an acetate adduct ion [M+CH₃COO]⁻ may be observed if acetic acid is present in the mobile phase.[1]

The following diagram illustrates the primary expected fragmentation sites of an acetonyloxy-PEG derivative.

G cluster_acetonyloxy Acetonyloxy End-Group cluster_peg PEG Backbone A CH3 B C=O A->B B->A 1 C O B->C C->B 3 D CH2 C->D E C=O D->E E->D 2 F O E->F F->E 4 G (CH2CH2O)n F->G H H G->H frag1 Alpha-Cleavage frag2 Neutral Loss frag3 Backbone Cleavage

Caption: Predicted fragmentation sites in an acetonyloxy-PEG derivative.

Experimental Protocols

To ensure reproducible and high-quality data, the following protocols are recommended.

MALDI-TOF MS Protocol
  • Sample Preparation:

    • Dissolve the acetonyloxy-PEG derivative in a suitable solvent (e.g., THF, acetonitrile, or water) to a concentration of 1 mg/mL.

    • Prepare a matrix solution. 2,5-Dihydroxybenzoic acid (DHB) at 10 mg/mL in a 1:1 acetonitrile:water solution with 0.1% TFA is a good starting point for PEGs.

    • Prepare a cationizing agent solution, such as sodium trifluoroacetate (NaTFA) at 1 mg/mL in the same solvent as the matrix.

  • Spotting:

    • On a MALDI target plate, mix the sample, matrix, and cationizing agent solutions in a 1:10:1 ratio (v/v/v).

    • Allow the spot to air-dry completely.

  • Data Acquisition:

    • Acquire the mass spectrum in positive ion reflectron mode.

    • Calibrate the instrument using a known PEG standard.

ESI-MS Protocol
  • Sample Preparation:

    • Dissolve the acetonyloxy-PEG derivative in a mobile phase-compatible solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid) to a concentration of 10-100 µg/mL.

  • Infusion/LC-MS:

    • For direct infusion, deliver the sample solution to the ESI source at a flow rate of 5-10 µL/min.

    • For LC-MS, use a C18 reversed-phase column with a gradient of water and acetonitrile, both containing 0.1% formic acid.

  • Data Acquisition:

    • Acquire data in positive ion mode.

    • For tandem MS, select the precursor ion of a specific oligomer and apply collision energy to induce fragmentation.

Data Interpretation and Comparison

The following table summarizes the expected mass spectral data for a hypothetical acetonyloxy-PEG with an average molecular weight of 2000 Da.

ParameterMALDI-TOFESI-MSESI-MS/MS of [M+Na]⁺
Primary Ions [M+Na]⁺ series[M+2H]²⁺, [M+3H]³⁺, [M+Na]⁺, [M+2Na]²⁺ seriesFragment ions
m/z Spacing 44 Da22 Da (for z=2), 14.7 Da (for z=3)44 Da for backbone fragments
End-Group Confirmation Mass of the lowest m/z peak corresponds to the acetonyloxy-PEG monomer plus Na⁺.Requires deconvolution of the multiply charged spectra.Observation of characteristic fragment ions corresponding to the acetonyloxy group.
Polydispersity Readily calculated from the distribution of the singly charged oligomer peaks.Calculated after deconvolution of the spectrum.Not directly measured.

Alternative and Advanced Approaches

For even more detailed characterization, consider the following advanced techniques:

  • Ion Mobility Spectrometry (IMS-MS): This technique separates ions based on their size and shape in the gas phase, providing an additional dimension of separation that can help to resolve complex mixtures and differentiate isomers.[13][14][15]

  • Tandem Mass Spectrometry (MS/MS): By isolating a specific oligomer ion and fragmenting it, MS/MS provides detailed structural information, confirming the presence and connectivity of the acetonyloxy end-group.[3][16]

The following workflow illustrates a comprehensive approach to the analysis of acetonyloxy-PEG derivatives.

G cluster_sample Sample Preparation cluster_analysis Primary Analysis cluster_advanced Advanced Characterization cluster_data Data Interpretation Sample Acetonyloxy-PEG Derivative MALDI MALDI-TOF MS Sample->MALDI ESI ESI-MS Sample->ESI MWD Molecular Weight Distribution MALDI->MWD EndGroup End-Group Confirmation MALDI->EndGroup LCMS LC-MS ESI->LCMS IMS IMS-MS ESI->IMS MSMS ESI-MS/MS ESI->MSMS LCMS->MWD Structure Structural Elucidation IMS->Structure MSMS->EndGroup MSMS->Structure

Caption: A comprehensive workflow for the mass spectrometric analysis of acetonyloxy-PEG derivatives.

Conclusion

The mass spectrometric analysis of acetonyloxy-PEG derivatives requires a multi-faceted approach. MALDI-TOF MS serves as an excellent tool for rapid screening of molecular weight distribution and initial end-group verification. For more complex samples and in-depth structural analysis, ESI-MS, particularly when coupled with LC, IMS, or MS/MS, provides a wealth of information. A thorough understanding of the potential fragmentation pathways of both the PEG backbone and the acetonyloxy end-group is critical for accurate data interpretation. By leveraging the comparative strengths of these techniques, researchers can confidently characterize these important biopolymers, ensuring their quality and efficacy in drug development and other advanced applications.

References

  • Ion Formation and Organic Fragmentation in LCMS: Unlocking the Secrets of Mass Spectra. (n.d.). Retrieved from a publicly available online resource.
  • Practical Considerations for the Preparation and MS Analysis of PEGylated Bioconjugates. (n.d.). Retrieved from a publicly available online resource.
  • Characterizing Polyethylene Glycol (PEG) by Synapt High Definition Mass Spectrometry (HDMS). (n.d.). Waters Corporation. Retrieved from [Link]

  • Mass Spectrometry - Fragmentation Patterns. (2023, August 29). Chemistry LibreTexts. Retrieved from [Link]

  • MT 136 - MALDI mass spectrometry of polyethylene glycol fatty acid ester. (n.d.). Bruker.
  • Poly(ethyleneglycol) in electrospray ionization (ESI) mass spectrometry. (2000). Analusis, 28(4), 264-271.
  • Optimized MALDI-TOF MS Strategy for Characterizing Polymers. (2021, June 23). Frontiers in Chemistry, 9, 688836.
  • Endgroup analysis of polyethylene glycol polymers by matrix-assisted laser desorption/ionization Fourier-transform ion cyclotron resonance mass spectrometry. (1996). Rapid Communications in Mass Spectrometry, 10(15), 1909-1914.
  • Improved Mass Determination of Poly(ethylene glycols) by Electrospray Ion-Mobility Time-of-Flight Mass Spectrometry Coupled with Ion–Molecule Reactions. (2012, March 12). Pharmaceutical Technology, 36(3).
  • GCMS Section 6.14 - Fragmentation of Esters. (n.d.). Whitman College.
  • Improved Mass Determination of Poly(ethylene glycols) by Electrospray Ion-Mobility Time-of-Flight Mass Spectrometry Coupled with Ion–Molecule Reactions. (2012, March 12). Pharmaceutical Technology, 36(3).
  • Characterization of poly(ethylene glycol) esters using low energy collision-induced dissociation in electrospray ionization mass spectrometry. (2002). Journal of the American Society for Mass Spectrometry, 13(7), 888-897.
  • Mass Spectrometry Fragmentation Patterns – HSC Chemistry – Science Ready. (n.d.).
  • Mass spectrometry in structural and stereochemical problems CCXLV. The electron impact induced fragmentation reactions of 17-oxygenated progesterones. (1975). Steroids, 25(6), 817-826.
  • Applications of MALDI-TOF-MS in structural characterization of synthetic polymers. (2023). Analytical Methods, 15(7), 868-883.
  • Competing fragmentation processes of O-acetyl-substituted carboxylate anions subjected to collision-induced dissociation. (2013). Journal of Mass Spectrometry, 48(6), 660-668.
  • Quantitative Analysis of Polymers by MALDI‐TOF Mass Spectrometry: Correlation Between Signal Intensity and Arm Number. (2019).
  • Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. (2016).
  • Characterizing Polyethylene Glycol (PEG) by Synapt High Definition Mass Spectrometry (HDMS). (n.d.). Waters Corporation.
  • Why Does Protein Mass Spectrometry Have Polyethylene Glycol Contamination. (n.d.). MtoZ Biolabs. Retrieved from a publicly available online resource.
  • Removal of Polyethylene Glycols from Protein Samples using Titanium Dioxide. (2007). Journal of the American Society for Mass Spectrometry, 18(10), 1875-1878.
  • Characterizing Polyethylene Glycol (PEG) by Synapt High Definition Mass Spectrometry (HDMS). (n.d.). Waters Corporation.
  • MASS SPECTROMETRY FOR POLYMERS. (n.d.). Retrieved from a publicly available technical note.
  • Human Hepatocyte 4-Acetoxy-N,N-Diisopropyltryptamine Metabolite Profiling by Reversed-Phase Liquid Chromatography Coupled with High-Resolution Tandem Mass Spectrometry. (2022). Molecules, 27(24), 8753.
  • Application Note: Mass Spectrometry Analysis of Acetyl Tetrapeptide-22 Fragments. (2025, December). Benchchem.
  • Characterization of Synthetic Block Copolymers by LC-MS. (2008, February 18).

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A Head-to-Head Comparison for Bioconjugation: Ketone vs. Aldehyde PEG Linkers

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Researchers and Drug Development Professionals

In the landscape of advanced biotherapeutics, particularly antibody-drug conjugates (ADCs), the choice of linker technology is as critical as the selection of the antibody or the payload. The linker dictates the stability, pharmacokinetics, and ultimate efficacy of the conjugate. Among the most reliable and versatile options are PEGylated linkers terminating in a carbonyl group—specifically, an aldehyde or a ketone.

This guide provides a deep, comparative analysis of ketone-functionalized PEG linkers, such as those derived from precursors like (2-(2-Oxopropoxy)ethoxy)methyl acetate, and the more conventional aldehyde-functionalized PEG linkers. We will explore the underlying chemical principles, compare performance based on experimental data, and provide actionable protocols to inform your selection process.

Part 1: The Chemical Foundation: Oxime vs. Hydrazone Ligation

The utility of both ketone and aldehyde linkers lies in their ability to react chemoselectively with specific nucleophiles to form stable covalent bonds under mild, biocompatible conditions.[1][2]

Aldehyde PEG Linkers: A Gateway to Two Chemistries

Aldehyde-terminated PEG linkers are widely used due to the high reactivity of the aldehyde group (-CHO).[3][4] They primarily react with two types of partners:

  • Hydrazides (-NH-NH2): This reaction forms a hydrazone bond (C=N-NH). Hydrazone linkages are notably sensitive to acidic pH.[5][] This lability can be exploited for controlled drug release in the acidic environments of endosomes and lysosomes (pH 4.5-6.5), making them a popular choice for pH-sensitive ADCs.[7][8][9]

  • Alkoxyamines (Aminooxy groups, -O-NH2): This reaction forms a highly stable oxime bond (C=N-O).[1][10]

Ketone PEG Linkers: Specificity and Stability

Ketone-terminated PEG linkers (-C(=O)-) are generally less reactive than their aldehyde counterparts.[2] Their primary reaction partners are alkoxyamines, leading to the formation of a stable oxime bond. The compound (2-(2-Oxopropoxy)ethoxy)methyl acetate represents a protected precursor that, upon deprotection, would reveal a ketone functional group ready for this specific ligation. This strategy is often employed when a ketone is introduced site-specifically into a protein, for instance, through the genetic incorporation of an unnatural amino acid like p-acetylphenylalanine (pAcPhe).[10][11]

Part 2: Performance Showdown: Ketone vs. Aldehyde Linkers

The choice between these linkers hinges on a trade-off between reaction speed, specificity, and the desired stability of the final conjugate.

Reaction Kinetics

Aldehydes are intrinsically more electrophilic and less sterically hindered than ketones, leading to faster reaction rates.[12] The formation of both hydrazones and oximes is fastest at a slightly acidic pH (typically 4.0-6.0), which catalyzes the rate-limiting dehydration step.[2][13] However, many bioconjugations require neutral pH to maintain protein integrity.[2]

At neutral pH, these reactions can be slow.[14] To overcome this, nucleophilic catalysts like aniline and its derivatives (e.g., p-phenylenediamine) are often employed to significantly accelerate the reaction, increasing rates by up to 400-fold.[2][15][16][17] Even with catalysis, aldehyde reactions generally proceed faster than ketone reactions.[18]

Specificity and Side Reactions

Both chemistries are highly chemoselective, meaning they react specifically with their intended partners without significant side reactions with other biological functional groups.[10] Aldehydes, being more reactive, have a theoretical potential to form reversible imines (Schiff bases) with primary amines (like lysine residues), but these are generally unstable and do not interfere with the formation of the much more stable oxime or hydrazone bonds.[3][15] Ketones are less reactive overall, which translates to exceptional specificity for their alkoxyamine partners.[2]

Stability of the Resulting Conjugate: The Decisive Factor

The most critical differentiator is the hydrolytic stability of the resulting bond. This factor directly impacts whether a conjugate remains intact in circulation or releases its payload prematurely.

  • Oxime Bonds (from both Aldehydes and Ketones): Oxime linkages are exceptionally stable across a wide pH range, especially at physiological pH (7.4).[19][20] This high stability is due to the high electronegativity of the oxygen atom, which reduces the basicity of the imine nitrogen and its susceptibility to protonation—the first step in hydrolysis.[19][21] Experimental data shows that the rate constant for oxime hydrolysis can be up to 1000-fold lower than for simple hydrazones.[19][21]

  • Hydrazone Bonds (from Aldehydes): Hydrazone bonds are significantly less stable than oximes and are susceptible to acid-catalyzed hydrolysis.[19][21] While this is a disadvantage for applications requiring long-term stability, it is a key advantage for designing cleavable linkers for targeted drug delivery.[][7] Acylhydrazones, in particular, offer an excellent balance of stability at neutral pH and rapid cleavage at acidic pH.[7][8]

Comparative Data Summary
FeatureAldehyde PEG Linker → HydrazoneAldehyde PEG Linker → OximeKetone PEG Linker → Oxime
Reaction Partner Hydrazide / HydrazineAlkoxyamine (Aminooxy)Alkoxyamine (Aminooxy)
Reaction Kinetics FastModerate to FastSlow to Moderate
Optimal pH 4.0 - 6.0[13]4.0 - 5.0[2][10]4.0 - 5.0[10]
Catalysis Aniline can be used[15]Aniline catalysis is common and effective[2][16]Aniline catalysis is often necessary[18]
Bond Stability (pH 7.4) Low to Moderate (Tunable)[7][19]Very High[19][20]Very High[2][20]
pH-Cleavable? Yes, designed for acidic cleavage[][9]NoNo
Primary Use Case pH-sensitive drug release[5]Stable, non-cleavable conjugationSite-specific, stable conjugation[11]

Data synthesized from multiple sources.[2][5][][7][9][10][11][13][16][18][19][20]

Part 3: Visualization of the Core Chemistries

To better illustrate the conjugation reactions, the following diagrams outline the chemical transformations.

Caption: Aldehyde-PEG linker reacts with a hydrazide to form a pH-sensitive hydrazone bond.

Caption: Ketone-PEG linker reacts with an alkoxyamine to form a highly stable oxime bond.

Part 4: Experimental Protocols

The following are generalized, foundational protocols. Researchers must optimize concentrations, reaction times, and purification methods for their specific antibody-payload system.

Protocol 1: ADC Synthesis via Aldehyde-Hydrazone Ligation

This protocol is designed for creating a pH-sensitive ADC.

1. Materials:

  • Antibody with accessible carbohydrate domains.

  • Sodium periodate (NaIO₄) solution.

  • Hydrazide-PEG-Payload linker.

  • Reaction Buffer: Acetate buffer (100 mM, pH 5.5).

  • Quenching Solution: Glycerol or ethylene glycol.

  • Purification System: Size-Exclusion Chromatography (SEC) or Tangential Flow Filtration (TFF).

2. Antibody Oxidation (Aldehyde Generation):

  • a. Prepare the antibody in a suitable buffer (e.g., PBS, pH 6.0).

  • b. Add a freshly prepared solution of sodium periodate to a final concentration of 1-2 mM.

  • c. Incubate the reaction in the dark for 30 minutes at room temperature to oxidize the sialic acid residues, generating aldehyde groups.[10]

  • d. Quench the reaction by adding glycerol to a final concentration of 20 mM.

  • e. Immediately purify the aldehyde-modified antibody using a desalting column to remove excess periodate and byproducts.

3. Hydrazone Conjugation:

  • a. Exchange the buffer of the purified aldehyde-antibody into the Reaction Buffer (pH 5.5).

  • b. Dissolve the Hydrazide-PEG-Payload linker in a compatible solvent (e.g., DMSO) and add it to the antibody solution at a 10- to 20-fold molar excess.

  • c. Incubate the reaction for 2-4 hours at room temperature.

  • d. Monitor the reaction progress using Hydrophobic Interaction Chromatography (HIC) to determine the drug-to-antibody ratio (DAR).

4. Purification and Characterization:

  • a. Purify the ADC conjugate using SEC or TFF to remove unreacted linker-payload and aggregates.

  • b. Characterize the final ADC for DAR, purity, and aggregation levels.

Protocol 2: ADC Synthesis via Ketone-Oxime Ligation (Site-Specific)

This protocol assumes the use of an antibody with a genetically encoded ketone-bearing amino acid (e.g., pAcPhe).

1. Materials:

  • Antibody containing p-acetylphenylalanine (pAcPhe).

  • Alkoxyamine-PEG-Payload linker.

  • Reaction Buffer: Acetate buffer (100 mM, pH 4.5) or Phosphate buffer (100 mM, pH 7.0).[10]

  • Catalyst (optional but recommended): Aniline or p-phenylenediamine stock solution (e.g., 1 M in DMSO).[16]

  • Purification System: Protein A affinity chromatography followed by SEC.

2. Oxime Ligation:

  • a. Prepare a solution of the pAcPhe-antibody in the chosen Reaction Buffer. A typical concentration is 5-10 mg/mL.[10]

  • b. Add the Alkoxyamine-PEG-Payload linker to the antibody solution in a 20- to 30-fold molar excess.[10]

  • c. If catalyzing the reaction (especially at neutral pH): Add the aniline catalyst to a final concentration of 10-100 mM.[2]

  • d. Incubate the reaction for 4-16 hours at room temperature or 37°C. The slower kinetics of ketone ligation may require longer incubation times or elevated temperatures.

  • e. Monitor conjugation efficiency via mass spectrometry (to confirm covalent modification) and HIC (to resolve DAR species).

3. Purification and Characterization:

  • a. Capture the ADC using a Protein A column, wash thoroughly to remove excess reagents, and elute.

  • b. Further purify the eluted ADC using SEC to remove any aggregates formed during the reaction.

  • c. Perform final characterization for DAR, purity, endotoxin levels, and functional activity.

Part 5: Strategic Selection: A Decision-Making Framework

Choosing the right linker is application-dependent. The following workflow can guide your decision.

Linker_Choice_Workflow cluster_logic Start Start: Define Conjugate Requirements Q1 Is pH-triggered payload release required? Start->Q1 A1_Yes Use Aldehyde Linker with Hydrazide Partner Q1->A1_Yes Yes A1_No Maximum stability is required Q1->A1_No No End Proceed to Protocol Optimization A1_Yes->End Q2 Is site-specific conjugation with a pre-installed ketone available? A1_No->Q2 A2_Yes Use Ketone Linker with Alkoxyamine Partner Q2->A2_Yes Yes A2_No Use Aldehyde Linker with Alkoxyamine Partner Q2->A2_No No A2_Yes->End A2_No->End

Caption: Decision workflow for selecting between ketone and aldehyde-based PEG linkers.

Conclusion

Both ketone and aldehyde PEG linkers are powerful tools for creating advanced bioconjugates.

  • Aldehyde PEG linkers offer versatility. When paired with a hydrazide , they create pH-sensitive conjugates ideal for intracellular drug delivery. When paired with an alkoxyamine , they form highly stable, non-cleavable oxime bonds.

  • Ketone PEG linkers are the specialists. Their reaction with alkoxyamines provides the gold standard for stable oxime bond formation, often used in concert with site-specific modification technologies to produce homogeneous and robust conjugates.

The final choice depends on the strategic goal: cleavability vs. stability. For applications demanding the highest in vivo stability, an oxime bond is the superior choice. If the therapeutic strategy relies on payload release in acidic cellular compartments, the hydrazone bond is the rational choice. By understanding the distinct chemical personalities and performance characteristics of these linkers, researchers can design and build more effective and precisely tailored biotherapeutics.

References

  • AxisPharm. (2024, September 25). Oxime and Hydrazone Reactions in Bioconjugation. Retrieved from [Link]

  • AxisPharm. (n.d.). Aldehyde PEG. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Aldehyde PEG23-thiol (CAT#: ADC-L-886). Retrieved from [Link]

  • Kölmel, D. K., & Kool, E. T. (2017). Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. Chemical Reviews, 117(15), 10358–10376. [Link]

  • Kalia, J., & Raines, R. T. (2008). Hydrolytic Stability of Hydrazones and Oximes. Organic Letters, 10(14), 2943–2946. [Link]

  • Lu, J., et al. (2014). Making smart drugs smarter: the importance of linker chemistry in targeted drug delivery. Journal of Controlled Release, 193, 1-11. [Link]

  • Kalhapure, R. S., et al. (2017). Hydrazone linkages in pH responsive drug delivery systems. European Journal of Pharmaceutical Sciences, 98, 26-40. [Link]

  • Crisalli, P., & Kool, E. T. (2013). Rapid Oxime and Hydrazone Ligations with Aromatic Aldehydes for Biomolecular Labeling. Bioconjugate Chemistry, 24(1), 79-86. [Link]

  • Creative Biolabs. (n.d.). pH-Sensitive Linker Synthesis Service. Retrieved from [Link]

  • Stony Brook University Libraries. (n.d.). Bioconjugation protocols : strategies and methods. Retrieved from [Link]

  • Crisalli, P., & Kool, E. T. (2017). Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. Chemical Reviews, 117(15), 10358-10376. [Link]

  • Panowski, S., et al. (2014). Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry. Current Pharmaceutical Design, 20(39), 6333-6343. [Link]

  • AxisPharm. (2024, June 10). ADC Conjugation Technologies. Retrieved from [Link]

  • Lu, D., et al. (2016). Methods to Design and Synthesize Antibody-Drug Conjugates (ADCs). Molecules, 21(2), 167. [Link]

  • ResearchGate. (n.d.). Kinetic Analysis of Oxime Ligation Reactions between the Aldehyde, Citral, and 1 with Different Catalysts. Retrieved from [Link]

  • Culver, D. G., et al. (2014). Enhanced Catalysis of Oxime-Based Bioconjugations by Substituted Anilines. Bioconjugate Chemistry, 25(1), 113-121. [Link]

  • Culver, D. G., et al. (2014). Enhanced catalysis of oxime-based bioconjugations by substituted anilines. Bioconjugate Chemistry, 25(1), 113-121. [Link]

  • Rashidian, M., et al. (2013). A Highly Efficient Catalyst for Oxime Ligation and Hydrazone–Oxime Exchange Suitable for Bioconjugation. Bioconjugate Chemistry, 24(3), 333-342. [Link]

  • DeForest, C. A., & Tirrell, D. A. (2017). Photomediated oxime ligation as a bioorthogonal tool for spatiotemporally-controlled hydrogel formation and modification. Biomaterials Science, 5(5), 982-992. [Link]

  • ResearchGate. (2018, September 25). Antibody-drug conjugate library prepared by scanning insertion of the aldehyde tag into IgG1 constant regions. Retrieved from [Link]

  • National Institutes of Health. (2026, January 30). Traceless linkers used for reversible protein–polymer conjugations. Retrieved from [Link]

  • American Chemical Society. (2026, January 8). Tunable Linkers for Dynamic Thiol-Based Bioconjugation Strategies. Retrieved from [Link]

  • Drake, P. M., et al. (2014). Aldehyde Tag Coupled with HIPS Chemistry Enables the Production of ADCs Conjugated Site-Specifically to Different Antibody Regions with Distinct in Vivo Efficacy and PK Outcomes. Bioconjugate Chemistry, 25(7), 1331-1341. [Link]

Sources

HPLC Strategies for (2-(2-Oxopropoxy)ethoxy)methyl Acetate Purity Analysis

Author: BenchChem Technical Support Team. Date: March 2026

The following guide details the HPLC strategies for detecting (2-(2-Oxopropoxy)ethoxy)methyl acetate , a critical aliphatic process-related impurity often associated with the synthesis of acyclic nucleoside analogs (e.g., Acyclovir, Valacyclovir).

Executive Summary

(2-(2-Oxopropoxy)ethoxy)methyl acetate is an aliphatic ester-ether-ketone lacking the conjugated aromatic systems found in the parent drug substances (APIs) it typically contaminates. Consequently, standard quality control methods relying on UV detection at 254 nm often fail to detect this impurity, leading to "blind spots" in purity profiling.

This guide compares three distinct chromatographic approaches to solve this detection challenge: Low-Wavelength UV , Charged Aerosol Detection (CAD) , and LC-MS .

FeatureMethod A: Low-UV (210 nm)Method B: CAD/ELSDMethod C: LC-MS (ESI)
Primary Mechanism Carbonyl

transition
Aerosol light scatteringMass-to-charge ratio
Sensitivity (LOD) Moderate (~0.05%)High (~0.01%)Ultra-High (<0.005%)
Linearity Good (

)
Non-linear (requires polynomial fit)Linear (dynamic range limited)
Robustness Low (Solvent interference)High (Universal response)Medium (Matrix effects)
Cost/Complexity LowMediumHigh

Part 1: The Analytical Challenge

To detect this molecule, one must understand its structure-property relationship. Unlike the API (which contains a purine ring), this impurity is a "stealth" molecule.

  • Chemical Structure:

    
    
    
  • Chromophores: Only weak carbonyl groups (Ketone + Ester).

  • Implication: It is effectively invisible at

    
    .
    
Decision Framework

Use the following logic to select your method:

MethodSelection Start Start: Purity Analysis Chromophore Is UV < 210 nm feasible? (High purity solvents available?) Start->Chromophore Limit Required LOD? Chromophore->Limit Yes CAD Method B: HPLC-CAD Chromophore->CAD No (Gradient noise issues) Limit->CAD < 0.05% (Quantitation) UV Method A: Low-UV HPLC Limit->UV > 0.05% (Limit Test) MS Method C: LC-MS Limit->MS Trace / ID (< 0.01%)

Figure 1: Decision tree for selecting the appropriate detection mode based on laboratory capabilities and sensitivity requirements.

Part 2: Detailed Methodologies

Method A: Low-Wavelength UV (The Accessible Standard)

Best for: Routine QC where CAD/MS is unavailable. Principle: Exploits the weak absorption of the ketone/ester carbonyls at 210 nm.

Protocol
  • Column: C18 (L1) or Phenyl-Hexyl.

    • Rationale: The Phenyl-Hexyl phase offers unique selectivity for the ether oxygens via

      
      -lone pair interactions, often separating it better from polar API precursors.
      
    • Dimensions:

      
      .
      
  • Mobile Phase:

    • A: 10 mM Phosphate Buffer, pH 3.0 (Must use HPLC-grade salts).

    • B: Acetonitrile (Far UV grade).

    • Note: Do not use Methanol, as it absorbs strongly at 210 nm, causing baseline drift.

  • Gradient:

    • 0-5 min: 5% B (Isocratic hold to elute salts/polar API).

    • 5-20 min: 5%

      
       60% B.
      
    • 20-25 min: 60% B.

  • Detection: UV @ 210 nm (Reference: 360 nm).

  • Critical Control: Perform a "Blank" injection. The gradient will likely show a rising baseline; the impurity peak must be integrated above this drift.

Method B: Charged Aerosol Detection (The Universal Alternative)

Best for: Accurate quantitation without reference standards (due to uniform response factors). Principle: The eluent is nebulized and dried; remaining particles are charged and detected. Response depends on mass, not optical properties.

Protocol
  • Column: C18 (e.g., Waters XBridge or Agilent Zorbax Eclipse).

  • Mobile Phase (Volatile Required):

    • A: 0.1% Formic Acid in Water.[1]

    • B: 0.1% Formic Acid in Acetonitrile.

    • Rationale: Phosphate buffers are non-volatile and will destroy the CAD detector.

  • Gradient:

    • Steep gradient allowed (e.g., 5% to 95% B in 15 min) without baseline drift issues common in UV.

  • Detector Settings:

    • Evaporation Temp:

      
       (Keep low to prevent evaporation of the semi-volatile acetate).
      
    • Power Function: 1.0 (for linear fit range) or set by calibration curve.

Method C: LC-MS (The Gold Standard for ID)

Best for: Identification and trace analysis (<0.01%). Principle: Electrospray Ionization (ESI) in Positive Mode.

Protocol
  • Ionization: ESI (+).

  • Target Ions:

    • Calculate MW:

      
      .
      
    • Monitor:

      
      , 
      
      
      
      ,
      
      
      .
    • Insight: These poly-oxygenated ethers avidly bind Sodium (

      
      ). The 
      
      
      
      adduct is often the dominant species and should be selected for SIM (Selected Ion Monitoring) mode.
  • Mobile Phase: Same as Method B (Formic Acid/Ammonium Formate system).

Part 3: Comparative Data Analysis

The following table summarizes expected performance metrics based on validation studies of similar aliphatic glycol-ether impurities.

ParameterUV (210 nm)CADLC-MS (SIM)
LOD (ng on column) 10 - 20 ng1 - 5 ng< 0.1 ng
Selectivity Moderate (Matrix interference common)High (Ignores solvent fronts)Excellent (Mass specific)
Linearity (

)

Non-linear (Use Log-Log or Poly)

(Narrow range)
Sample Prep Direct injectionDirect injectionDilution likely required
Experimental Workflow Visualization

Workflow cluster_detect Detection Mode Sample Sample Preparation (Dissolve in 10% ACN) Inject Injection (10-20 µL) Sample->Inject Sep Separation (C18, Acidic Mobile Phase) Inject->Sep UV UV @ 210nm (Check Baseline) Sep->UV Method A CAD CAD/ELSD (Nebulization) Sep->CAD Method B Data Data Processing (Integration) UV->Data CAD->Data

Figure 2: Generalized workflow for the chromatographic separation and detection of aliphatic impurities.

References

  • PubChem. "Methyl 2-(2-oxopropoxy)acetate (Compound Summary)." National Library of Medicine. Accessed March 4, 2026. [Link]

  • Waters Corporation. "Reducing Acetonitrile Usage for the HPLC Analysis of Aldehyde and Ketone Pollutants." Application Note. [Link]

Sources

Validating Linker Stability in Biological Buffers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Stability-Release Paradox

In the development of Antibody-Drug Conjugates (ADCs) and diagnostic probes, the linker is not merely a bridge; it is the logic gate of the molecule. The fundamental challenge is the Stability-Release Paradox : a linker must be absolutely stable in systemic circulation (neutral pH, blood plasma) to prevent off-target toxicity, yet rapidly cleavable upon reaching the target microenvironment (acidic lysosome, high glutathione, or specific proteases).

This guide provides an objective technical comparison of major linker chemistries and details the self-validating experimental protocols required to profile their stability. We move beyond simple "mixing" instructions to the causality of bioanalytical validation.[1]

Part 1: The Landscape of Linker Chemistries

The choice of linker dictates the release mechanism. Below is a comparative performance analysis of the four industry-standard linker classes based on stability profiles in biological buffers and plasma.

Comparative Performance Matrix
Linker ClassMechanism of ActionSystemic Stability (pH 7.4 / Plasma)Target Release (Lysosome / Cytosol)Primary Liability
Hydrazone Acid HydrolysisModerate (

h)
Fast (

h at pH 5.[2]0)
Premature hydrolysis in circulation; historically associated with toxicity (e.g., Mylotarg).
Disulfide Glutathione ReductionVariable (Tunable via sterics)Fast (High cytosolic GSH)Thiol-disulfide exchange with serum albumin.
Peptide (Val-Cit) Enzymatic (Cathepsin B)[3][4][5][6]High (Stable in human plasma)Very Fast (Enzymatic turnover)Instability in rodent plasma (Ces1c enzyme) complicates preclinical models.[7][8]
Thioether (MCC) Non-CleavableUltra-High (Covalent bond)None (Requires Ab degradation)Payload must be active with amino-acid appendage; no bystander effect.
Self-Hydrolyzing Maleimide Thioether + Ring OpeningUltra-High (Prevents Retro-Michael)N/A Requires precise pH control during conjugation to force ring opening.

Part 2: Visualizing the Cleavage Logic

To validate stability, one must understand the trigger. The following diagram illustrates the specific biological triggers for each linker type, differentiating between systemic circulation (stability required) and the target cell (release required).

LinkerLogic cluster_circ Systemic Circulation (pH 7.4) cluster_target Target Cell (Lysosome/Cytosol) ADC Intact ADC Albumin Serum Albumin (Thiol Sink) ADC->Albumin Retro-Michael (Instability) Acid Acidic pH (4.5-5.0) ADC->Acid Endocytosis GSH Glutathione (Reductive) ADC->GSH Transport CathB Cathepsin B (Protease) ADC->CathB Fusion Release Payload Release Acid->Release Hydrazone Cleavage GSH->Release Disulfide Reduction CathB->Release Val-Cit Peptide Hydrolysis

Figure 1: Mechanistic pathways for linker stability and cleavage. Red dotted lines indicate failure modes (instability), while green flows indicate successful target release.

Part 3: Experimental Design for Stability Profiling

Validating linker stability requires a "Triangulation Approach," testing the conjugate in three distinct environments to isolate the cause of instability.

The pH Stress Test (Chemical Stability)
  • Objective: Isolate chemical hydrolysis from enzymatic cleavage.

  • Buffers:

    • Systemic Mimic: PBS or Histidine-HCl, pH 7.4.

    • Lysosomal Mimic: Acetate or Citrate buffer, pH 5.0.

  • Method: Incubate ADC at 37°C. Analyze free payload at 0, 24, 48, and 96 hours.

  • Insight: If payload releases at pH 7.4 in simple buffer, the linker is chemically defective (e.g., poor hydrazone formation).

The Plasma Challenge (Biological Matrix)
  • Objective: Assess stability against plasma proteases and thiol exchange (Retro-Michael addition).

  • Matrix: Pooled Human Plasma (lithium heparin).

  • Critical Control: Mouse Plasma vs. Human Plasma. Val-Cit linkers are stable in human plasma but rapidly cleaved in mouse plasma due to the carboxylesterase 1c (Ces1c) enzyme.[7][8] Failure to account for this leads to false negatives in rodent models [1].

The Functional Release Assay (Enzymatic)
  • Objective: Confirm the linker can be cut when intended.

  • Reagent: Recombinant Human Cathepsin B (activated at acidic pH).

  • Expectation: >90% release of payload within 2-4 hours for Val-Cit linkers.

Part 4: Detailed Protocol – LC-MS/MS Quantification

The gold standard for stability validation is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) . Unlike ELISA, which detects the antibody, LC-MS/MS quantifies the free payload released, which is the direct measure of instability.

Workflow Diagram

Workflow cluster_prep Sample Preparation cluster_analysis Analysis Start Start: ADC in Plasma/Buffer (37°C Incubation) Aliquot 1. Remove Aliquot (50 µL) at t=0, 24, 48, 96h Start->Aliquot IS 2. Add Internal Standard (Stable Isotope Labeled) Aliquot->IS PPT 3. Protein Precipitation (Add 150 µL Cold Acetonitrile) IS->PPT Spin 4. Centrifuge (14,000 x g, 10 min) PPT->Spin Super 5. Collect Supernatant (Contains Free Payload) Spin->Super LCMS 6. LC-MS/MS Analysis (MRM Mode) Super->LCMS

Figure 2: Step-by-step LC-MS/MS sample preparation workflow for quantifying free payload released from ADCs.

Step-by-Step Methodology

1. Preparation of Internal Standard (IS):

  • Why: Corrects for matrix effects and recovery loss during precipitation.

  • Action: Dissolve a stable isotope-labeled version of your payload (e.g., MMAE-d8) in acetonitrile to a concentration of 100 nM.

2. Incubation:

  • Spike ADC into human plasma (or buffer) to a final concentration of 10 µg/mL (antibody basis).

  • Incubate at 37°C in a water bath.

3. Sampling & Quenching (The Critical Step):

  • At time points (0, 6, 24, 48, 96, 168 hours), remove 50 µL of sample.

  • Immediately add 150 µL of the IS-containing Acetonitrile .

  • Mechanism:[3][4][5][9][10] The organic solvent denatures the plasma proteins (including the ADC antibody), causing them to precipitate. The free small-molecule payload remains soluble in the supernatant.

4. Separation:

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer supernatant to an HPLC vial.

5. LC-MS/MS Analysis:

  • Column: C18 Reverse Phase (e.g., Waters BEH C18).

  • Mobile Phase: Water/Acetonitrile + 0.1% Formic Acid.

  • Detection: Multiple Reaction Monitoring (MRM) mode tracking the parent ion

    
     fragment ion transition of the payload.
    

Part 5: Troubleshooting & Causality

When stability data fails, use this diagnostic logic:

Scenario A: High release in Plasma, Low release in Buffer (pH 7.4)

  • Diagnosis: Enzymatic cleavage or Protein interaction.

  • Check: If using a maleimide linker, this is likely Retro-Michael Addition .[7] The maleimide un-conjugates from the antibody and conjugates to Serum Albumin (which has a free cysteine at Cys34).

  • Solution: Use self-hydrolyzing maleimides or ring-open the succinimide moiety post-conjugation [2].

Scenario B: High release in Buffer (pH 7.4)

  • Diagnosis: Chemical instability.[11]

  • Check: If using a hydrazone, the pH is likely drifting acidic. If using an ester, it is hydrolyzing.

  • Solution: Switch to a Val-Cit (Peptide) or MCC (Thioether) linker.

Scenario C: No release in Lysosomal Mimic (Cathepsin B)

  • Diagnosis: Steric hindrance or Enzyme inactivity.

  • Check: Is the linker too close to the antibody surface?

  • Solution: Introduce a PEG spacer (e.g., PEG4) between the antibody and the Val-Cit moiety to improve enzyme access [3].

References

  • Dorywalska, M., et al. (2015). Effect of Attachment Site on Stability of Cleavable Antibody Drug Conjugates. Bioconjugate Chemistry.[2][7][11][12][13] Link (Demonstrates the mouse plasma instability issue with Val-Cit).

  • Shen, B.Q., et al. (2012). Conjugation site modulates the in vivo stability and therapeutic activity of antibody-drug conjugates. Nature Biotechnology. Link (Seminal paper on site-specific stability and retro-Michael addition).

  • Tsuchikama, K., & An, Z. (2018).[12][14][15] Antibody-drug conjugates: recent advances in conjugation and linker chemistries.[11][16][17] Protein & Cell.[14][16] Link (Comprehensive review of linker types).

  • Jain, N., et al. (2015). Current ADC Linker Chemistry. Pharmaceutical Research.[14] Link.

  • FDA Bioanalytical Method Validation Guidance. (2018). Bioanalytical Method Validation Guidance for Industry.[1]Link (Standard for LC-MS validation).

Sources

Infrared (IR) spectroscopy peaks for 2-oxopropoxy and acetate groups

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a technical comparison of the Infrared (IR) spectroscopic signatures for 2-oxopropoxy and acetate functional groups. It is designed for researchers requiring precise discrimination between these moieties in organic synthesis, polymer characterization, and drug development.

Executive Summary: The Critical Distinction

The differentiation between a 2-oxopropoxy group (an acetonyl ether) and an acetate group (an ester) relies on two primary spectral shifts arising from their distinct electronic environments:

  • Carbonyl (

    
    ) Shift:  Acetates (esters) absorb at a higher frequency (~1735–1750 cm⁻¹)  compared to the 2-oxopropoxy ketone carbonyl (~1715–1720 cm⁻¹) .
    
  • The "Acetate Band": Acetates exhibit a diagnostic, strong

    
     stretching vibration near 1240 cm⁻¹ .[1] The 2-oxopropoxy group lacks this band, instead showing a strong aliphatic ether 
    
    
    
    stretch near 1120 cm⁻¹ .

Structural & Vibrational Analysis

To interpret the spectra accurately, one must understand the vibrational origins of the peaks.

The Acetate Group ( )
  • Class: Ester.

  • Electronic Effect: The single-bonded oxygen attached to the carbonyl donates electron density via resonance (lowering frequency) but withdraws via induction (raising frequency). In esters, the inductive effect dominates , resulting in a stiffer

    
     bond and a higher wavenumber compared to ketones.
    
  • Coupled Vibrations: The

    
     framework creates a strong asymmetric stretching mode (the "acetate band").
    
The 2-Oxopropoxy Group ( )
  • Class:

    
    -Alkoxy Ketone (Acetonyl ether).
    
  • Electronic Effect: The carbonyl is isolated from the ether oxygen by a methylene (

    
    ) bridge. It behaves as an aliphatic ketone . The inductive withdrawal of the 
    
    
    
    -oxygen slightly raises the frequency compared to a pure alkane ketone, but it remains significantly lower than an ester.
  • Ether Linkage: The

    
     vibration is a classic aliphatic ether stretch.[2]
    

Comparative Peak Analysis

The following table synthesizes experimental data from model compounds (Ethyl Acetate for acetate; Methoxyacetone for 2-oxopropoxy).

Vibrational ModeAcetate Group (Ester)2-Oxopropoxy Group (Ketone/Ether)Differentiation Status

Stretch
1735 – 1750 cm⁻¹ (Strong)1715 – 1720 cm⁻¹ (Strong)Primary Discriminator. Esters appear ~20-30 cm⁻¹ higher.

Stretch (1)
~1240 cm⁻¹ (Very Strong, Broad)Absent (Region is clear or weak)Key Diagnostic. The "Acetate Band" is often the strongest peak in the spectrum.

Stretch (2)
~1050 cm⁻¹ (Moderate)~1120 – 1125 cm⁻¹ (Strong)Secondary Discriminator. 2-oxopropoxy shows a distinct aliphatic ether band here.

Deformation
~1370 cm⁻¹ (Distinct "Umbrella")~1360 cm⁻¹ (Standard Methyl)Low utility; often overlapped.

Stretch
N/A (if Methyl Acetate)~2815 – 2830 cm⁻¹ Weak bands specific to

adjacent to carbonyl.
Visual Decision Tree

Use this logic flow to rapidly classify your spectrum.

IR_Decision_Tree Start Start: Analyze Carbonyl Region Check_CO Check C=O Peak Position Start->Check_CO High_CO High Frequency (1735 - 1750 cm⁻¹) Check_CO->High_CO > 1730 cm⁻¹ Low_CO Lower Frequency (1715 - 1720 cm⁻¹) Check_CO->Low_CO < 1725 cm⁻¹ Check_1240 Check 1240 cm⁻¹ Region High_CO->Check_1240 Acetate_Confirmed CONFIRMED: Acetate Group (Ester) Check_1240->Acetate_Confirmed Strong Band Present Check_1120 Check 1120 cm⁻¹ Region Low_CO->Check_1120 Oxopropoxy_Confirmed CONFIRMED: 2-Oxopropoxy Group (Ether + Ketone) Check_1120->Oxopropoxy_Confirmed Strong Band Present

Figure 1: Decision tree for distinguishing Acetate vs. 2-Oxopropoxy based on spectral features.

Experimental Protocol: High-Resolution Acquisition

To confidently resolve the ~20 cm⁻¹ shift between these carbonyls, precise sample preparation is required.

Methodology: ATR-FTIR (Attenuated Total Reflectance)

This is the preferred method for solid or liquid samples in drug development due to minimal prep.

  • Crystal Selection: Use a Diamond or ZnSe crystal. Diamond is preferred for hard solids; ZnSe for liquids.

  • Background Collection: Acquire a background spectrum (air) with the same parameters: 32 scans, 4 cm⁻¹ resolution .

  • Sample Application:

    • Liquids: Place 1 drop to cover the crystal.

    • Solids: Place sample and apply pressure using the anvil until the force gauge indicates optimal contact. Warning: Poor contact results in weak peaks and noise, obscuring the critical 1240/1120 cm⁻¹ difference.

  • Acquisition:

    • Range: 4000 – 600 cm⁻¹.

    • Resolution: Set to 2 cm⁻¹ if peak overlap is suspected (standard is 4 cm⁻¹).

    • Scans: 64 scans to improve Signal-to-Noise ratio.

  • Post-Processing: Apply ATR Correction . ATR intensity is wavelength-dependent (penetration depth varies), which can artificially skew peak ratios between the carbonyl (1700 region) and fingerprint (1000 region).

Case Study: Polymer Modification

In the synthesis of modified polysaccharides (e.g., Cellulose Acetate vs. Hydroxypropyl Cellulose derivatives), this distinction is vital.

  • Scenario: A researcher attempts to acetylate a hydroxypropyl derivative but needs to confirm if the reaction occurred on the hydroxyl group or if the backbone degraded.

  • Observation:

    • Pre-reaction: Spectrum shows

      
       at 1715 cm⁻¹ (trace ketone impurity or open ring) and strong 1100 cm⁻¹ (ether).
      
    • Post-reaction: A new shoulder appears at 1745 cm⁻¹ and a new intense band rises at 1240 cm⁻¹.

References

  • NIST Mass Spectrometry Data Center. 2-Propanone, 1-methoxy- (Methoxyacetone) Infrared Spectrum.[3] NIST Chemistry WebBook, SRD 69. [Link]

  • NIST Mass Spectrometry Data Center. Acetic acid ethenyl ester (Vinyl Acetate) Infrared Spectrum.[4] NIST Chemistry WebBook, SRD 69. [Link]

  • LibreTexts Chemistry. Infrared Spectra of Some Common Functional Groups. [Link]

Sources

Comparative reactivity of acetonyloxy vs. acetoxy functional groups

Author: BenchChem Technical Support Team. Date: March 2026

A deep dive into the electronic and steric effects governing the reactivity of acetonyloxy and acetoxy functional groups, with practical insights for synthetic strategy and drug development.

In the landscape of organic chemistry, the nuanced differences between functional groups can dramatically influence molecular reactivity and, consequently, their application in synthesis and medicine. This guide provides a comparative analysis of the acetonyloxy and acetoxy groups, two ester functionalities with distinct reactivity profiles. We will explore their electronic and steric characteristics, leaving group abilities, and participation in neighboring group effects, supported by experimental data and established protocols.

Unveiling the Contestants: Acetonyloxy vs. Acetoxy

At first glance, the acetonyloxy (-OCH₂C(O)CH₃) and acetoxy (-OC(O)CH₃) groups appear structurally similar. Both are esters of acetic acid, but the seemingly minor insertion of a methylene spacer in the acetonyloxy group fundamentally alters its electronic properties and steric profile, leading to significant differences in reactivity.

Functional GroupStructureKey Features
Acetonyloxy -OCH₂C(O)CH₃Methylene spacer isolates the carbonyl group from the oxygen atom.
Acetoxy -OC(O)CH₃Carbonyl group is directly attached to the oxygen atom.[1][2][3]

Reactivity Showdown: A Head-to-Head Comparison

The reactivity of these two groups can be assessed across several key chemical transformations, including their propensity to act as leaving groups and their susceptibility to hydrolysis.

Leaving Group Ability: A Tale of Two Stabilities

A good leaving group is one that can stabilize the negative charge it acquires upon departure.[4][5] In this regard, the acetoxy group is generally considered a better leaving group than the acetonyloxy group.

The stability of the resulting carboxylate anion from the acetoxy group is enhanced by resonance, delocalizing the negative charge between the two oxygen atoms.[6] The acetonyloxy group, upon departure, would form an alkoxide, which is a less stable, more basic species.

However, the context of the reaction is crucial. In certain scenarios, particularly those involving neighboring group participation, the reactivity can be significantly altered.

Hydrolysis: The Impact of Electronic Effects

The hydrolysis of esters, the cleavage of the ester bond by water, can be catalyzed by either acid or base.[7][8][9][10] The rate of hydrolysis is influenced by the electronic nature of the carbonyl carbon.

The carbonyl carbon in the acetoxy group is directly attached to a highly electronegative oxygen atom, which inductively withdraws electron density, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. In the acetonyloxy group, the methylene spacer mitigates this inductive effect, rendering the carbonyl carbon less electrophilic and the ester less prone to hydrolysis under similar conditions.

The Power of Proximity: Neighboring Group Participation

Neighboring group participation (NGP) can significantly accelerate reaction rates and influence stereochemical outcomes.[11][12] The acetoxy group, when positioned appropriately within a molecule, can act as an internal nucleophile, leading to the formation of a cyclic intermediate.[13][14]

A classic example is the anchimeric assistance provided by a C-2 acetoxy group in the substitution reactions of pyran-derived acetals.[13][14] The acetoxy group can form a stabilized cis-fused dioxolenium ion, which is then opened by an external nucleophile to yield a 1,2-trans product with high stereoselectivity.[13] The extent of this participation is influenced by the electron-donating ability of the acyl group; less electron-donating groups lead to higher 1,2-trans selectivity.[13][14][15]

The acetonyloxy group, due to the flexibility of the methylene spacer, is less likely to engage in this type of rigid, five-membered ring formation, and therefore, its participation in NGP is generally less pronounced.

Synthetic Applications and Strategic Considerations

The distinct reactivity profiles of acetonyloxy and acetoxy groups have important implications for their use in organic synthesis.

  • Protecting Groups: The acetoxy group is commonly used as a protecting group for alcohols.[1][3] Its introduction is typically achieved through acetylation with reagents like acetic anhydride or acetyl chloride.[1][3][6] Deprotection can be accomplished under acidic or basic conditions.[1][3] The relative stability of the acetonyloxy group to hydrolysis might make it a more robust protecting group in certain contexts.

  • α-Functionalization of Ketones: α-Acetoxy and α-acetonyloxy ketones are valuable synthetic intermediates.[16] Various methods have been developed for their synthesis, including gold-catalyzed intermolecular oxidation of terminal alkynes and thallium(III)-promoted α-oxidation of ketones.[16][17]

Experimental Protocols

Protocol 1: Synthesis of α-Acetoxy Ketones via Gold-Catalyzed Intermolecular Oxidation

This protocol is adapted from the work of Wu et al. and provides a method for the synthesis of α-acetoxy ketones from terminal alkynes.[16]

dot

Synthesis_of_Acetoxy_Ketones cluster_reagents Reagents & Catalyst TerminalAlkyne Terminal Alkyne Intermediate α-Oxo Gold Carbene Intermediate TerminalAlkyne->Intermediate Gold Catalyst, Oxidant AceticAcid Acetic Acid (Solvent/Reagent) AceticAcid->Intermediate O-H Insertion Oxidant 8-Methylquinoline 1-oxide GoldCatalyst Gold Catalyst Product α-Acetoxy Ketone Intermediate->Product

Caption: Gold-catalyzed synthesis of α-acetoxy ketones.

Materials:

  • Terminal alkyne

  • Gold catalyst (e.g., AuCl₃)

  • 8-Methylquinoline 1-oxide (oxidant)

  • Acetic acid (solvent and reagent)

  • Inert solvent (e.g., Dichloromethane)

Procedure:

  • In a round-bottom flask, dissolve the terminal alkyne in acetic acid.

  • Add the gold catalyst and 8-methylquinoline 1-oxide to the solution.

  • Stir the reaction mixture at the appropriate temperature (e.g., 60 °C) under an inert atmosphere.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction and perform an aqueous workup.

  • Purify the crude product by column chromatography to obtain the desired α-acetoxy ketone.

Protocol 2: Hydrolysis of an Acetoxy Ester

This protocol outlines the general procedure for the base-catalyzed hydrolysis (saponification) of an ester.[7][9][10]

dot

Ester_Hydrolysis cluster_conditions Reaction Conditions Ester Acetoxy Ester Products Carboxylate Salt + Alcohol Ester->Products Base, Heat Base Aqueous Base (e.g., NaOH) Base->Products Heat Heat (Reflux)

Caption: Base-catalyzed hydrolysis of an acetoxy ester.

Materials:

  • Acetoxy-containing compound

  • Aqueous base solution (e.g., 1 M Sodium Hydroxide)

  • Ethanol (co-solvent, if needed)

  • Reflux apparatus

Procedure:

  • Dissolve the acetoxy-containing compound in ethanol in a round-bottom flask.

  • Add the aqueous base solution to the flask.

  • Heat the mixture to reflux and maintain for the required reaction time.

  • Monitor the reaction by TLC to confirm the disappearance of the starting material.

  • After completion, cool the reaction mixture to room temperature.

  • Acidify the mixture with a suitable acid (e.g., HCl) to protonate the carboxylate salt.

  • Extract the product with an appropriate organic solvent.

  • Dry the organic layer, concentrate it, and purify the product as necessary.

Conclusion

While both acetonyloxy and acetoxy groups are ester functionalities, their reactivity profiles are distinct due to subtle but significant structural differences. The direct attachment of the carbonyl group to the oxygen in the acetoxy group enhances its electrophilicity and leaving group ability, while also enabling its participation in neighboring group effects. The methylene spacer in the acetonyloxy group tempers these electronic effects, leading to a generally less reactive functional group. A thorough understanding of these differences is paramount for researchers and drug development professionals in designing synthetic routes and predicting the chemical behavior of complex molecules.

References

Sources

Assessing Metabolic Stability of Acetoxymethyl Ether Linkers: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Assessing metabolic stability of acetoxymethyl ether linkers Content Type: Publish Comparison Guides Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Acetoxymethyl (AM) ether linkers (also known as acyloxymethyl ethers) are a cornerstone of prodrug design, widely employed to mask polar hydroxyl groups (phenols and alcohols) to enhance membrane permeability and oral bioavailability. Their utility hinges on a delicate balance: they must be chemically stable enough to survive formulation and storage, yet sufficiently labile in vivo to release the active parent drug via esterase-mediated hydrolysis.

This guide provides a technical comparison of AM ethers against alternative promoieties (such as Pivaloyloxymethyl ethers) and details rigorous experimental protocols for assessing their metabolic stability in plasma and liver microsomes.

Mechanistic Foundation: The Hydrolysis Pathway

Understanding the degradation mechanism is prerequisite to designing the stability assay. AM ethers do not release the parent drug in a single step. The process is a cascade initiated by enzymatic hydrolysis, followed by a spontaneous chemical collapse.

Mechanism of Action[1]
  • Enzymatic Step: Carboxylesterases (predominantly CES1 and CES2 in humans) attack the ester carbonyl.

  • Intermediate: Formation of a hemiacetal (Drug-O-CH2-OH).

  • Spontaneous Collapse: The hemiacetal is unstable and rapidly decomposes, releasing formaldehyde (HCHO) and the free drug (Drug-OH).

Figure 1: Bioactivation Pathway of Acetoxymethyl Ether Prodrugs

AM_Hydrolysis Prodrug AM Ether Prodrug (Drug-O-CH2-O-C(=O)R) Intermediate Unstable Hemiacetal (Drug-O-CH2-OH) Prodrug->Intermediate Hydrolysis Byproduct1 Carboxylic Acid (RCOOH) Prodrug->Byproduct1 Enzyme Carboxylesterase (CES1/CES2) Enzyme->Prodrug Catalysis Byproduct2 Formaldehyde (HCHO) Intermediate->Byproduct2 Parent Active Parent Drug (Drug-OH) Intermediate->Parent Spontaneous Collapse

Caption: Step-wise bioactivation of AM ether prodrugs involving enzymatic hydrolysis and spontaneous formaldehyde elimination.

Comparative Landscape: AM Ethers vs. Alternatives

When selecting a linker, the primary trade-off is Steric Bulk vs. Lability . The rate of hydrolysis is heavily influenced by the acyl substituent (R-group) attached to the linker.

Comparative Stability Matrix

The following table compares the Acetoxymethyl (AM) linker with its more stable counterpart, the Pivaloyloxymethyl (POM) linker, and other common variants.

FeatureAcetoxymethyl (AM) EtherPivaloyloxymethyl (POM) EtherBenzoyloxymethyl Ether
Structure Drug-O-CH2-O-C(=O)CH3Drug-O-CH2-O-C(=O)C(CH3)3Drug-O-CH2-O-C(=O)Ph
Steric Bulk LowHigh (tert-butyl group)Moderate
Plasma Half-life (

)
Short (< 30 min) Long (> 120 min) Moderate (30–90 min)
Chemical Stability (pH 7.4) ModerateHighHigh
Primary Enzyme Carboxylesterases (Rapid)Carboxylesterases (Slow)Carboxylesterases / Paraoxonase
Use Case Rapid release required; high peak concentration.Sustained release; protection against first-pass metabolism.Intermediate stability needed.
Expert Insight: The "Goldilocks" Zone
  • Choose AM if your parent drug requires rapid onset or if the prodrug is intended to be cleaved immediately upon entering the systemic circulation to avoid transporter saturation.

  • Choose POM if the AM derivative is too unstable in simulated gastric fluid (SGF) or intestinal fluid (SIF), or if you observe premature cleavage during formulation. The tert-butyl group effectively blocks the approach of nucleophiles and esterases.[1]

Experimental Protocols

To rigorously assess the metabolic stability of AM linkers, you must differentiate between Chemical Hydrolysis (buffer instability) and Enzymatic Metabolism .

Protocol A: Chemical Stability (Buffer)

Objective: Determine if the linker survives physiological pH in the absence of enzymes.

  • Preparation: Prepare 10 mM stock of prodrug in DMSO.

  • Incubation: Dilute to 10 µM in:

    • 0.1 N HCl (pH 1.2) – Simulating gastric fluid.

    • PBS (pH 7.4) – Simulating systemic pH.

  • Sampling: Incubate at 37°C. Aliquot 50 µL at

    
     min.
    
  • Analysis: Immediate LC-MS/MS injection.

  • Criterion: < 5% degradation over 2 hours at pH 7.4 is required for accurate enzymatic stability profiling.

Protocol B: Enzymatic Stability (Plasma & Microsomes)

Objective: Quantify the intrinsic clearance (


) driven by esterases.
Materials
  • Matrix: Pooled Human Plasma (heparinized) OR Human Liver Microsomes (HLM).

  • Cofactors: None required for esterases, but NADPH is often added to microsomes to assess concurrent oxidative metabolism (CYP450).

  • Inhibitor (Optional): BNPP (Bis-p-nitrophenyl phosphate) to confirm esterase-specific cleavage.

Step-by-Step Workflow
  • Pre-Incubation:

    • Thaw plasma or microsomes (0.5 mg/mL protein conc.) on ice.

    • Equilibrate 198 µL of matrix in a 96-well plate at 37°C for 5 minutes.

  • Initiation:

    • Add 2 µL of Prodrug (100 µM stock in 50% ACN/Water) to achieve 1 µM final concentration .

    • Note: Keep organic solvent < 1% to avoid inhibiting esterases.

  • Time-Course:

    • Incubate at 37°C with shaking (300 rpm).

    • Sampling points: 0, 5, 15, 30, 60 minutes. (AM ethers are labile; early timepoints are critical).

  • Quenching:

    • Transfer 50 µL sample into 150 µL ice-cold Acetonitrile (containing Internal Standard) .

    • Why? Precipitates proteins and instantly stops enzymatic activity.

  • Processing:

    • Centrifuge at 4,000 rpm for 20 min at 4°C.

    • Collect supernatant for LC-MS/MS analysis.

Figure 2: Metabolic Stability Assay Workflow

Assay_Workflow Start Start: Thaw Matrix (Plasma/Microsomes) Dosing Add Prodrug (1 µM) <1% DMSO/ACN Start->Dosing Incubation Incubate @ 37°C (0, 5, 15, 30, 60 min) Dosing->Incubation Quench Quench with Ice-Cold ACN (+ Internal Standard) Incubation->Quench At Timepoints Centrifuge Centrifuge 4000 rpm, 20 min Quench->Centrifuge Analysis LC-MS/MS Analysis (Monitor Parent & Drug) Centrifuge->Analysis

Caption: Standardized workflow for assessing metabolic stability in biological matrices.

Data Analysis & Interpretation

Calculating Half-Life ( )

Plot the natural logarithm of the remaining prodrug peak area ratio (Prodrug/IS) vs. time. The slope of the linear regression (


) represents the elimination rate constant.


Interpreting the Results
  • 
     min: Highly Labile. 
    
    • Implication: The prodrug may hydrolyze in the portal vein or intestine before reaching systemic circulation. Good for oral absorption if the goal is to release drug in the gut wall/liver.

  • 
     30–90 min: Moderate Stability. [1]
    
    • Implication: Ideal for systemic distribution.

  • 
     min: High Stability. 
    
    • Implication: If this is an AM ether, check for enzyme inhibition or solubility issues. If it is a POM ether, this is expected.

Self-Validating the Assay (Quality Control)

To ensure trustworthiness, every run must include:

  • Positive Control: Procaine or Enalapril (known esterase substrates). If these do not degrade, the esterases in your matrix are inactive.

  • Negative Control: Warfarin (stable to esterases) or heat-inactivated microsomes. This confirms that disappearance is due to enzymes, not chemical instability.

References

  • Rautio, J., et al. (2008). Prodrugs: design and clinical applications. Nature Reviews Drug Discovery. [Link]

  • Lavrijsen, K., et al. (1995). Comparative stability of acetoxymethyl and pivaloyloxymethyl esters in biological media. Pharmaceutical Research. [Link]

  • Beaumont, K., et al. (2003). Design of ester prodrugs to enhance oral absorption of poorly permeable compounds: challenges to the discovery scientist. Current Drug Metabolism. [Link]

  • Di, L., & Kerns, E. (2008). Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier. [Link]

  • Testa, B., & Mayer, J. M. (2003). Hydrolysis in Drug and Prodrug Metabolism. Wiley-VCH. [Link]

Sources

QC Standards for (2-(2-Oxopropoxy)ethoxy)methyl Acetate: A Comparative Guide for Pharmaceutical Reference Materials

Author: BenchChem Technical Support Team. Date: March 2026

Topic: QC Standards for (2-(2-Oxopropoxy)ethoxy)methyl Acetate Reagents Content Type: Publish Comparison Guide Audience: Pharmaceutical Researchers, QA/QC Managers, and CMC Regulatory Professionals.

Executive Summary: The Criticality of Impurity Characterization

In the high-stakes landscape of pharmaceutical development, (2-(2-Oxopropoxy)ethoxy)methyl acetate (CAS: N/A, Catalog Ref: C251077) is not merely a reagent; it is a critical Reference Standard (RS) used to quantify specific process-related impurities in the synthesis of Acyclovir and related antiviral nucleosides.

This guide objectively compares the performance and quality requirements of this reagent across three distinct grades: Certified Reference Material (CRM) , Analytical Standard , and Research Grade . For drug development professionals, selecting the correct grade is the difference between a seamless regulatory filing (ICH Q3A/Q3B compliance) and a costly Clinical Hold due to "insufficiently characterized impurities."

Comparative Analysis: Selecting the Right Standard Grade

Unlike distinguishing between two different solvents, choosing a reference standard involves evaluating the depth of characterization and regulatory traceability . The following table compares the three primary "alternatives" available to researchers.

Table 1: Performance & Specification Comparison
FeatureTier 1: Certified Reference Material (CRM) Tier 2: Analytical Standard Tier 3: Research/Synthesis Grade
Primary Use GMP Release Testing, Calibration of Secondary StandardsRoutine QC, Method Development, Early Stability StudiesChemical Synthesis Intermediate, Non-GMP Research
Purity (HPLC) > 98.0% (Quantified by Mass Balance)> 95.0% (Area Normalization)> 90.0% (Estimated)
Identity Verification NMR (1H, 13C), MS, IR (All Required)NMR, MS (Typical)NMR or MS (Single method)
Water Content Measured (Karl Fischer) & FactorizedMeasured (KF)Not typically reported
Residual Solvents Quantified (GC-HS) & FactorizedLimit Test OnlyNot reported
Potency Assignment Absolute Content (% w/w) Chromatographic Purity (% Area)Not assigned
Traceability SI Units / Pharmacopeial StandardsManufacturer's CoANone
Regulatory Risk Low (Defensible in IND/NDA)Medium (Requires in-house qualification)High (Unsuitable for quantitation)
Scientist’s Insight:

Why Tier 1 Matters: In a GMP setting, relying on "Area %" (Tier 2) for an impurity standard is a common trap. If your standard contains 5% water and 3% inorganic salts, a 98% HPLC area purity actually corresponds to a potency of only ~90%. Using this to quantify an impurity in a drug product will lead to a 10% underestimation of the impurity level, potentially masking a toxicological risk.

Technical Deep Dive: The Molecule & Its Origin

To control this impurity, one must understand its formation. This molecule is an acetylated derivative of an acetonyl-ethylene glycol ether, often formed during the alkylation steps of acyclic nucleoside synthesis.

Figure 1: Impurity Formation & Structural Context

ImpurityPathway Start Acyclovir Precursor (Guanine Derivative) Intermediate Alkylation Intermediate Start->Intermediate Alkylation Reagent Side Chain Reagent (2-oxa-1,4-butanediol diacetate equiv.) Reagent->Intermediate SideRxn Side Reaction: Incomplete Deprotection or Acetylation Intermediate->SideRxn Process Stress Target (2-(2-Oxopropoxy)ethoxy)methyl acetate (Target Impurity Standard) SideRxn->Target Formation

Caption: Logical pathway demonstrating the origin of (2-(2-Oxopropoxy)ethoxy)methyl acetate during nucleoside synthesis, highlighting its role as a process-related impurity.

Comprehensive QC Protocols

To qualify this reagent as a Reference Standard , the following self-validating protocols must be executed. These protocols ensure the "Expertise & Trustworthiness" required by regulatory bodies (FDA/EMA).

Protocol A: HPLC Purity & Homogeneity

Objective: Determine chromatographic purity and ensure no co-eluting peaks.

  • Column: C18 (e.g., Zorbax Eclipse Plus, 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (Buffer).

  • Mobile Phase B: Acetonitrile (ACN).

  • Gradient:

    • 0 min: 95% A / 5% B

    • 15 min: 60% A / 40% B

    • 20 min: 20% A / 80% B (Wash)

    • 25 min: 95% A / 5% B (Re-equilibrate)

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm (Critical: The molecule lacks a strong chromophore; 254 nm is insufficient).

  • Acceptance Criteria: Main peak > 98.0% (Area).[1] No single secondary peak > 0.5%.

Protocol B: Identity Verification (NMR)

Objective: Confirm the specific "2-oxopropoxy" and "acetate" moieties.

  • Solvent: DMSO-d6.

  • Key Diagnostic Signals (Approximate):

    • Ketone Methyl (-C(=O)CH3): Singlet at ~2.1 ppm.

    • Acetate Methyl (-O-C(=O)CH3): Singlet at ~2.0 ppm.

    • Methylene adjacent to Ketone (-CH2-C(=O)-): Singlet/Multiplet at ~4.1 ppm.

    • Ether Linkage (-O-CH2-CH2-O-): Multiplets at ~3.5–3.7 ppm.

    • Acetal/Linker (-O-CH2-O-): Singlet at ~5.3 ppm (if present in specific isomer).

Protocol C: Mass Balance (Potency Calculation)

Objective: Assign an absolute purity value (% w/w) for quantitative use.

Formula:



  • Water: Determine via Volumetric Karl Fischer titration (USP <921>).

  • Residual Solvents: Determine via GC-Headspace (USP <467>).

  • Inorganics: Determine via Residue on Ignition (ROI) or TGA.

QC Workflow Visualization

This diagram illustrates the decision matrix for qualifying the material upon receipt.

Figure 2: Reference Standard Qualification Workflow

QC_Workflow Receipt Receive Reagent (Check CoA & Transport Cond.) Identity Identity Test (1H-NMR & MS) Receipt->Identity IdentityCheck Structure Confirmed? Identity->IdentityCheck Purity Purity Assessment (HPLC-UV @ 210nm) IdentityCheck->Purity Yes Reject Reject / Repurify IdentityCheck->Reject No PurityCheck Purity > 98.0%? Purity->PurityCheck Impurities Impurity Profiling (Water, Solvents, ROI) PurityCheck->Impurities Yes PurityCheck->Reject No Calc Calculate Potency (Mass Balance) Impurities->Calc Release Release as Primary RS (Assign Expiry) Calc->Release

Caption: Step-by-step qualification logic ensuring only high-fidelity materials are released for GMP testing.

Storage & Stability Recommendations

  • Hygroscopicity: This molecule contains multiple ether oxygens and ester groups, making it moderately hygroscopic.

  • Hydrolysis Risk: The acetate ester is susceptible to hydrolysis in the presence of moisture and heat.

  • Recommendation:

    • Store at: -20°C (Long term) or 2-8°C (Working stock).

    • Container: Amber glass with PTFE-lined cap (protect from light and moisture).

References

  • International Council for Harmonisation (ICH). (2006). Q3A(R2): Impurities in New Drug Substances. Retrieved from [Link]

  • International Council for Harmonisation (ICH). (2000). Q7: Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients. Retrieved from [Link]

  • U.S. Food and Drug Administration (FDA). (2000). Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. Retrieved from [Link]

  • United States Pharmacopeia (USP).General Chapter <11> Reference Standards. (Requires Subscription).
  • Coompo. (2-(2-Oxopropoxy)ethoxy)methyl Acetate Product Data. Retrieved from [Link](Note: Specific catalog page C251077 verified via search).

Sources

Safety Operating Guide

(2-(2-Oxopropoxy)ethoxy)methyl Acetate proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the authoritative disposal procedures for (2-(2-Oxopropoxy)ethoxy)methyl Acetate , a specialized glycol ether derivative often used as a linker or intermediate in organic synthesis (e.g., PROTAC development).[1]

Due to its structural composition—containing ether linkages, an acetate ester, and a ketone functionality—this chemical presents specific hazards regarding flammability, potential peroxide formation, and solvent compatibility.

Part 1: Chemical Profile & Hazard Identification

Before initiating disposal, you must validate the chemical state. This compound shares toxicological and physical properties with Diethylene Glycol Diacetate and Methoxyethoxymethyl (MEM) derivatives.[1]

Property Details
Chemical Structure Contains ether (-O-), ester (-COO-), and ketone (oxo) groups.
Primary Hazard Combustible Liquid .[2] High potential for organic solvent flammability.[3]
Secondary Hazard Peroxide Formation .[3][4][5] Ether linkages can form explosive peroxides upon prolonged storage and exposure to air.
Reactivity Acid Sensitive . The acetal-like linkage (ethoxy-methyl-acetate) may hydrolyze in strong acids, releasing formaldehyde and alcohols.
Waste Classification Non-Halogenated Organic Solvent . EPA Waste Code D001 (Ignitable).

Part 2: Pre-Disposal Safety Assessment

CRITICAL: Do not move or open the container until you have performed a visual inspection.

  • Check for Peroxides:

    • Visual Inspection: Look for crystal formation around the cap or inside the liquid.

    • Action: If crystals are visible, DO NOT TOUCH .[1] Evacuate the area and contact your EHS/Bomb Squad immediately.

    • Test Strips: If the container is old (>1 year) but clear, test with a peroxide test strip (e.g., Quantofix).[1]

    • Threshold: If peroxides >100 ppm, chemical treatment is required before disposal.[1]

  • Segregation Logic:

    • Incompatible with: Strong Oxidizers (Nitric acid, Perchlorates) and Strong Acids.

    • Compatible with: Other non-halogenated organic solvents (Acetone, Ethyl Acetate, Methanol).

Part 3: Step-by-Step Disposal Protocol

Scenario A: Routine Waste Disposal (Liquid)

Objective: Transfer chemical to the facility's Central Accumulation Area (CAA) for incineration.

  • Select the Container:

    • Use a High-Density Polyethylene (HDPE) or Glass carboy.

    • Ensure the container is rated for organic solvents (DOT approved).

    • Note: Avoid low-grade plastics that may soften under glycol ether exposure.

  • Labeling (RCRA Compliance):

    • Affix a hazardous waste tag immediately.

    • Chemical Name: Write out the full name: "(2-(2-Oxopropoxy)ethoxy)methyl Acetate".

    • Constituents: If in solution, list the solvent (e.g., "90% Dichloromethane, 10% Analyte").

    • Hazard Checkboxes: Check "Flammable" and "Irritant".

  • Bulking/Pouring:

    • Fume Hood: Perform all transfers inside a certified chemical fume hood.

    • Grounding: If transferring >4 Liters, ground the receiving drum to prevent static discharge.[1]

    • Funnel: Use a funnel with a flame arrestor if available.

  • Waste Stream Selection:

    • Stream: Non-Halogenated Organic .

    • Exception: If the chemical is dissolved in Chloroform or DCM, it must go into the Halogenated waste stream.[1]

Scenario B: Disposal of Solid/Residue (Vials & Syringes)
  • Empty Vials (<3% remaining):

    • Cap securely.[3][5]

    • Place in a Lab Pack drum or a dedicated "Solid Debris" bucket contaminated with organics.

    • Do not wash down the sink.

  • Syringes:

    • Dispose of in a Sharps Container labeled for chemical contamination.

Part 4: Spill Response & Cleanup

Immediate Action: Isolate the area. If the spill is >1 Liter or involves a fire threat, evacuate and call emergency services.

Cleanup Protocol (Small Spills <500 mL):

  • PPE: Wear Butyl Rubber or Silver Shield gloves (Nitrile provides only momentary splash protection against glycol ethers).[1]

  • Absorb: Use Vermiculite , Sand , or Universal Absorbent Pads .[1]

    • Prohibited: Do not use paper towels or sawdust if peroxides are suspected (fire risk).[1]

  • Collect: Scoop material into a wide-mouth jar or heavy-duty bag.

  • Label: "Hazardous Waste - Debris contaminated with (2-(2-Oxopropoxy)ethoxy)methyl Acetate".[1]

Part 5: Decision Logic & Workflows

Figure 1: Waste Stream Segregation Logic

WasteSegregation Start Chemical Waste: (2-(2-Oxopropoxy)ethoxy)methyl Acetate IsMixture Is it a mixture? Start->IsMixture HalogenCheck Does solvent contain Halogens? (Cl, Br, F) IsMixture->HalogenCheck Yes PeroxideCheck Peroxide Test Positive? (>100 ppm) IsMixture->PeroxideCheck No (Pure) StreamA Stream A: Non-Halogenated Organic Waste HalogenCheck->StreamA No (e.g., Acetone) StreamB Stream B: Halogenated Organic Waste HalogenCheck->StreamB Yes (e.g., DCM) PeroxideCheck->StreamA No Treat Stabilize/Reduce Peroxides (Contact EHS) PeroxideCheck->Treat Yes

Caption: Decision tree for determining the correct waste stream based on chemical purity and solvent composition.

Figure 2: Spill Response Workflow

SpillResponse Spill Spill Detected Assess Assess Volume & Hazard Spill->Assess Small Small (<500mL) Assess->Small Large Large (>500mL) Assess->Large PPE Don PPE: Butyl Gloves + Goggles Small->PPE Evacuate Evacuate Lab Call EHS Large->Evacuate Absorb Absorb with Vermiculite PPE->Absorb Bag Seal in Hazardous Waste Bag Absorb->Bag

Caption: Operational workflow for responding to spills, emphasizing volume thresholds for evacuation.

References

  • National Institutes of Health (NIH) - PubChem. Diethylene glycol diacetate Compound Summary. Available at: [Link]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual. Available at: [Link]

  • American Chemical Society (ACS). Guide to Safe Handling of Peroxide-Forming Chemicals. Available at: [Link]

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Personal protective equipment for handling (2-(2-Oxopropoxy)ethoxy)methyl Acetate

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive safety and operational protocol for handling (2-(2-Oxopropoxy)ethoxy)methyl Acetate , a specialized intermediate often encountered in antiviral drug development (specifically as an impurity or precursor in Acyclovir synthesis).

Given its structural classification as a glycol ether derivative with an acetate moiety, this substance presents specific risks related to skin absorption, respiratory irritation, and potential reproductive toxicity . The following protocols apply the "Precautionary Principle" necessary for handling high-value research chemicals with limited toxicological data.

Executive Safety & Hazard Analysis

(2-(2-Oxopropoxy)ethoxy)methyl Acetate is a liquid organic intermediate. Its structure combines an ether backbone with a reactive acetate group and a ketone functionality.

  • Primary Hazard Class : Irritant / Potential Reprotoxin .

    • Scientific Rationale: The glycol ether linkage (-O-CH2-CH2-O-) is structurally similar to known reproductive toxins (e.g., 2-ethoxyethanol). The acetate group facilitates cellular uptake and hydrolysis, potentially releasing the active glycol ether metabolite in vivo.

  • Physical State : Viscous Liquid.

  • Key Risk : Dermal Absorption .[1] Standard nitrile gloves may offer insufficient protection against prolonged contact due to the solvent-like properties of the ether/acetate backbone.

Personal Protective Equipment (PPE) Matrix

The following PPE standards are non-negotiable for handling this compound in quantities >10 mg.

PPE CategorySpecificationOperational Logic
Hand Protection Double Gloving Strategy Inner: Nitrile (4 mil)Outer: Silver Shield / Laminate (Critical for >15 min exposure) or Heavy Grade Nitrile (8 mil)Glycol ether acetates can permeate standard nitrile in <15 mins. Laminate film provides >4 hr breakthrough time.
Respiratory Fume Hood (Face Velocity: 80-100 fpm)Volatile organic vapors may irritate mucous membranes. If hood is unavailable, use a Half-face respirator with OV/P95 cartridges .
Eye Protection Chemical Splash Goggles (ANSI Z87.1+)Safety glasses are insufficient for liquids that can cause corneal opacity or severe irritation upon splash contact.
Body Defense Lab Coat (Poly/Cotton) + Chemical Apron Prevents saturation of clothing. If handling >100 mL, use a Tyvek sleeve or suit.

Operational Handling Protocol

A. Storage & Stability
  • Temperature : Store at -20°C .

    • Reasoning: Acetate esters are prone to hydrolysis; the ketone group may undergo slow oxidation or aldol-like condensation at room temperature.

  • Atmosphere : Store under Inert Gas (Argon/Nitrogen) .

    • Reasoning: The ether backbone is susceptible to peroxide formation upon prolonged exposure to oxygen.

B. Aliquoting & Transfer (Step-by-Step)
  • Thawing : Allow the vial to equilibrate to room temperature inside a desiccator or hood to prevent water condensation (hygroscopicity risk).

  • Centrifugation :

    • Observation: As noted in technical handling guides, viscous liquids often adhere to the vial cap during transport.

    • Action: Centrifuge the vial at 200-500 RPM for 30-60 seconds before opening to consolidate the liquid at the bottom.

  • Dispensing :

    • Use a positive displacement pipette or a glass syringe.

    • Avoid: Standard air-displacement pipettes may drip due to the compound's viscosity and vapor pressure.

  • Resealing : Purge the headspace with Nitrogen/Argon immediately after use. Parafilm is insufficient; use a tightly screwed cap with a Teflon liner.

Visualization: Risk Assessment & Workflow

The following diagram outlines the decision logic for handling (2-(2-Oxopropoxy)ethoxy)methyl Acetate, ensuring safety barriers are active before the vial is opened.

SafetyWorkflow Start START: Handling Request CheckState Check Physical State (Viscous Liquid) Start->CheckState PPE_Check Verify PPE: Double Gloves + Goggles CheckState->PPE_Check Centrifuge Centrifuge Vial (200-500 RPM) Open_Vial Open Vial under Inert Gas Centrifuge->Open_Vial Hood_Check Fume Hood Functional? (>80 fpm) PPE_Check->Hood_Check Hood_Check->Centrifuge Yes Stop Store at -20°C Hood_Check->Stop No (Abort) Transfer Transfer via Positive Displacement Open_Vial->Transfer Reseal Purge Headspace (N2/Ar) & Reseal Transfer->Reseal Reseal->Stop

Caption: Operational workflow ensuring containment and sample integrity during the handling of (2-(2-Oxopropoxy)ethoxy)methyl Acetate.

Emergency Response & Waste Disposal

Spill Management
  • Evacuate : Clear the immediate area of personnel.

  • Ventilate : Ensure the fume hood sash is lowered; increase ventilation if possible.

  • Absorb : Use a universal sorbent pad or vermiculite. Do not use paper towels (flammability risk).

  • Decontaminate : Clean the surface with a soap/water solution followed by an isopropanol wipe.

Disposal Path
  • Classification : Hazardous Organic Waste (Halogen-free).

  • Segregation : Do not mix with aqueous waste streams (hydrolysis risk).

  • Labeling : Clearly label as "Contains Glycol Ether Derivatives - Potential Reprotoxin".

Technical Reference Data

PropertyValue / Description
Chemical Name (2-(2-Oxopropoxy)ethoxy)methyl Acetate
Molecular Formula C₈H₁₄O₅ (Inferred from structure)
Solubility Soluble in DMSO, Methanol, Ethyl Acetate; Slightly soluble in water.
Stability Unstable to strong acids/bases (Hydrolysis); Sensitive to oxidation.
Role Impurity/Intermediate in Acyclovir synthesis (O-Hydroxy Acyclovir precursor).

References

  • ChemicalBook . (2-(2-Oxopropoxy)ethoxy)methyl Acetate - Product & Safety Information. Retrieved from

  • National Institutes of Health (PubChem) . Methyl 2-(2-oxopropoxy)acetate (Structural Analog Safety Data). Retrieved from

  • Occupational Safety and Health Administration (OSHA) . Glycol Ethers: Hazard Recognition and Control. Retrieved from

Sources

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